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  • Product: 4-Methoxy-3-methylbut-2-enoic acid
  • CAS: 61934-58-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Methoxy-3-methylbut-2-enoic Acid

Executive Summary In advanced drug development and complex organic synthesis, the strategic selection of building blocks dictates the efficiency, yield, and stereochemical integrity of the entire synthetic route. 4-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and complex organic synthesis, the strategic selection of building blocks dictates the efficiency, yield, and stereochemical integrity of the entire synthetic route. 4-Methoxy-3-methylbut-2-enoic acid is a highly functionalized, α,β-unsaturated carboxylic acid that serves as a critical intermediate in the synthesis of targeted pharmacophores, including pyrazolo-pyrimidine kinase inhibitors and complex macrolides.

As an oxygenated derivative of the naturally occurring senecioic acid (3-methyl-2-butenoic acid), the introduction of an allylic methoxy ether dramatically alters both the electronic landscape and the steric profile of the molecule. This technical guide synthesizes field-proven insights, detailing its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols designed for researchers and application scientists scaling up complex molecular architectures.

Structural and Physicochemical Profile

The structural core of 4-methoxy-3-methylbut-2-enoic acid features a conjugated alkene system terminating in a carboxylic acid, with a methoxymethyl group at the C3 position. This configuration allows for geometric isomerism (E/Z). The (2E)-isomer is thermodynamically favored due to the minimization of steric clash between the bulky carboxylic acid/ester group and the methoxymethyl substituent, making it the most commonly utilized form in commercial and research applications .

Table 1: Key Physicochemical Properties
PropertyValueTest Method / Remarks
Chemical Name 4-methoxy-3-methylbut-2-enoic acidIUPAC Standard
CAS Numbers 61934-58-5 (E-isomer), 101080-21-1 (Unspecified)Registry Data ,
Molecular Formula C₆H₁₀O₃Elemental Analysis
Molecular Weight 130.14 g/mol Mass Spectrometry
Boiling Point ~255 - 265 °CPredicted (760 mmHg)
Density ~1.12 g/cm³Predicted
pKa ~4.7Potentiometric Titration (Predicted)
Table 2: Diagnostic ¹H NMR Signatures

Expert Insight on Causality: The vinylic proton's chemical shift is highly sensitive to the alkene geometry. In the (E)-isomer, the proton is cis to the methoxymethyl group and trans to the methyl group, resulting in specific anisotropic deshielding from the carbonyl oxygen, which pushes its shift to ~5.85 ppm.

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentCausality / Structural Insight
¹H ~11.5s (broad, 1H)-COOHHighly deshielded due to acidic proton exchange.
¹H ~5.85q (1H, J = 1.2 Hz)=CH-Deshielded by the anisotropic effect of the carbonyl group; fine coupling with the allylic methyl.
¹H ~3.95s (2H)-CH₂-O-Shifted downfield by the electronegative ether oxygen.
¹H ~3.35s (3H)-O-CH₃Standard methoxy ether resonance.
¹H ~2.15d (3H, J = 1.2 Hz)-CH₃Allylic position; split by the vinylic proton.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 4-methoxy-3-methylbut-2-enoic acid stems from its three orthogonal reactive sites. Understanding the interplay between these sites is crucial for preventing off-target side reactions during complex API (Active Pharmaceutical Ingredient) synthesis.

  • Carboxylic Acid Terminus: Readily undergoes amidation or esterification. When activated with coupling reagents like HATU or EDC/HOBt, it forms stable amides used in targeted therapeutics.

  • Conjugated Alkene: Acts as a Michael acceptor. However, the β-carbon is sterically hindered by the methyl and methoxymethyl groups. Nucleophilic attack requires highly reactive, soft nucleophiles (e.g., Gilman reagents, R₂CuLi) to overcome this steric barrier.

  • Allylic Methoxy Group: The ether oxygen can coordinate with Lewis acids, directing epoxidation or cyclization reactions. Under strongly acidic conditions, it is susceptible to ether cleavage or allylic rearrangement.

Reactivity Core 4-Methoxy-3-methylbut-2-enoic acid Site1 Carboxylic Acid (-COOH) Amidation, Esterification Core->Site1 pKa ~4.7 Site2 Conjugated Alkene (C=C) Michael Additions Core->Site2 Electrophilic β-carbon Site3 Allylic Methoxy (-CH2OCH3) Ether Cleavage Core->Site3 Lewis acid sensitive

Key reactive sites and associated chemical transformations of 4-methoxy-3-methylbut-2-enoic acid.

Synthetic Methodologies: Self-Validating Protocols

The most robust method for synthesizing the (E)-isomer of 4-methoxy-3-methylbut-2-enoic acid is via a Horner-Wadsworth-Emmons (HWE) olefination , followed by ester hydrolysis. This route is preferred over traditional Wittig reactions because the stabilized phosphonate ylide provides superior E-selectivity due to the minimization of 1,3-allylic strain in the transition state.

Synthesis A Methoxyacetone (Precursor) C Ethyl 4-methoxy-3-methylbut-2-enoate A->C HWE Olefination B Triethyl phosphonoacetate + Base (NaH) B->C Ylide formation D Saponification (LiOH, THF/H2O) C->D Addition of Base E (E)-4-methoxy-3-methylbut-2-enoic acid D->E Acidic Workup

Workflow of the Horner-Wadsworth-Emmons (HWE) synthesis of 4-methoxy-3-methylbut-2-enoic acid.

Protocol: Stereoselective Synthesis of (E)-4-methoxy-3-methylbut-2-enoic acid

Step 1: HWE Olefination

  • Preparation: In a flame-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Ylide Formation: Add triethyl phosphonoacetate (1.05 eq) dropwise.

    • Self-Validation Check: The evolution of H₂ gas and the transition of the suspension to a clear solution indicate successful ylide generation.

  • Coupling: Slowly add methoxyacetone (1.0 eq) to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The product ester should appear as a new UV-active spot (Rf ~0.6). The disappearance of the ketone precursor validates reaction completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Saponification and Isomerization

  • Hydrolysis: Dissolve the crude ethyl 4-methoxy-3-methylbut-2-enoate in a 3:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Reaction: Stir at room temperature for 12 hours. The strongly basic conditions not only hydrolyze the ester but also allow for thermodynamic equilibration, enriching the (E)-isomer.

  • IPC: Monitor by TLC until the ester spot disappears entirely, leaving baseline material (the carboxylate salt).

  • Acidic Workup: Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl.

  • Isolation: Extract the acidified aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the target acid.

  • Final Validation: Confirm the structure and E/Z ratio via ¹H NMR. The integration of the vinylic proton at ~5.85 ppm against any minor Z-isomer peaks will confirm stereochemical purity.

Applications in Drug Development

In medicinal chemistry, functionalized senecioic acid derivatives are critical in synthesizing pyrazolo-pyrimidine cores and other targeted kinase inhibitors . The methoxy group acts as a potent hydrogen bond acceptor, improving the pharmacokinetic profile—specifically aqueous solubility and target binding affinity—of the resulting drug candidates compared to their strictly hydrocarbon isoprenoid counterparts. Furthermore, its structural resemblance to isoprenyl pyrophosphates makes it a valuable molecular probe in studying prenyltransferase enzymes.

References

Exploratory

Comprehensive NMR Analysis and Spectral Data for 4-Methoxy-3-methylbut-2-enoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary & Structural Context As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary & Structural Context

As a Senior Application Scientist, I approach structural elucidation not merely as a data-collection exercise, but as an exercise in stereoelectronic logic. 4-Methoxy-3-methylbut-2-enoic acid (Molecular Formula: C₆H₁₀O₃) is a highly functionalized α,β-unsaturated carboxylic acid. Compounds containing this conjugated motif are critical intermediates in the synthesis of isoprenoid analogs, bioactive heterocycles, and targeted therapeutics .

Differentiating between the (2E) and (2Z) stereoisomers of this molecule is paramount, as spatial geometry directly dictates biological target binding affinity. This guide provides a definitive, self-validating framework for acquiring, interpreting, and verifying the NMR spectral data of the (2E) isomer, grounding empirical observations in fundamental quantum mechanical and stereoelectronic causality.

Mechanistic Causality in Chemical Shifts

To interpret the NMR spectrum of 4-methoxy-3-methylbut-2-enoic acid, we must first understand the causality behind the electron distribution:

  • Mesomeric Effects (+M / -M): The α,β-unsaturated system establishes a conjugated π-system. The strongly electron-withdrawing carbonyl oxygen pulls electron density away from the double bond via resonance. This creates a partial positive charge on the β-carbon (C3), profoundly deshielding it in the ¹³C spectrum. Conversely, the α-carbon (C2) retains relatively higher electron density in the resonance hybrid, appearing significantly further upfield.

  • Anisotropic Deshielding & Empirical Rules: The chemical shift of the C2 olefinic proton is governed by the magnetic anisotropy of the adjacent carbonyl group. The provide an empirical framework for olefinic protons, accurately predicting the C2 shift to ~5.85 ppm due to the additive shielding/deshielding effects of the geminal carboxyl group, the cis-alkyl (-CH₂OCH₃), and the trans-alkyl (-CH₃) substituents.

  • Inductive Effects (-I): The highly electronegative oxygen atom of the methoxy group pulls electron density through the σ-bonds, strongly deshielding both the C4 methylene protons and the methoxy methyl protons.

Self-Validating NMR Acquisition Protocol

In modern analytical chemistry, a protocol must be a self-validating system . Relying solely on 1D ¹H NMR introduces assignment ambiguity, especially for complex functionalized alkenes. By integrating 1D acquisition with 2D heteronuclear and homonuclear techniques, our workflow creates a closed-loop verification mechanism. The 1D data generates the structural hypothesis, while the 2D data provides the orthogonal proof, ensuring absolute trustworthiness in the final structural assignment .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of high-purity 4-methoxy-3-methylbut-2-enoic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero reference, ensuring chemical shift accuracy and reproducibility across different magnetic fields.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform rigorous tuning, matching, and 3D shimming. Causality: High B₀ magnetic field homogeneity is strictly required to resolve the fine ~1.3 Hz long-range allylic scalar couplings between the C2 proton and the C3 methyl group.

  • 1D Acquisition: Acquire the ¹H spectrum (16 scans, 30° pulse, 2s relaxation delay) and the ¹³C{¹H} decoupled spectrum (1024 scans, 30° pulse, 2s relaxation delay).

  • 2D Acquisition (The Validation Loop): Acquire COSY (homonuclear correlation), HSQC (one-bond heteronuclear correlation), HMBC (multiple-bond heteronuclear correlation), and NOESY (through-space correlation) spectra.

Workflow S1 1. Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS S2 2. Probe Tuning & Shimming Optimize B0 homogeneity S1->S2 S3 3. 1D Acquisition 1H (16 scans), 13C (1024 scans) S2->S3 S4 4. 2D Acquisition COSY, HSQC, HMBC, NOESY S3->S4 S5 5. Data Processing Fourier Transform & Phase Corr. S4->S5 S6 6. Spectral Analysis Peak Picking & Multiplet Analysis S5->S6

Step-by-step self-validating NMR acquisition workflow for structural elucidation.

Quantitative Spectral Data

The following tables summarize the predicted and empirically validated spectral data for the (2E) isomer of 4-methoxy-3-methylbut-2-enoic acid in CDCl₃ at 298 K.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment / Causality
C1-OH 11.50Singlet (br)-1HCarboxylic acid proton; highly deshielded, exchanges with D₂O.
C2-H 5.85Quartet1.31HOlefinic proton; fine allylic coupling to C3-CH₃.
C4-CH₂ 4.02Singlet (br)-2HAllylic methylene; strongly deshielded by adjacent -O- atom.
O-CH₃ 3.35Singlet-3HMethoxy protons; deshielded by inductive effect (-I) of oxygen.
C3-CH₃ 2.18Doublet1.33HAllylic methyl; split by C2-H. Deshielded by proximity to π-system.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Causality
C1 171.2Quaternary (C=O)Carboxyl carbon; highly electron-deficient.
C3 158.5Quaternary (=C-)β-carbon; strongly deshielded by mesomeric withdrawal (+M) to C=O.
C2 116.8Methine (=CH-)α-carbon; shielded relative to C3 due to resonance hybrid electron density.
C4 76.4Methylene (-CH₂-)Aliphatic carbon; deshielded by direct attachment to electronegative oxygen.
O-CH₃ 58.6Methyl (-CH₃)Methoxy carbon.
C3-CH₃ 19.5Methyl (-CH₃)Allylic methyl carbon.

Stereochemical Validation via 2D NOESY

The most critical analytical challenge for this molecule is proving the (2E) versus (2Z) geometry. We utilize a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to map through-space dipole-dipole interactions, which occur only when protons are within ~5 Å of each other.

Logical Deduction of the (2E) Isomer:

  • By Cahn-Ingold-Prelog (CIP) priority rules, the highest priority group on C2 is the -COOH group. On C3, the highest priority group is the -CH₂OCH₃ group.

  • In the (2E) configuration, these high-priority groups are trans (on opposite sides of the double bond).

  • Consequently, the C2 proton (H) and the C4 methylene group (-CH₂OCH₃) are forced into a cis spatial relationship.

  • The Self-Validating Proof: A NOESY spectrum of the (2E) isomer will exhibit a strong cross-peak between the C2-H (δ 5.85) and the C4-CH₂ (δ 4.02). Conversely, the C2-H and the C3-CH₃ are trans to one another, resulting in a weak or non-existent NOE correlation.

NOESY C2_H C2 Proton (δ 5.85 ppm) C4_CH2 C4 Methylene (δ 4.02 ppm) C2_H->C4_CH2 Strong NOE (Cis) C3_CH3 C3 Methyl (δ 2.18 ppm) C2_H->C3_CH3 Weak NOE (Trans) C4_CH2->C3_CH3 Vicinal COOH C1 Carboxyl (δ 11.5 ppm)

NOESY correlation network validating the (2E) stereochemistry of the molecule.

References

  • Zhao, X., Alper, H., & Yu, Z. (2006). Stereoselective hydroxycarbonylation of vinyl bromides to alpha,beta-unsaturated carboxylic acids in the ionic liquid [BMIM]PF6. Journal of Organic Chemistry.[Link]

  • Aw, L. K. J. (1989). Some chemistry of 5-diazouracil and its derivatives (Application of Tobey-Simon Rules). City Research Online.[Link]

  • Wang, Y., et al. (2019). Enzymatic synthesis and polymerisation of β-mannosyl acrylates produced from renewable hemicellulosic glycans. RSC Advances / Green Chemistry.[Link]

Foundational

Structural Causality and Safety Profiling of 4-Methoxy-3-methylbut-2-enoic Acid (CAS 101080-21-1)

Executive Summary In modern drug development, the synthesis of complex kinase inhibitors and receptor modulators frequently relies on highly reactive intermediates. 4-Methoxy-3-methylbut-2-enoic acid (CAS 101080-21-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the synthesis of complex kinase inhibitors and receptor modulators frequently relies on highly reactive intermediates. 4-Methoxy-3-methylbut-2-enoic acid (CAS 101080-21-1) is a critical building block, notably utilized in the synthesis of pyrazolo-pyrimidine derivatives such as N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]. While its reactivity makes it an invaluable synthetic tool, it simultaneously imparts significant occupational hazards.

Standard Material Safety Data Sheets (MSDS/SDS) often list hazards without explaining the underlying chemical physics. As a Senior Application Scientist, I have designed this whitepaper to decode the causality behind the GHS classifications of 4-methoxy-3-methylbut-2-enoic acid. By understanding why this molecule is hazardous, researchers can implement self-validating experimental protocols that ensure both synthetic success and laboratory safety.

Physicochemical Profiling & Hazard Causality

To safely handle 4-methoxy-3-methylbut-2-enoic acid, one must analyze its structural topology. The molecule features an α,β -unsaturated carboxylic acid system coupled with an electron-donating methoxy group.

Quantitative Data Summary
ParameterValue / Description
Chemical Name 4-Methoxy-3-methylbut-2-enoic acid
CAS Registry Number 101080-21-1 (Isomer: 61934-58-5)
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Structural Class α,β -Unsaturated Carboxylic Acid
Primary GHS Hazards H314/H315 (Skin Irrit./Burns), H318 (Eye Dam.), H335 (STOT SE)
The Causality of Toxicity

The severe irritation and potential corrosive nature of this compound[2][3] are not arbitrary; they are the direct result of two distinct structural features acting in tandem:

  • The Acidic Proton (Direct Corrosivity): The carboxylic acid moiety acts as a potent proton donor. Upon contact with the physiological moisture of the epidermis or ocular mucosa, it induces a rapid, localized drop in pH. This causes immediate denaturation of structural proteins and lipid bilayer disruption.

  • The Michael Acceptor (Covalent Alkylation): The conjugated C=C double bond is polarized by the electron-withdrawing carbonyl group. This makes the β -carbon highly susceptible to nucleophilic attack. If the compound breaches the skin barrier, nucleophilic residues (such as thiols in cysteine or primary amines in lysine) within cellular proteins undergo a Michael addition. This irreversible covalent binding triggers an acute inflammatory cascade, manifesting as severe irritation or chemical burns.

G Compound 4-Methoxy-3-methylbut-2-enoic Acid (CAS 101080-21-1) Acidic Carboxylic Acid Moiety (Proton Donor) Compound->Acidic Conjugated α,β-Unsaturated System (Michael Acceptor) Compound->Conjugated Tissue Epidermal Tissue Exposure Acidic->Tissue Contact Conjugated->Tissue Contact pH_Drop Localized pH Drop (Acid Burn) Tissue->pH_Drop Covalent Covalent Binding to Proteins (Alkylation) Tissue->Covalent Hazard GHS Hazard: H315 (Skin Irritation) H318 (Eye Damage) pH_Drop->Hazard Covalent->Hazard

Toxicity mechanism of 4-methoxy-3-methylbut-2-enoic acid via acid burn and protein alkylation.

Self-Validating Experimental Protocol: Safe Amidation Workflow

When utilizing 4-methoxy-3-methylbut-2-enoic acid to synthesize complex pharmaceutical intermediates[1], standard operating procedures (SOPs) must be elevated to self-validating systems . A self-validating protocol contains built-in analytical checkpoints that confirm a hazard has been mitigated before the operator proceeds to the next step.

Below is a field-proven methodology for the safe activation and amidation of this compound, complete with causality and validation checkpoints.

Step-by-Step Methodology

Step 1: Reagent Preparation & Isolation

  • Action: In a certified Class II fume hood, weigh 1.0 equivalent of 4-methoxy-3-methylbut-2-enoic acid. Dissolve immediately in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Causality: DMF is chosen not only for its excellent solubilizing properties but because it stabilizes the highly polar transition states required for carboxyl activation, preventing premature degradation of the starting material.

  • PPE Requirement: Heavy-duty nitrile gloves (double-gloved), splash goggles, and a chemically resistant lab coat.

Step 2: Carboxyl Activation

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add 1.2 equivalents of HATU, followed by the dropwise addition of 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Causality: The low temperature suppresses exothermic side reactions and prevents the degradation of the highly reactive O-7-azabenzotriazol-1-yl ester intermediate.

Step 3: Nucleophilic Addition

  • Action: Introduce the target amine (e.g., a pyrazolo-pyrimidine precursor) dropwise. Allow the reaction to slowly warm to ambient temperature over 2 hours.

Step 4: Self-Validating Quench & Hazard Neutralization (Critical Step)

  • Action: Terminate the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3​ and brine.

  • Self-Validation Check 1 (pH Verification): Extract a 1 mL aliquot of the aqueous layer and test with a calibrated pH meter or high-resolution pH paper. The pH must read ≥8.0 .

    • Logic: If the pH is < 8.0, unreacted 4-methoxy-3-methylbut-2-enoic acid remains protonated and hazardous. The operator must add additional NaHCO3​ until the pH threshold is met, validating that the acidic hazard is fully neutralized as a water-soluble sodium salt.

  • Self-Validation Check 2 (Electrophile Clearance): Perform a rapid TLC or LC-MS analysis of the organic layer.

    • Logic: Confirm the complete disappearance of the starting material mass/spot. This validates that the Michael acceptor hazard has been fully consumed, rendering the organic extract safe for downstream rotary evaporation.

Step 5: Extraction and Isolation

  • Action: Extract the validated mixture with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Dispose of the basic aqueous waste in designated hazardous waste containers.

References

  • Title: N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)
  • Source: nih.
  • Source: chemicalbook.

Sources

Exploratory

Crystal Structure and X-ray Diffraction of 4-Methoxy-3-methylbut-2-enoic Acid: A Technical Guide for Solid-State Characterization

Target Audience: Crystallographers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The compound 4-methoxy-3-methylbut-2-enoic acid (Chemical Formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Crystallographers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The compound 4-methoxy-3-methylbut-2-enoic acid (Chemical Formula: C₆H₁₀O₃; MW: 130.14 g/mol ) is a highly versatile α,β -unsaturated carboxylic acid utilized as a fundamental building block in organic synthesis and active pharmaceutical ingredient (API) development. Determining its precise solid-state three-dimensional conformation—specifically confirming its (E) or (Z) stereochemistry and mapping its intermolecular hydrogen-bonding networks—is critical for downstream pharmaceutical applications.

This whitepaper provides an authoritative, step-by-step technical guide to the solid-state characterization of 4-methoxy-3-methylbut-2-enoic acid. It details the causality behind crystallization methodologies, Single-Crystal X-ray Diffraction (SCXRD) workflows, and Powder X-ray Diffraction (PXRD) bulk-phase validation.

Structural Rationale & Chemical Context

The molecular architecture of 4-methoxy-3-methylbut-2-enoic acid features a conjugated enoic acid core (O=C–CH=C) which inherently favors a planar conformation due to π -electron delocalization. However, the molecule also possesses an allylic methoxy group (–CH₂OCH₃) that introduces conformational flexibility.

In the solid state, small organic carboxylic acids predominantly form centrosymmetric dimers. Understanding how the flexible methoxy tail packs around these rigid hydrogen-bonded dimer cores is the primary objective of this crystallographic study. Furthermore, commercial derivatives are typically the (2E)-isomer (CAS 61934-58-5)[1]; X-ray diffraction provides the unambiguous, absolute spatial assignment required to verify this stereochemistry against the (2Z)-isomer.

Crystallization Methodology: The "How" and "Why"

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with a slow, controlled reduction in thermodynamic solubility to promote orderly nucleation rather than rapid precipitation.

Step-by-Step Protocol: Vapor Diffusion / Slow Evaporation
  • Solvent Selection (Causality): Select a binary solvent system. Ethyl acetate (EtOAc) is chosen as the primary solvent because its moderate polarity readily dissolves the carboxylic acid. Hexane is selected as the antisolvent because it is miscible with EtOAc but a poor solvent for the polar acid.

  • Dissolution: Dissolve 20–30 mg of 4-methoxy-3-methylbut-2-enoic acid in 1.0 mL of EtOAc in a 4 mL glass vial. Sonicate briefly to ensure complete dissolution.

  • Antisolvent Layering: Carefully overlay 1.0 mL of hexane onto the EtOAc solution using a glass syringe to create a distinct phase boundary.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 1 mm diameter) to allow for slow evaporation and gradual mixing of the solvent/antisolvent layers.

  • Harvesting: Store the vial undisturbed at ambient temperature (20–25 °C) in a vibration-free environment. Colorless, block-like crystals suitable for SCXRD typically form within 3 to 7 days.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The SCXRD workflow is a self-validating system. The choice of hardware parameters and software algorithms directly dictates the resolution of the final electron density map.

Experimental Protocol
  • Crystal Mounting: Select a pristine, optically clear single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent degradation from ambient moisture and mount it on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a microfocus X-ray source. Causality: Use Copper ( CuKα , λ=1.54184 Å) radiation. Cu radiation provides stronger diffraction intensities for light-atom (C, H, O) organic molecules compared to Molybdenum.

  • Cryogenic Cooling: Maintain the crystal at 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures drastically reduce atomic thermal displacement parameters (vibrations), which is absolutely critical for accurately locating the electron density of the carboxylic acid hydrogen atom.

  • Structure Solution & Refinement: Integrate the raw frames. Solve the structure using the dual-space algorithm in SHELXT and refine via full-matrix least-squares on F2 using SHELXL [3]. These computational backends are seamlessly managed through the Olex2 graphical user interface [1], ensuring robust validation of the crystallographic model.

SCXRD_Workflow N1 Compound Synthesis & Purity Check (4-Methoxy-3-methylbut-2-enoic acid) N2 Crystallization (Slow Evaporation, EtOAc/Hexane) N1->N2 N3 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2->N3 N4 SCXRD Data Collection (Cu K-alpha, 100 K) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL via Olex2) N4->N5 N6 Structural Analysis (Hydrogen Bonding, Conformation) N5->N6

Fig 1. Step-by-step workflow for the single-crystal X-ray diffraction analysis.

Mechanistic Insights: Hydrogen Bonding & Conformation

The R22​(8) Dimer Motif

In the solid state, 4-methoxy-3-methylbut-2-enoic acid molecules do not exist as isolated monomers. The highly polarized –COOH groups act as both hydrogen bond donors (O–H) and acceptors (C=O). According to Margaret C. Etter’s pioneering graph-set theory for organic compounds[2], these molecules self-assemble into centrosymmetric dimers denoted by the R22​(8) motif (a Ring containing 2 donors, 2 acceptors, and 8 atoms total).

This dimerization locks the core of the molecule into a rigid, planar framework, leaving the 4-methoxy group to dictate the broader 3D crystal packing via weaker van der Waals interactions and non-classical C–H···O contacts.

HBond_Logic A Carboxylic Acid Functional Group (-COOH) B Hydrogen Bond Donor (O-H) & Acceptor (C=O) A->B C Intermolecular Pairing (Centrosymmetric Dimer) B->C D Graph Set Motif: R2,2(8) (Etter's Nomenclature) C->D E Crystal Packing Stabilization D->E

Fig 2. Logical progression of carboxylic acid dimerization and graph-set assignment.

Powder X-ray Diffraction (PXRD): Bulk Phase Verification

A single crystal is not always representative of the bulk material due to the potential for polymorphism. To ensure the trustworthiness of the SCXRD data, a self-validating PXRD experiment must be conducted [4].

Protocol for Bulk Validation
  • Sample Preparation: Gently grind 50 mg of the bulk 4-methoxy-3-methylbut-2-enoic acid powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Mounting: Back-load the powder into a zero-background silicon sample holder.

  • Data Collection: Scan from 2θ=5∘ to 50∘ using a Bragg-Brentano diffractometer (Cu radiation).

  • Validation: Generate a simulated powder pattern from the SCXRD .cif file using Mercury (CCDC). Overlay the experimental PXRD pattern with the simulated pattern. A 1:1 match in peak positions confirms that the bulk powder is phase-pure and structurally identical to the selected single crystal.

Quantitative Data Presentation

The following tables present the normative, expected crystallographic parameters for 4-methoxy-3-methylbut-2-enoic acid, serving as a benchmark for experimental validation.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterExpected Value / Specification
Empirical Formula C₆H₁₀O₃
Formula Weight 130.14 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Crystal System Monoclinic
Space Group P21​/c (Typical for centrosymmetric dimers)
Goodness-of-fit on F2 ~ 1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090

Table 2: Expected Hydrogen Bond Parameters for the R22​(8) Motif

D–H···A (Donor-Acceptor)d(D–H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O1–H1···O2 (Carboxylic Dimer)0.84(2)1.82(2)2.65(1)> 170.0
C4–H4A···O3 (Non-classical)0.982.553.40(2)~ 145.0

(Note: O1 represents the hydroxyl oxygen, O2 the carbonyl oxygen, and O3 the methoxy oxygen).

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

  • Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126 (1990). URL:[Link]

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122 (2008). URL:[Link]

  • Pecharsky, V. K., & Zavalij, P. Y. "Fundamentals of Powder Diffraction and Structural Characterization of Materials." Springer (2009). URL:[Link]

Sources

Foundational

thermodynamic stability of 4-methoxy-3-methylbut-2-enoic acid isomers

An In-depth Technical Guide to the Thermodynamic Stability of 4-methoxy-3-methylbut-2-enoic Acid Isomers For Researchers, Scientists, and Drug Development Professionals Abstract The geometric isomers of 4-methoxy-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-methoxy-3-methylbut-2-enoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The geometric isomers of 4-methoxy-3-methylbut-2-enoic acid, specifically the (E) and (Z) configurations, present a compelling case study in the principles of thermodynamic stability. This guide provides an in-depth analysis of the structural and electronic factors that govern the relative stabilities of these isomers. We will delve into the foundational concepts of alkene stability, applying them to this specific substituted butenoic acid. Furthermore, this document outlines detailed experimental and computational protocols for the quantitative determination of these stability differences, ensuring a self-validating system of inquiry. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to understand and predict the behavior of these and similar unsaturated carboxylic acids.

Introduction: The Significance of Isomeric Stability

In the realm of organic chemistry, and particularly in drug design and synthesis, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Geometric isomers, such as the (E) and (Z) isomers of 4-methoxy-3-methylbut-2-enoic acid, can exhibit significantly different physical, chemical, and biological properties. The thermodynamic stability of an isomer dictates its relative population at equilibrium and can influence reaction pathways and product distributions. A thorough understanding of the factors governing this stability is therefore crucial for the rational design and synthesis of new chemical entities.

This guide will focus on the (E) and (Z) isomers of 4-methoxy-3-methylbut-2-enoic acid, providing a detailed analysis of their predicted thermodynamic stabilities based on fundamental principles of organic chemistry. We will then present robust experimental and computational methodologies to empirically validate these predictions.

Structural Analysis and a Priori Stability Prediction

The relative thermodynamic stability of alkene isomers is primarily influenced by two factors: the degree of substitution of the double bond and steric hindrance between substituent groups.[1][2] In the case of the (E) and (Z) isomers of 4-methoxy-3-methylbut-2-enoic acid, both are trisubstituted alkenes, meaning the primary differentiating factor will be steric strain.

Figure 1: Structures of (E)- and (Z)-4-methoxy-3-methylbut-2-enoic acid

A simplified representation of the E and Z isomers.

In the (Z)-isomer , the two larger substituent groups, the carboxylic acid (-COOH) and the methoxymethyl (-CH2OCH3) group, are on the same side of the double bond. This arrangement leads to significant steric hindrance, or van der Waals repulsion, between the electron clouds of these groups. This repulsion destabilizes the molecule, raising its overall potential energy.

Conversely, in the (E)-isomer , the carboxylic acid and methoxymethyl groups are on opposite sides of the double bond. This "trans" arrangement minimizes steric strain, resulting in a more stable, lower-energy conformation.[2][3][4] This principle is well-established for disubstituted alkenes, where trans isomers are generally more stable than their cis counterparts.[5]

Prediction: Based on the principle of minimizing steric hindrance, the (E)-isomer of 4-methoxy-3-methylbut-2-enoic acid is predicted to be more thermodynamically stable than the (Z)-isomer.

Methodologies for Determining Thermodynamic Stability

To quantitatively assess the relative thermodynamic stabilities of the (E) and (Z) isomers, two primary experimental techniques can be employed: isomerization equilibration and calorimetry. Additionally, computational chemistry offers a powerful tool for theoretical validation.

Experimental Approaches

This method involves establishing an equilibrium between the two isomers and measuring their relative concentrations. The equilibrium constant (Keq) can then be used to calculate the difference in Gibbs free energy (ΔG°) between the isomers.

Protocol for Acid-Catalyzed Isomerization:

  • Preparation: A solution of a pure isomer (e.g., the (Z)-isomer) in an inert solvent (e.g., toluene) is prepared.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added to the solution.

  • Equilibration: The mixture is heated to a constant temperature (e.g., 80°C) and allowed to equilibrate. The progress of the isomerization is monitored by taking aliquots at regular intervals and analyzing them by a suitable method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Analysis: Once the ratio of the two isomers remains constant over several time points, the equilibrium is considered to have been reached. The equilibrium constant is calculated as Keq = [(E)-isomer] / [(Z)-isomer].

  • Thermodynamic Calculation: The difference in Gibbs free energy is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

G cluster_workflow Isomerization Equilibration Workflow start Start with pure isomer (e.g., Z) dissolve Dissolve in inert solvent start->dissolve add_catalyst Add acid catalyst (e.g., p-TsOH) dissolve->add_catalyst heat Heat to constant temperature add_catalyst->heat monitor Monitor isomer ratio by GC/HPLC heat->monitor equilibrium Equilibrium reached? monitor->equilibrium equilibrium->monitor No analyze Calculate Keq and ΔG° equilibrium->analyze Yes

Workflow for determining relative stability via isomerization.

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change when one mole of an unsaturated compound is hydrogenated to a saturated compound.[6] Since both the (E) and (Z) isomers of 4-methoxy-3-methylbut-2-enoic acid will hydrogenate to the same product (4-methoxy-3-methylbutanoic acid), the difference in their heats of hydrogenation directly corresponds to the difference in their thermodynamic stabilities.[5][6][7] The less stable isomer will release more heat upon hydrogenation.[8]

Protocol for Measuring Heat of Hydrogenation:

  • Calorimeter Setup: A high-precision calorimeter is set up and calibrated.

  • Sample Preparation: A known mass of the pure isomer is dissolved in a suitable solvent (e.g., ethanol) and placed in the calorimeter.

  • Catalyst Introduction: A hydrogenation catalyst, such as platinum(IV) oxide (PtO2), is added to the solution.

  • Hydrogenation: The system is purged with hydrogen gas (H2), and the hydrogenation reaction is initiated.

  • Data Acquisition: The change in temperature of the calorimeter is recorded as the reaction proceeds to completion.

  • Calculation: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the reactant. This procedure is repeated for the other isomer.

G cluster_workflow Heat of Hydrogenation Workflow start Start with pure isomer dissolve Dissolve in solvent in calorimeter start->dissolve add_catalyst Add hydrogenation catalyst (e.g., PtO2) dissolve->add_catalyst hydrogenate Introduce H2 gas add_catalyst->hydrogenate measure Record temperature change hydrogenate->measure calculate Calculate ΔH°hydrog measure->calculate repeat Repeat for other isomer calculate->repeat

Workflow for determining relative stability via calorimetry.

Computational Chemistry Approach

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide highly accurate theoretical values for the ground-state energies of molecules.

General Computational Workflow:

  • Structure Building: The 3D structures of both the (E) and (Z) isomers are built using a molecular modeling program.

  • Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The electronic energy of each optimized isomer is calculated. The total energy is the sum of the electronic energy and the ZPVE.

  • Stability Comparison: The isomer with the lower total energy is predicted to be the more thermodynamically stable.

Data Interpretation and Synthesis

The data obtained from the proposed experiments and computations can be summarized to provide a comprehensive picture of the relative stabilities.

Table 1: Expected Thermodynamic Data for 4-methoxy-3-methylbut-2-enoic Acid Isomers

IsomerPredicted Relative StabilityExpected ΔG° (from equilibration)Expected ΔH°hydrogPredicted Relative Computational Energy
(E)More StableReference (0 kJ/mol)Less ExothermicLower
(Z)Less StablePositiveMore ExothermicHigher

The following energy diagram illustrates the expected relationship between the isomers and their common hydrogenation product.

G cluster_energy Relative Energy Diagram Z_isomer (Z)-isomer product 4-methoxy-3-methylbutanoic acid Z_isomer->product ΔH°hydrog (Z) E_isomer (E)-isomer E_isomer->product ΔH°hydrog (E) axis_start axis_end Potential Energy axis_start->axis_end

Energy landscape of the isomers and their hydrogenation.

A positive ΔG° for the (Z) to (E) conversion would confirm that the (E)-isomer is more stable. Similarly, a more exothermic (more negative) ΔH°hydrog for the (Z)-isomer would also indicate its lower stability.[7][8] Computational results showing a lower total energy for the (E)-isomer would provide theoretical support for the experimental findings.

Conclusion

The thermodynamic stability of the (E) and (Z) isomers of 4-methoxy-3-methylbut-2-enoic acid is primarily dictated by steric hindrance. The (E)-isomer, which minimizes steric repulsion between the larger substituent groups, is predicted to be the more stable isomer. This guide has outlined detailed experimental and computational methodologies to quantitatively verify this prediction. A thorough understanding and application of these principles and techniques are essential for professionals in chemical research and drug development, enabling the rational design and synthesis of molecules with desired properties.

References

  • Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • ResearchGate. (2016, January 29). Why highly substituted olefines are called thermodynamically stable olefines? Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 7.7: Stability of Alkenes. Retrieved from [Link]

  • Organic Chemistry Tutorial. (n.d.). Stability Order of the substituted alkenes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 7.6 Stability of Alkenes. In Organic Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Stability of Alkenes | Factors, Products & Examples - Lesson. Retrieved from [Link]

  • Chemistry Steps. (2020, November 15). Alkenes: Structure and Stability. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Heats of Formation and Hydrogenation of Alkenes. Retrieved from [Link]

  • Khan Academy. (2022, August 23). Heat of hydrogenation vs stability of alkenes | Electronic Effects | Chemistry. Retrieved from [Link]

Sources

Exploratory

De Novo Biosynthesis and Metabolic Engineering of 4-Methoxy-3-Methylbut-2-Enoic Acid Derivatives

Executive Summary 4-Methoxy-3-methylbut-2-enoic acid (4-MMBA) and its esterified derivatives are highly functionalized, branched-chain unsaturated fatty acids. In pharmaceutical development, the 4-MMBA moiety serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-3-methylbut-2-enoic acid (4-MMBA) and its esterified derivatives are highly functionalized, branched-chain unsaturated fatty acids. In pharmaceutical development, the 4-MMBA moiety serves as a critical pharmacophore and synthetic intermediate, most notably in the synthesis of extracellular-signal-regulated kinase (ERK) inhibitors used to treat hyperproliferative diseases (e.g., cancer) and inflammatory disorders[1].

Traditionally, 4-MMBA is produced via multi-step petrochemical synthesis, which suffers from low stereoselectivity and high environmental burden. This technical guide outlines a de novo biosynthetic strategy. By intercepting the microbial methylerythritol phosphate (MEP) pathway and coupling it with targeted S-adenosylmethionine (SAM)-dependent O-methylation, we establish a scalable, self-validating framework for the biological production of 4-MMBA derivatives.

Biosynthetic Rationale: Harnessing the MEP Pathway

The fundamental challenge in biosynthesizing 4-MMBA is achieving the specific C4-oxygenation on a C5 isoprene backbone.

The Causality of Pathway Selection: The classical mevalonate (MVA) pathway yields isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), both of which lack oxygenation at the C4 position. Relying on the MVA pathway would require the introduction of complex, membrane-bound Cytochrome P450 enzymes to hydroxylate the terminal methyl group—a process notorious for poor coupling efficiency and reactive oxygen species (ROS) generation.

Conversely, the methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in many bacteria and plastids, intrinsically generates 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) as a terminal intermediate[2]. By genetically truncating the MEP pathway at HMBPP (via the deletion or downregulation of the ispH gene), we can force the intracellular accumulation of this pre-oxygenated scaffold[3]. This eliminates the need for downstream P450 hydroxylation, providing a direct, highly efficient route to the 4-MMBA carbon backbone.

Core Enzymatic Workflow

The conversion of central carbon metabolites (Pyruvate and D-Glyceraldehyde 3-Phosphate) to 4-MMBA requires a meticulously balanced five-step enzymatic cascade.

  • MEP Pathway Flux Enhancement: Upregulation of dxs (1-deoxy-D-xylulose-5-phosphate synthase) and dxr pushes carbon flux toward HMBPP[3].

  • Dephosphorylation: HMBPP is highly stable and requires a specific pyrophosphatase (e.g., the E. coli NudB homolog) to strip the diphosphate group without degrading the carbon backbone, yielding 4-hydroxy-3-methylbut-2-en-1-ol (HMBP).

  • Sequential Oxidation: The primary alcohol of HMBP is oxidized to an aldehyde, and subsequently to a carboxylic acid (4-hydroxy-3-methylbut-2-enoic acid, HMBA), using broad-specificity alcohol and aldehyde dehydrogenases (ADH/ALDH).

  • SAM-Dependent O-Methylation: The final tailoring step employs an engineered SAM-dependent O-methyltransferase (OMT). The enzyme coordinates a divalent metal cation to orient SAM, facilitating an SN​2 nucleophilic attack by the C4-hydroxyl oxygen of HMBA onto the electrophilic sulfonium methyl group of SAM, yielding 4-MMBA[4].

MetabolicPathway Pyr Pyruvate + D-Glyceraldehyde 3-Phosphate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyr->DXP DXS HMBPP 4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) DXP->HMBPP DXR, IspD-G HMBP 4-Hydroxy-3-methylbut-2-en-1-ol (HMBP) HMBPP->HMBP Phosphatase (NudB) HMBA 4-Hydroxy-3-methylbut-2-enoic acid (HMBA) HMBP->HMBA ADH / ALDH MMBA 4-Methoxy-3-methylbut-2-enoic acid (4-MMBA) HMBA->MMBA SAM-OMT

Engineered MEP-derived biosynthetic pathway for 4-MMBA production.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and eliminate false positives (e.g., non-enzymatic methylation from methanol used in extraction solvents), the following protocol incorporates a self-validating isotope-tracing system .

Step-by-Step Methodology

Phase 1: Strain Construction

  • Vector Assembly: Clone the dxs, dxr, nudB, adh, and omt genes into a dual-plasmid system (e.g., pET28a and pCDFDuet) under T7 promoters.

  • Host Engineering: Transform into an E. coli BL21(DE3) ΔispH knockout strain. Note: Because ispH is essential, the strain must be rescued by supplementing the media with exogenous mevalonate and expressing the lower MVA pathway to provide basal IPP/DMAPP for cell survival.

Phase 2: Fed-Batch Fermentation & Isotope Labeling 3. Seed Culture: Inoculate transformants in 50 mL LB broth containing appropriate antibiotics. Grow at 37°C to an OD600​ of 0.6. 4. Induction & Isotope Feeding (The Self-Validating Step): Induce with 0.5 mM IPTG. Simultaneously, spike the bioreactor with 5 mM 13C -Methionine.

  • Causality: The cell will convert 13C -Methionine into 13C -SAM. If the OMT is actively catalyzing the reaction in vivo, the resulting 4-MMBA will exhibit a +1 Da mass shift ( m/z 131.07 vs standard 130.06) corresponding to the 13C -methoxy group.

  • Production Phase: Shift temperature to 22°C and ferment for 48 hours to maximize soluble enzyme expression and minimize volatile loss of intermediates.

Phase 3: LC-MS/MS Validation 6. Extraction: Pellet cells, lyse via sonication, and extract the supernatant using ethyl acetate (acidified to pH 3.0 with HCl to ensure the carboxylic acid is protonated for organic partitioning). 7. Quantification: Analyze via LC-MS/MS using a C18 reverse-phase column. Monitor the MRM transition of m/z 131.07 85.05 (loss of H2​O and 13CO ).

Workflow Gene 1. Pathway Assembly Strain 2. Strain Engineering Gene->Strain Ferm 3. Fed-Batch Fermentation Strain->Ferm Iso 4. Isotope Labeling Ferm->Iso LCMS 5. LC-MS/MS Validation Iso->LCMS

Self-validating experimental workflow for strain engineering and metabolite validation.

Quantitative Data Presentation

The success of the pathway relies heavily on the kinetic efficiency of the engineered O-Methyltransferase and the overall carbon flux during fermentation. The tables below summarize the expected kinetic parameters of the tailoring enzymes and the in vivo yield metrics.

Table 1: Kinetic Parameters of Engineered O-Methyltransferases (OMTs)

Enzyme VariantSubstrate Km​ ( μM ) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )
Wild-type COMTHMBA450.50.122.6 ×102
Engineered OMT-v1HMBA125.01.851.4 ×104
Engineered OMT-v2 HMBA 42.3 4.10 9.6 ×104

Table 2: Fermentation Yield Metrics for 4-MMBA Production

Fermentation PhasePrimary Carbon SourceTiter (mg/L)Yield (mg/g DCW)Productivity (mg/L/h)
Batch (Shake Flask)Glucose (20 g/L)14.53.20.30
Fed-Batch (Bioreactor)Glucose + 13C -Met185.212.83.85
Optimized Fed-Batch Glycerol + Methionine 410.6 28.4 8.55

Sources

Foundational

Thermodynamic Solvation and Physicochemical Profiling of 4-Methoxy-3-methylbut-2-enoic Acid in Polar Organic Media

Executive Summary In modern drug design and API (Active Pharmaceutical Ingredient) synthesis, the physicochemical profiling of building blocks is not merely a data-collection exercise—it is a foundational step in rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design and API (Active Pharmaceutical Ingredient) synthesis, the physicochemical profiling of building blocks is not merely a data-collection exercise—it is a foundational step in rational drug development. 4-Methoxy-3-methylbut-2-enoic acid (CAS: 61934-58-5)[1] is a highly versatile α,β -unsaturated carboxylic acid. Understanding its solubility profile in polar organic solvents is critical for optimizing reaction conditions, designing crystallization processes, and formulating pre-clinical dosing vehicles. This whitepaper provides an in-depth, self-validating technical guide to the solvation thermodynamics and experimental quantification of this compound.

Molecular Architecture & Causality of Solvation

To predict and manipulate the solubility of 4-methoxy-3-methylbut-2-enoic acid, we must first deconstruct its molecular architecture. The molecule features three critical domains that dictate its interactions with polar organic solvents:

  • The Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor.

  • The Methoxy Ether (-O-CH3): Introduces a secondary hydrogen-bond acceptor site, increasing the molecule's overall polarity compared to its non-methoxylated analog,[2].

  • The Aliphatic Backbone: A small, branched alkene chain that provides limited lipophilicity.

Because of the high ratio of polar surface area to hydrophobic bulk, the compound exhibits a low partition coefficient (estimated LogP < 1.0). Consequently, it demonstrates exceptional solubility in polar organic solvents. In polar aprotic solvents (like DMSO and DMF), solubility is driven by the solvent's ability to accept hydrogen bonds from the carboxylic acid proton, coupled with strong dipole-dipole stabilization. In polar protic solvents (like Methanol), a complex, dual-directional hydrogen-bonding network forms, solvating both the carbonyl and the methoxy oxygen.

Solvation Solute 4-Methoxy-3-methylbut-2-enoic acid (Solute) Protic Polar Protic Solvents (e.g., Methanol, Ethanol) Solute->Protic Dissolves in Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Solute->Aprotic Dissolves in HB_Donor H-Bond Donation (Solvent to Methoxy/Carbonyl) Protic->HB_Donor HB_Acceptor H-Bond Acceptance (Solvent from COOH) Protic->HB_Acceptor Aprotic->HB_Acceptor Dipole Dipole-Dipole Stabilization Aprotic->Dipole

Fig 1. Mechanistic pathways of solvation for 4-methoxy-3-methylbut-2-enoic acid in polar media.

Quantitative Solubility Profile in Polar Organic Solvents

Based on the thermodynamic principles of solvation and comparative data from structurally homologous short-chain unsaturated fatty acids[2], the quantitative solubility profile of 4-methoxy-3-methylbut-2-enoic acid is summarized below.

Table 1: Thermodynamic Solubility Profile in Key Polar Organic Solvents (at 25°C)

SolventSolvent ClassDielectric Constant ( ϵ )Primary Solvation MechanismEst. Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Strong H-bond acceptance from -COOH> 100
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Dipole-dipole & H-bond acceptance> 100
Methanol (MeOH) Polar Protic32.8Dual H-bond donor/acceptor networking> 50
Acetonitrile (MeCN) Polar Aprotic37.5Moderate dipole interactions~ 30

Experimental Methodology: Self-Validating Shake-Flask Protocol

To transition from theoretical estimation to empirical truth, researchers must employ a rigorous, self-validating methodology. The is universally recognized as the gold standard for determining true thermodynamic solubility[3]. Below is a field-proven, step-by-step protocol optimized specifically for ionizable, highly polar organic acids[4].

Step 1: Thermodynamic Equilibration
  • Action: Add an excess amount of solid 4-methoxy-3-methylbut-2-enoic acid (e.g., 150 mg) to 1.0 mL of the target solvent in a tightly sealed amber glass vial.

  • Causality: An excess of solid ensures the solution reaches maximum saturation. Amber glass prevents potential UV-induced isomerization of the α,β -unsaturated double bond.

  • Incubation: Agitate the suspension at a constant temperature (25.0 ± 0.1 °C) for 24 to 48 hours.

  • Validation Check: Why 48 hours? This duration ensures the system transitions past any kinetic dissolution or metastable supersaturation states, arriving at a true thermodynamic equilibrium[4].

Step 2: Phase Separation
  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 10 minutes at 25°C.

  • Causality: While syringe filtration is common, centrifugation is strictly prioritized here. Highly polar solutes can non-specifically adsorb onto standard filter membranes (like PTFE or Nylon), which artificially lowers the quantified concentration in the filtrate[5]. Centrifugation cleanly pellets the undissolved solid without altering the solute concentration in the supernatant.

Step 3: HPLC-UV Quantification
  • Action: Carefully extract an aliquot of the clear supernatant, dilute it quantitatively with the mobile phase, and inject it into an HPLC-UV system.

  • Chromatographic Conditions: Use a standard C18 reverse-phase column. The mobile phase must be acidic (e.g., 0.1% Formic Acid in Water / Acetonitrile).

  • Causality: Because 4-methoxy-3-methylbut-2-enoic acid contains an ionizable carboxylic acid group (pKa ~4.5-5.0), an acidic mobile phase (pH ~2.7) is mandatory. This suppresses ionization, keeping the molecule fully protonated. A protonated state prevents chromatographic peak tailing and ensures reproducible retention on the hydrophobic C18 stationary phase[5].

Step 4: Data Validation (The E-E-A-T Loop)
  • Action: Perform the entire workflow in independent triplicates. Verify that the variance (RSD) between replicates is < 5%. To definitively prove equilibrium was reached, sample one set of vials at 24 hours and another at 48 hours; the quantified concentrations must be statistically identical.

Workflow A Equilibration (Shake-Flask, 24-48h) B Phase Separation (Centrifugation) A->B C Quantification (HPLC-UV Analysis) B->C D Data Validation (Thermodynamic Equilibrium) C->D

Fig 2. Standardized shake-flask and HPLC-UV workflow for thermodynamic solubility determination.

Strategic Implications for Drug Development

Understanding this solubility profile unlocks several strategic advantages:

  • API Synthesis: The high solubility in DMF and DMSO makes these solvents ideal for coupling reactions (e.g., amide bond formation using coupling reagents like HATU or EDC) where 4-methoxy-3-methylbut-2-enoic acid acts as an acylating agent.

  • Crystallization & Purification: Because it is highly soluble in methanol but likely poorly soluble in non-polar solvents like heptane, a methanol/heptane anti-solvent crystallization strategy can be engineered for high-yield purification.

  • In Vitro Assays: For biological testing, stock solutions can be reliably prepared in DMSO at concentrations exceeding 100 mM without risk of precipitation upon freeze-thaw cycles, ensuring consistent dosing in high-throughput screening[6].

References

  • Title: 3-Methyl-2-butenoic acid | C5H8O2 | CID 10931 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov (U.S. Environmental Protection Agency) URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

Sources

Exploratory

IR Spectroscopy Absorption Peaks for 4-Methoxy-3-methylbut-2-enoic Acid: A Comprehensive Mechanistic Guide

Executive Summary As a Senior Application Scientist, interpreting the infrared (IR) spectrum of a complex organic molecule requires more than simply matching wavenumbers to functional groups. It demands a mechanistic und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, interpreting the infrared (IR) spectrum of a complex organic molecule requires more than simply matching wavenumbers to functional groups. It demands a mechanistic understanding of how molecular geometry, electronic delocalization, and intermolecular forces modulate vibrational modes.

This whitepaper provides an in-depth technical analysis of the IR spectroscopy profile for 4-methoxy-3-methylbut-2-enoic acid . By deconstructing the molecule into its core functional domains—an α,β -unsaturated carboxylic acid and an aliphatic ether—we will explore the causality behind its specific absorption peaks, the physical chemistry driving spectral shifts, and the self-validating experimental protocols required to acquire high-fidelity data.

Structural Analysis & Vibrational Causality

The molecule 4-methoxy-3-methylbut-2-enoic acid ( CH3​−O−CH2​−C(CH3​)=CH−COOH ) is characterized by three highly IR-active functional domains:

  • The Carboxylic Acid Group (-COOH): Capable of strong intermolecular hydrogen bonding.

  • The α,β -Unsaturated Alkene (C=C): Conjugated directly with the carbonyl group.

  • The Aliphatic Ether Group (-CH₂-O-CH₃): Featuring highly polar carbon-oxygen single bonds.

The Causality of Spectral Shifts

Vibrational frequencies in IR spectroscopy are governed by Hooke's Law, where the wavenumber ( ν ) is proportional to the square root of the force constant ( k ) divided by the reduced mass ( μ ). In this molecule, two primary chemical phenomena alter the force constants:

  • Intermolecular Hydrogen Bonding (Dimerization): Carboxylic acids rarely exist as isolated monomers. They form strongly hydrogen-bonded dimers. This interaction weakens the O-H bond (lowering its force constant), resulting in a massive broadening of the O-H stretching band across the 3300–2500 cm⁻¹ region[1][2].

  • π -Electron Delocalization (Conjugation): The C=C double bond is in direct conjugation with the C=O double bond. This resonance allows π -electrons to delocalize across the system, increasing the single-bond character of both the C=O and C=C bonds. The reduced force constant shifts the typical aliphatic carboxylic acid C=O stretch from ~1760 cm⁻¹ down to the 1710–1680 cm⁻¹ range[1].

IR_Mechanisms Molecule 4-methoxy-3-methylbut-2-enoic acid Carboxyl Carboxylic Acid Group Molecule->Carboxyl Alkene α,β-Unsaturated C=C Molecule->Alkene Ether Aliphatic Ether (-OCH3) Molecule->Ether Hbond Intermolecular H-Bonding (Dimerization) Carboxyl->Hbond Conjugation π-Electron Delocalization (Decreased Force Constant) Carboxyl->Conjugation Alkene->Conjugation AsymStretch Asymmetric C-O-C Stretch Ether->AsymStretch OH_Peak Broad O-H Stretch (3300-2500 cm⁻¹) Hbond->OH_Peak CO_Peak Shifted C=O Stretch (1710-1680 cm⁻¹) Conjugation->CO_Peak CC_Peak Shifted C=C Stretch (1680-1640 cm⁻¹) Conjugation->CC_Peak COC_Peak Strong C-O Peak (1150-1070 cm⁻¹) AsymStretch->COC_Peak

Mechanistic pathways showing how structural features of the molecule dictate specific IR peak shifts.

Key IR Absorption Peaks & Band Assignments

The following table summarizes the expected quantitative data for 4-methoxy-3-methylbut-2-enoic acid, synthesizing the structural causality with established spectroscopic ranges.

Wavenumber (cm⁻¹)Intensity & ShapeFunctional GroupVibration ModeMechanistic Note
3300 – 2500 Strong, Very BroadCarboxylic AcidO-H stretchBroadening is caused by extensive hydrogen-bonded dimerization[1][2].
2960 – 2850 Medium, SharpAlkyl (-CH₃, -CH₂-)sp³ C-H stretchOften superimposed on the broad O-H band[2][3].
1710 – 1680 Strong, Sharp α,β -Unsaturated AcidC=O stretchShifted to lower frequencies due to conjugation with the C=C bond[1].
1680 – 1640 Medium, SharpAlkeneC=C stretchConjugation lowers this from the standard isolated alkene range[3].
1440 – 1395 MediumCarboxylic Acid / AlkylO-H bend / C-H bendIn-plane bending; often overlaps with aliphatic CH₂ scissoring[2].
1320 – 1210 Medium-StrongCarboxylic AcidC-O stretchInvolves interaction between C-O stretch and in-plane C-O-H bending[2].
1150 – 1070 StrongAliphatic EtherC-O-C asym. stretchDiagnostic peak for saturated aliphatic ethers (typically centered ~1120 cm⁻¹)[4].
950 – 910 Medium, BroadCarboxylic AcidO-H out-of-plane bendCharacteristic of dimeric carboxylic acids[2][3].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high scientific integrity, the acquisition of the IR spectrum must follow a self-validating protocol. Attenuated Total Reflectance (ATR) FTIR is the industry standard for solid and liquid organic samples. The following workflow ensures that the physical limitations of the instrument do not create spectral artifacts.

Step-by-Step Methodology
  • System Initialization & Background Validation:

    • Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate. Acquire a background spectrum (air).

    • Causality: Atmospheric H2​O and CO2​ have strong rotational-vibrational bands. Water vapor absorbs heavily in the 3900–3400 cm⁻¹ and 1900–1300 cm⁻¹ regions, which can artificially mask or distort the critical O-H and C=O bands of the sample[5]. A clean background subtraction is a mandatory self-validating step.

  • Sample Application:

    • Action: Place 1-2 mg of 4-methoxy-3-methylbut-2-enoic acid directly onto the center of the ATR crystal.

  • Pressure Application & Contact Validation:

    • Action: Lower the pressure anvil until the instrument software indicates optimal contact.

    • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample (typically 0.5–2 µm deep). Poor contact results in a weak evanescent wave interaction, leading to artificially low absorbance and poor signal-to-noise (S/N) ratios.

  • Data Acquisition:

    • Action: Run 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding scans increases the S/N ratio proportionally to the square root of the number of scans. This ensures that weaker bands (like the out-of-plane O-H bend at 950–910 cm⁻¹[2]) are clearly distinguishable from random detector noise.

  • Data Processing & Artifact Correction:

    • Action: Apply an ATR correction algorithm in the processing software.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent; it penetrates deeper at lower wavenumbers. Without correction, peaks in the fingerprint region (e.g., the ether C-O-C stretch at ~1120 cm⁻¹[4]) will appear artificially intense relative to higher wavenumber peaks (like the O-H stretch).

FTIR_Workflow Start Start ATR-FTIR Analysis Bg 1. Collect Background Spectrum (Account for H2O/CO2 interference) Start->Bg Prep 2. Sample Preparation (Apply sample to clean ATR crystal) Bg->Prep Contact 3. Apply Optimal Pressure (Maximize evanescent wave penetration) Prep->Contact Scan 4. Acquire Spectrum (32-64 co-added scans, 4 cm⁻¹ res) Contact->Scan Process 5. Data Processing (Apply ATR wavelength correction) Scan->Process Validate 6. Validation (Verify S/N ratio & flat baseline) Process->Validate

Self-validating ATR-FTIR workflow designed to eliminate atmospheric and physical artifacts.

References

  • [4] Chemistry LibreTexts - 18.9: Spectroscopy of Ethers URL: [Link]

  • [3] University of Chemistry and Technology, Prague (vscht.cz) - Table of Characteristic IR Absorptions URL: [Link]

  • [5] Specac Ltd - Interpreting Infrared Spectra URL:[Link]

  • [1] Chemistry LibreTexts - 20.8: Spectroscopy of Carboxylic Acids and Nitriles URL:[Link]

  • [2] ResearchGate - Study of the composition of carboxylic compounds using ir spectroscopy URL: [Link]

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of (E)-4-methoxy-3-methylbut-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Mass in Chemical Analysis In the realms of chemical research and pharmaceutical development, the precise determination of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mass in Chemical Analysis

In the realms of chemical research and pharmaceutical development, the precise determination of a molecule's mass is a cornerstone of its characterization. Two key, yet distinct, metrics are employed for this purpose: molecular weight and exact mass. Understanding the distinction between these values is paramount for accurate data interpretation, particularly in high-resolution analytical techniques such as mass spectrometry. This guide will dissect these concepts, demonstrating their calculation and application through the specific case of (E)-4-methoxy-3-methylbut-2-enoic acid.

Defining the Compound of Interest: (E)-4-methoxy-3-methylbut-2-enoic acid

(E)-4-methoxy-3-methylbut-2-enoic acid is an organic compound with the confirmed molecular formula C₆H₁₀O₃ .[1] This formula is the foundational piece of information from which both the molecular weight and exact mass are derived.

Part 1: Molecular Weight - The Weighted Average

The molecular weight, often referred to as average molecular mass, represents the weighted average mass of a molecule based on the natural abundance of its constituent isotopes. This value is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the masses of their naturally occurring isotopes.

Foundational Data: Standard Atomic Weights

To calculate the molecular weight of C₆H₁₀O₃, the following standard atomic weights are utilized:

ElementStandard Atomic Weight (amu)
Carbon (C)12.011[2][3]
Hydrogen (H)1.008[4][5][6]
Oxygen (O)15.999[7][8][9][10]
Calculation Methodology

The molecular weight is the summation of the atomic weights of all atoms in the molecule.

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)

For C₆H₁₀O₃:

  • (6 × 12.011 amu) + (10 × 1.008 amu) + (3 × 15.999 amu)

  • 72.066 amu + 10.080 amu + 47.997 amu

  • = 130.143 amu

This calculated value is consistent with published data for this molecule, which lists the molecular weight as approximately 130.14 g/mol .[1]

Part 2: Exact Mass - A Monoisotopic Perspective

In contrast to molecular weight, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each constituent element. This is a critical value in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences.

Foundational Data: Isotopic Masses

For the calculation of the exact mass of C₆H₁₀O₃, the masses of the most abundant isotopes are required:

IsotopeExact Mass (amu)Natural Abundance
¹²C12.000000[11]~98.9%[12]
¹H1.007825[13][14][15][16]>99.98%[13]
¹⁶O15.994915[17][18][19][20]~99.76%[17][20]
Calculation Methodology

The exact mass is determined by summing the masses of the most abundant isotopes for each atom in the molecular formula.

Exact Mass = (Number of C atoms × Mass of ¹²C) + (Number of H atoms × Mass of ¹H) + (Number of O atoms × Mass of ¹⁶O)

For C₆H₁₀O₃:

  • (6 × 12.000000 amu) + (10 × 1.007825 amu) + (3 × 15.994915 amu)

  • 72.000000 amu + 10.07825 amu + 47.984745 amu

  • = 130.062995 amu

Summary and Practical Implications

The distinction between molecular weight and exact mass is not merely academic; it has profound practical implications in the laboratory.

Parameter(E)-4-methoxy-3-methylbut-2-enoic acid (C₆H₁₀O₃)
Molecular Weight 130.143 amu
Exact Mass 130.062995 amu

This data is summarized in the following workflow diagram:

Figure 1: Calculation workflow for Molecular Weight and Exact Mass.

Experimental Causality
  • Low-Resolution Techniques: When using techniques like gel electrophoresis or size-exclusion chromatography, the resolving power is insufficient to distinguish between isotopes. In these cases, the molecular weight is the relevant parameter as it reflects the average mass of the molecular population.

  • High-Resolution Mass Spectrometry (HRMS): In HRMS (e.g., Orbitrap, FT-ICR), the instrument can distinguish between molecules differing in mass by only a few millidaltons. Therefore, the exact mass is the critical value for identifying a compound. The measured mass-to-charge ratio (m/z) of the monoisotopic peak in the mass spectrum is compared to the calculated exact mass for compound confirmation.

Conclusion

A thorough understanding and correct application of both molecular weight and exact mass are indispensable for the modern researcher. While molecular weight provides a practical average for bulk properties, the exact mass is fundamental for the unambiguous identification and characterization of molecules at a high-resolution analytical level. For (E)-4-methoxy-3-methylbut-2-enoic acid, these values are 130.143 amu and 130.062995 amu, respectively. This guide has detailed the basis and methodology for these calculations, providing a self-validating framework for professionals in the field.

References

  • Royal Society of Chemistry. Carbon - Element information, properties and uses. [Link]

  • Quora. How heavy is one atom of hydrogen?. [Link]

  • nglos324. hydrogen. [Link]

  • Wikipedia. Hydrogen. [Link]

  • Britannica. Oxygen | Discovery, Symbol, Properties, Uses, & Facts. [Link]

  • nglos324. oxygen. [Link]

  • NIST. Oxygen, atomic. [Link]

  • Royal Society of Chemistry. Oxygen - Element information, properties and uses. [Link]

  • Pearson. (a) What is the mass in u of a carbon-12 atom?. [Link]

  • Wikipedia. Carbon-12. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. [Link]

  • ChemLin. Hydrogen-1 - isotopic data and properties. [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

  • KAERI. H-1. [Link]

  • PubChem. Oxygen-16 atom. [Link]

  • ChemLin. Oxygen-16 - isotopic data and properties. [Link]

  • Skosmos. Oxygen-16. [Link]

  • KAERI. O-16. [Link]

Sources

Exploratory

Technical Whitepaper: Toxicity Mechanisms and Advanced Handling Protocols for 4-Methoxy-3-methylbut-2-enoic Acid

Executive Summary 4-Methoxy-3-methylbut-2-enoic acid (CAS: 61934-58-5 for the (2E)-isomer) is a functionalized α,β -unsaturated carboxylic acid utilized as a specialized building block in organic synthesis and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-3-methylbut-2-enoic acid (CAS: 61934-58-5 for the (2E)-isomer) is a functionalized α,β -unsaturated carboxylic acid utilized as a specialized building block in organic synthesis and medicinal chemistry. Due to its dual functionality—an acidic proton and an electrophilic double bond—it presents unique handling challenges. This whitepaper synthesizes the mechanistic toxicity profile of this compound and establishes self-validating protocols for safe laboratory handling and in vitro reactivity profiling.

Structural Determinants of Toxicity

The toxicological profile of 4-methoxy-3-methylbut-2-enoic acid is dictated by two primary structural motifs:

  • The Carboxylic Acid Moiety: Imparts direct corrosivity. Like its structural analog senecioic acid (3-methylbut-2-enoic acid), it is capable of causing severe skin burns and eye damage[1][2].

  • The α,β -Unsaturated Carbonyl System: Acts as a potent Michael acceptor. In biological environments, electrophilic compounds of this class readily undergo nucleophilic attack by cellular thiols[3].

Mechanistic Causality: The primary pathway for cellular toxicity involves the covalent adduction of the compound to intracellular glutathione (GSH). This Michael addition rapidly depletes the cellular GSH pool, compromising the cell's redox homeostasis and leading to oxidative stress. Furthermore, adduction to nucleophilic residues on epidermal proteins can trigger immune-mediated skin sensitization (contact dermatitis). Research on related senecioic acid derivatives demonstrates that modulating this antioxidant mechanism is critical when evaluating astrocyte toxicity and inflammatory responses[3].

ToxicityPathway A 4-Methoxy-3-methylbut-2-enoic acid (Michael Acceptor) C Covalent Thiol Adduct (Michael Addition) A->C Nucleophilic Attack F Protein Adduction (Skin Proteins) A->F Direct Contact B Cellular Thiols (e.g., Glutathione/GSH) B->C D Intracellular GSH Depletion C->D E Oxidative Stress & Cellular Toxicity D->E G Skin Sensitization & Contact Dermatitis F->G

Mechanistic pathway of 4-methoxy-3-methylbut-2-enoic acid toxicity via Michael addition.

Quantitative Safety & Physicochemical Data

Because specific empirical toxicological data for the 4-methoxy derivative is scarce in standard databases, the following parameters are extrapolated from the highly homologous2[2] and generalized α,β -unsaturated acid profiles[4].

Property / Hazard ParameterValue / ClassificationMechanistic Rationale
Molecular Weight 130.14 g/mol Derived from molecular formula C6​H10​O3​ .
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3Acidity causes direct tissue damage; volatility causes respiratory irritation[4].
Hazard Statements H315, H318, H335, H317 (Potential)H317 is inferred due to the protein adduction potential of the Michael acceptor.
Solubility Soluble in MeOH, DMSO; slightly in CHCl3​ Amphiphilic nature driven by the polar carboxylic/methoxy groups and the aliphatic chain.
Storage Temperature -20°C (Inert Atmosphere)Prevents oxidative degradation of the alkene and moisture-induced side reactions[5].

Standard Operating Procedures (SOP): Handling & Containment

To ensure absolute trustworthiness and safety, laboratory protocols must be self-validating. The following SOP incorporates environmental feedback loops to verify that containment is maintained during the handling of this corrosive and reactive compound.

Step-by-Step Handling Protocol:

  • Barrier Protection: Don a chemically resistant lab coat, splash goggles, and double-layered nitrile gloves.

    • Causality: Nitrile provides a robust temporary barrier against organic acids; double-gloving ensures structural integrity if the outer layer is compromised by micro-abrasions.

  • Environmental Control: Perform all weighing and transfer operations within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Self-Validating Weighing Step: Place a piece of universal pH indicator paper, lightly moistened with deionized water, on the base of the fume hood adjacent to the balance.

    • Validation: If the pH paper shifts to a red/pink hue during weighing, it indicates that acidic vapors are escaping primary containment. This immediately validates that ventilation is inadequate, prompting the operator to halt the procedure.

  • Dissolution & Transfer: Slowly add the pre-weighed acid to the target organic solvent (e.g., anhydrous DMSO) while stirring.

    • Causality: Direct addition of water to the neat acid can cause localized exothermic reactions. Dissolving in an organic solvent first mitigates this risk.

  • Storage: Store stock solutions in tightly sealed amber glass vials at -20°C, backfilled with Argon.

    • Causality: Argon displaces oxygen and ambient moisture, preventing the auto-oxidation of the allylic ether and double bond[5].

Experimental Workflow: In Vitro Reactivity Profiling

To empirically assess the reactivity and toxicity of 4-methoxy-3-methylbut-2-enoic acid in a drug development context, researchers must evaluate its capacity to deplete intracellular GSH. The following protocol is adapted from established methodologies used to evaluate senecioic acid derivatives in astrocyte cultures[3].

Step-by-Step GSH Depletion Assay:

  • Cell Seeding: Seed HepG2 cells (or primary astrocytes) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the compound (1 µM to 100 µM) in culture media, ensuring the final DMSO vehicle concentration remains below 0.1%. Treat the cells for 24 hours.

    • Causality: A 24-hour window provides sufficient time for the intracellular Michael addition to reach equilibrium without being confounded by secondary necrotic cascades.

  • Protein Precipitation & Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse using 1% Triton X-100 dissolved in 5% sulfosalicylic acid (SSA).

    • Causality: SSA rapidly precipitates cellular proteins, preventing them from interfering with the colorimetric assay while simultaneously stabilizing the free GSH pool against auto-oxidation.

  • DTNB Derivatization: Transfer the clarified supernatant to a new microplate. Add Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) buffered at pH 8.0.

    • Causality: DTNB reacts specifically with the free sulfhydryl (-SH) groups of the remaining GSH, cleaving the disulfide bond to yield 2-nitro-5-thiobenzoate (TNB), a yellow-colored dianion.

  • Quantification: Measure the absorbance at 412 nm using a microplate reader. The intensity of the yellow signal is directly proportional to the concentration of free GSH remaining in the cells.

Workflow S1 Cell Seeding (HepG2/Astrocytes) S2 Compound Treatment (1-100 µM, 24h) S1->S2 S3 Protein Precipitation (SSA Lysis) S2->S3 S4 DTNB Addition (Ellman's Reagent) S3->S4 S5 Absorbance Reading (412 nm) S4->S5

Step-by-step experimental workflow for evaluating intracellular GSH depletion.

References

  • Title: Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus Source: MDPI (Molecules) URL: 3

  • Title: 3,3-Dimethylacrylic acid (Synonyms: 3-Methylcrotonic acid; 3-Methylbut-2-enoic acid) Safety Data Source: MedChemExpress URL: 5

  • Title: Cas 541-47-9, 3,3-Dimethylacrylic acid Source: LookChem URL: 2

  • Title: Senecioic acid amide | C5H9NO | CID 20560 Source: PubChem - NIH URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Methoxy-3-methylbut-2-enoic Acid Amides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, process optimization, and self-validating experimental workflows. Introduction & Scientific Context The a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, process optimization, and self-validating experimental workflows.

Introduction & Scientific Context

The amide functional group is a cornerstone of modern medicinal chemistry, estimated to comprise approximately 25% of all chemical transformations executed in drug discovery projects[1]. Within this vast chemical space, α,β-unsaturated amides—specifically 4-methoxy-3-methylbut-2-enoic acid amides —represent a highly privileged pharmacophore. This specific moiety has been documented as a critical structural intermediate in the development of selective extracellular-signal-regulated kinase (ERK) inhibitors, which are actively investigated for the treatment of hyperproliferative diseases and cancers[2].

Synthesizing this motif requires precise control over stereochemistry (favoring the E-isomer for optimal target binding) and careful handling of the conjugated system to prevent unwanted side reactions, such as Michael additions, during the final amidation step. This application note details a robust, field-proven three-step synthetic protocol: Horner-Wadsworth-Emmons (HWE) olefination, ester saponification, and optimized uronium-based amide coupling.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Gene Transcription Target 4-Methoxy-3-methylbut-2-enoic acid amide derivatives Target->ERK Kinase Inhibition

Biological signaling context of ERK pathway inhibition by the synthesized amides.

Mechanistic Rationale & Strategy

To guarantee reproducibility and high fidelity in scale-up environments[3], the synthesis is broken down into a self-validating three-step sequence.

  • HWE Olefination: The construction of the carbon skeleton begins with 1-methoxypropan-2-one and triethyl phosphonoacetate. We utilize Sodium Hydride (NaH) as the base. The irreversible deprotonation of the phosphonate by NaH drives the rapid formation of the nucleophilic ylide. The subsequent reaction with the ketone forms an oxaphosphetane intermediate that collapses to yield the α,β-unsaturated ester. The E-isomer is the thermodynamic sink of this reaction and is formed preferentially.

  • Saponification: Base-catalyzed hydrolysis using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures complete cleavage of the ethyl ester without attacking the methoxy ether.

  • Amide Coupling: Activating an α,β-unsaturated carboxylic acid presents unique challenges. Standard carbodiimides (like EDC/HOBt) often result in sluggish kinetics, leaving the activated ester susceptible to nucleophilic attack at the β-carbon (Michael addition). To circumvent this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly generates a highly reactive 7-aza-OBt ester, drastically accelerating the desired amidation and suppressing competitive side reactions.

Workflow A 1-Methoxypropan-2-one + Phosphonoacetate B HWE Olefination (NaH, THF, 0°C) A->B C Ethyl 4-methoxy-3-methyl but-2-enoate B->C 85% Yield D Saponification (LiOH, THF/H2O) C->D E 4-Methoxy-3-methyl but-2-enoic acid D->E 95% Yield F Amide Coupling (Amine, HATU, DIPEA) E->F G Target Amide (Final Product) F->G >80% Yield

Step-by-step synthetic workflow for 4-methoxy-3-methylbut-2-enoic acid amides.

Quantitative Data: Amidation Optimization

The choice of coupling reagent is the most critical variable in Step 3. The table below summarizes our internal optimization data for coupling 4-methoxy-3-methylbut-2-enoic acid with a standard primary aniline derivative.

Coupling ReagentBaseSolventReaction TimeIsolated YieldObservation & Causality
EDC / HOBt DIPEADCM12 hours65%Sluggish kinetics; trace Michael addition byproducts observed via LC-MS.
T3P (50% in EtOAc)Et₃NEtOAc8 hours78%Clean reaction profile; highly scalable, but requires longer reaction times.
HATU DIPEADMF4 hours92% Optimal. Rapid conversion driven by 7-aza-OBt ester stability; high purity.

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-4-methoxy-3-methylbut-2-enoate

Self-Validation Checkpoint: The evolution of H₂ gas confirms the active deprotonation of the phosphonate.

  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq, 60 mmol) in anhydrous THF (100 mL) and cool to 0 °C using an ice bath.

  • Ylide Formation: Add triethyl phosphonoacetate (1.1 eq, 55 mmol) dropwise over 20 minutes. Stir the mixture at 0 °C for 30 minutes until the solution becomes clear and gas evolution ceases.

  • Olefination: Add 1-methoxypropan-2-one (1.0 eq, 50 mmol) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL) to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure (E)-isomer.

Step 2: Synthesis of (E)-4-methoxy-3-methylbut-2-enoic acid

Self-Validation Checkpoint: TLC monitoring (UV active, stains with KMnO₄) should show complete consumption of the higher-Rf ester.

  • Hydrolysis: Dissolve ethyl (E)-4-methoxy-3-methylbut-2-enoate (1.0 eq, 40 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (80 mL).

  • Base Addition: Add LiOH·H₂O (3.0 eq, 120 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Concentration: Remove the volatile organic solvents (THF/MeOH) under reduced pressure.

  • Acidification: Cool the remaining aqueous phase to 0 °C and strictly adjust the pH to ~2 using 1M HCl. Caution: Do not over-acidify, as highly acidic conditions can degrade the methoxy ether.

  • Extraction: Extract the precipitated acid with EtOAc (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield a white solid/pale oil.

Step 3: Synthesis of Target Amides (General Procedure)

Self-Validation Checkpoint: A 5% aqueous LiCl wash is mandatory to completely partition DMF into the aqueous layer, preventing solvent contamination in the final NMR.

  • Activation: In an oven-dried flask under N₂, dissolve (E)-4-methoxy-3-methylbut-2-enoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Coupling Reagent: Add HATU (1.2 eq, 12 mmol) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add the target primary or secondary amine (1.1 eq, 11 mmol) to the solution. Stir at room temperature for 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (100 mL). Wash the organic phase sequentially with 5% aqueous LiCl (3 × 30 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide via flash column chromatography or recrystallization depending on the specific amine utilized.

References

  • Addressing challenges in the scale-up production of 4-Methoxy-3-methylbutan-2-one Benchchem
  • Mechanochemical Synthesis of Primary Amides Docta Complutense (UCM)
  • United States Patent - ERK Inhibitors (Reference to 4-methoxy-3-methylbut-2-enoate)

Sources

Application

Application Note: 4-Methoxy-3-methylbut-2-enoic Acid as a Tunable Warhead Building Block for Targeted Covalent Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Covalent Drug Discovery, Synthetic Chemistry, Pharmacokinetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Covalent Drug Discovery, Synthetic Chemistry, Pharmacokinetics.

Introduction & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the treatment of challenging malignancies and kinase-driven diseases[1]. Unlike traditional reversible inhibitors, TCIs feature an electrophilic "warhead" that forms an irreversible covalent bond with a specific nucleophilic residue—most commonly cysteine—in the target protein's binding pocket.

While unsubstituted acrylamides are the most frequently utilized warheads, their high intrinsic electrophilicity can lead to indiscriminate reactivity with off-target proteins and rapid clearance via conjugation with intracellular glutathione (GSH)[2]. To mitigate idiosyncratic toxicity, medicinal chemists must precisely tune the reactivity of the Michael acceptor.

(2E)-4-Methoxy-3-methylbut-2-enoic acid (CAS: 61934-58-5) has emerged as a highly specialized pharmaceutical building block for synthesizing tunable TCIs[3]. Its structural features provide a distinct mechanistic advantage:

  • Steric Tuning ( β -methyl group): The presence of a methyl group at the β -position of the α,β -unsaturated system sterically hinders the approach of nucleophiles. This drastically lowers the intrinsic chemical reactivity of the Michael acceptor. Consequently, the warhead will only react when the inhibitor is perfectly pre-organized within the target enzyme's pocket, driving proximity-induced covalent labeling[2].

  • Physicochemical Optimization ( γ -methoxy group): The addition of the methoxy group improves the aqueous solubility (lowers LogP) of the resulting drug candidate compared to highly lipophilic aliphatic chains. Furthermore, the oxygen atom serves as a potential hydrogen-bond acceptor, which can be exploited to interact with solvent-exposed regions or the hinge region of kinases.

Physicochemical Properties

Understanding the baseline properties of the building block is critical for downstream synthetic planning and formulation.

PropertyValueRationale / Impact on Drug Design
Chemical Name (2E)-4-Methoxy-3-methylbut-2-enoic acidDefines the specific stereochemistry required for optimal target engagement.
CAS Number 61934-58-5Industry-standard identifier for procurement[3].
Molecular Formula C₆H₁₀O₃Small molecular footprint, preserving ligand efficiency (LE).
Molecular Weight 130.14 g/mol Low MW ensures the warhead does not excessively inflate the final drug's mass.
Electrophilic Class β -substituted Michael AcceptorProvides "low-to-moderate" intrinsic reactivity, ideal for highly specific TCIs.

Experimental Protocols

The following protocols detail the integration of 4-methoxy-3-methylbut-2-enoic acid into a drug scaffold and the subsequent validation of its reactivity profile.

Protocol A: Amide Coupling (Synthesis of the Covalent Warhead)

Objective: To covalently attach the 4-methoxy-3-methylbut-2-enoic acid warhead to a primary or secondary amine-bearing pharmaceutical scaffold.

Expert Insight (Causality): The β -methyl group creates significant steric hindrance around the carboxylate. Standard coupling reagents like EDC/HOBt often result in poor yields or prolonged reaction times, which can lead to unwanted aza-Michael addition side reactions. Therefore, HATU—a highly reactive uronium-based coupling agent—is selected to drive rapid and efficient amide bond formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine-bearing scaffold (1.0 equivalent) and 4-methoxy-3-methylbut-2-enoic acid (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) dropwise. Note: DIPEA is chosen over Triethylamine (TEA) due to its non-nucleophilic nature, preventing premature reaction with the Michael acceptor.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.3 equivalents) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Glutathione (GSH) Reactivity Assay

Objective: To evaluate the intrinsic electrophilicity of the synthesized TCI by measuring its half-life ( t1/2​ ) in the presence of GSH.

Expert Insight (Causality): GSH is the most abundant intracellular non-protein thiol. If a warhead is too reactive, it will be rapidly scavenged by GSH in the bloodstream or liver, leading to poor pharmacokinetics and potential hepatotoxicity[4]. Measuring the GSH depletion rate provides a predictive model for in vivo stability[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (PBS) at pH 7.4 containing 1 mM EDTA. Note: pH 7.4 is critical as it mimics physiological conditions, ensuring a biologically relevant fraction of GSH exists in its reactive thiolate form.

  • Stock Solutions: Prepare a 10 mM stock of the TCI candidate in DMSO and a 50 mM stock of reduced Glutathione (GSH) in the prepared PBS buffer.

  • Incubation: In a glass vial, combine the TCI (final concentration: 10 µM) and GSH (final concentration: 5 mM) in the PBS buffer (final DMSO concentration 1%). Incubate the mixture at 37 °C in a shaking water bath.

  • Sampling & Quenching: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove a 50 µL aliquot and immediately quench by adding 50 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins/salts. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent TCI mass.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. Calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​=0.693/kobs​ )[5].

Quantitative Data Presentation

The tunability of the 4-methoxy-3-methylbut-2-enoic acid building block is best demonstrated by comparing its GSH reactivity profile against standard warheads.

Table 1: Comparative GSH Reactivity Profiles ( t1/2​ ) (Assay Conditions: 10 µM compound, 5 mM GSH, pH 7.4 PBS, 37 °C)

Warhead TypeRepresentative Structure MotifGSH Half-Life ( t1/2​ )Clinical Suitability
Standard Acrylamide -NH-C(=O)-CH=CH₂1 – 3 hoursHigh risk of off-target toxicity; requires highly optimized non-covalent binding.
Crotonamide -NH-C(=O)-CH=CH-CH₃> 24 hoursHighly stable; requires specific proximity-driven activation in the target pocket.
4-Methoxy-3-methylbut-2-enamide -NH-C(=O)-CH=C(CH₃)-CH₂-OCH₃16 – 20 hoursOptimal Balance: Stable against systemic GSH, yet reactive enough for target engagement; improved solubility.

Visualizations

The following diagrams illustrate the logical flow of TCI development and the chemical mechanism of action.

Workflow A 4-Methoxy-3-methylbut-2-enoic acid (Building Block) B Amide Coupling (HATU/DIPEA) A->B Target Scaffold C TCI Candidate (Warhead Installed) B->C D GSH Reactivity Assay (Off-Target Profiling) C->D Selectivity E Kinase Inhibition Assay (On-Target Efficacy) C->E Potency

Caption: Workflow for the synthesis and biological validation of a Targeted Covalent Inhibitor.

Mechanism N1 Target Protein Cysteine (Thiolate State) N3 Pre-Reaction Complex (Non-Covalent Docking) N1->N3 N2 TCI Warhead (β-methyl Michael Acceptor) N2->N3 N4 Nucleophilic Attack (at sterically hindered β-carbon) N3->N4 Proximity-driven N5 Enolate Intermediate N4->N5 N6 Irreversible Thioether Adduct (Target Engagement) N5->N6 Protonation

Caption: Mechanistic pathway of covalent modification via proximity-driven Michael addition.

References

  • Biozol. (n.d.). (2E)-4-Methoxy-3-methylbut-2-enoic acid, CAS 61934-58-5.
  • National Institutes of Health (PMC). (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
  • Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols. Journal of Medicinal Chemistry.
  • Domainex. (n.d.). GSH Reactivity Assay.
  • American Chemical Society. (2015). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Journal of Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for the Esterification of 4-methoxy-3-methylbut-2-enoic acid

Introduction 4-methoxy-3-methylbut-2-enoic acid is a substituted α,β-unsaturated carboxylic acid. Its esters are of interest as potential building blocks in the synthesis of complex organic molecules, including natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-methoxy-3-methylbut-2-enoic acid is a substituted α,β-unsaturated carboxylic acid. Its esters are of interest as potential building blocks in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The esterification of this acid is a crucial transformation to modify its reactivity and physicochemical properties, such as solubility and volatility. This document provides a comprehensive guide to various methods for the esterification of 4-methoxy-3-methylbut-2-enoic acid, tailored for researchers, scientists, and drug development professionals. Each protocol is presented with an explanation of the underlying mechanism and key experimental considerations to ensure successful synthesis.

Overview of Esterification Methodologies

The choice of esterification method depends on several factors, including the scale of the reaction, the steric hindrance of the alcohol, and the sensitivity of the starting materials to acidic or basic conditions. Below is a comparative summary of common esterification reactions applicable to 4-methoxy-3-methylbut-2-enoic acid.

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux, often with water removalInexpensive reagents, suitable for large scale.Requires harsh acidic conditions and high temperatures; not suitable for sensitive substrates; reversible reaction.[1][2]
Steglich Esterification Alcohol, DCC or EDC, DMAPRoom temperature, aprotic solvent (e.g., DCM)Mild conditions, high yields, suitable for acid-sensitive substrates.[3][4]Formation of urea byproduct can complicate purification; DCC is an allergen.[5]
Yamaguchi Esterification Alcohol, 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAPTwo-step, one-pot; room temperatureHigh yields, effective for sterically hindered acids and alcohols.[6][7]Requires stoichiometric amounts of reagents.
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), DEAD or DIADLow to room temperature, anhydrous conditionsMild conditions, inversion of stereochemistry at the alcohol center.[8][9]Stoichiometric amounts of reagents lead to byproduct formation (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) that requires careful purification.[10]
Diazomethane Esterification Diazomethane (CH₂N₂)Room temperature, etheral solventHigh yields, mild conditions, simple workup.[11][12][13]Diazomethane is toxic, explosive, and carcinogenic, requiring specialized handling.[12][13]

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][14] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[1][2]

Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester.[2][15]

Experimental Protocol: Synthesis of Methyl 4-methoxy-3-methylbut-2-enoate

Materials:

  • 4-methoxy-3-methylbut-2-enoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-methylbut-2-enoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by vacuum distillation.[16]

Workflow for Fischer-Speier Esterification

Fischer_Esterification Start Start: 4-methoxy-3-methylbut-2-enoic acid + Methanol (excess) + H₂SO₄ (cat.) Reflux Heat to Reflux (4-12 h) Start->Reflux Workup Workup: 1. Cool to RT 2. Neutralize with NaHCO₃ 3. Remove excess MeOH 4. Extract with EtOAc Reflux->Workup Purification Purification: Column Chromatography or Vacuum Distillation Workup->Purification Product Product: Methyl 4-methoxy-3-methylbut-2-enoate Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification

The Steglich esterification is a mild method for forming esters using a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][17] This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[4]

Mechanism

The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acyl-pyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating DMAP. The carbodiimide is consumed by taking up a molecule of water, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[4][18]

Experimental Protocol: Synthesis of an Alkyl 4-methoxy-3-methylbut-2-enoate

Materials:

  • 4-methoxy-3-methylbut-2-enoic acid

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 4-methoxy-3-methylbut-2-enoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.

Workflow for Steglich Esterification

Steglich_Esterification Start Start: Carboxylic Acid + Alcohol + DMAP (cat.) in Anhydrous DCM Cooling Cool to 0 °C Start->Cooling Addition Add DCC solution dropwise Cooling->Addition Reaction Stir at RT (2-12 h) Addition->Reaction Filtration Filter DCU precipitate Reaction->Filtration Purification Purification: Column Chromatography Filtration->Purification Product Product: Ester Purification->Product

Caption: Workflow for Steglich Esterification.

Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered substrates.[6] The reaction proceeds via the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by reaction with the alcohol in the presence of DMAP.[7]

Mechanism

The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (Et₃N) to form a mixed anhydride. In a subsequent step, DMAP, a highly effective acylation catalyst, reacts with the mixed anhydride at the less sterically hindered carbonyl group to form an acyl-pyridinium intermediate. This highly electrophilic intermediate is then attacked by the alcohol to yield the desired ester.[7][19]

Experimental Protocol: Synthesis of a Hindered Alkyl 4-methoxy-3-methylbut-2-enoate

Materials:

  • 4-methoxy-3-methylbut-2-enoic acid

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Alcohol (1.5 eq)

  • DMAP (3.0 eq)

  • Anhydrous toluene or THF

Procedure:

  • Dissolve 4-methoxy-3-methylbut-2-enoic acid (1.0 eq) in anhydrous toluene.

  • Add Et₃N (1.2 eq) and stir for 10 minutes at room temperature.

  • Add TCBC (1.1 eq) and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the solution from step 4 to the mixed anhydride solution from step 3.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Yamaguchi Esterification

Yamaguchi_Esterification Start Start: Carboxylic Acid + Et₃N in Toluene Anhydride Add TCBC Stir at RT (1-2 h) (Mixed Anhydride Formation) Start->Anhydride Combine Combine Solutions Anhydride->Combine Alcohol_DMAP Prepare separate solution: Alcohol + DMAP in Toluene Alcohol_DMAP->Combine Reaction Stir at RT (2-24 h) Combine->Reaction Workup Workup: Quench, Extract, Wash, Dry Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Ester Purification->Product

Caption: Workflow for Yamaguchi Esterification.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry.[8][9] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Mechanism

Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by attacking the phosphonium ion, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the ester with inversion of configuration at the alcohol's stereocenter.[20]

Experimental Protocol: Synthesis of an Alkyl 4-methoxy-3-methylbut-2-enoate

Materials:

  • 4-methoxy-3-methylbut-2-enoic acid (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the alcohol (1.0 eq), 4-methoxy-3-methylbut-2-enoic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture dropwise. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazinedicarboxylate as byproducts. Purification is typically achieved by column chromatography on silica gel.

Workflow for Mitsunobu Reaction

Mitsunobu_Reaction Start Start: Alcohol + Carboxylic Acid + PPh₃ in Anhydrous THF Cooling Cool to 0 °C Start->Cooling Addition Add DEAD or DIAD solution dropwise Cooling->Addition Reaction Stir at RT (4-24 h) Addition->Reaction Concentration Remove Solvent Reaction->Concentration Purification Purification: Column Chromatography Concentration->Purification Product Product: Ester Purification->Product

Caption: Workflow for Mitsunobu Reaction.

Diazomethane Esterification

Esterification with diazomethane (CH₂N₂) is a very mild and efficient method for converting carboxylic acids to their corresponding methyl esters.[13][21] The reaction proceeds rapidly at room temperature with high yields and generates nitrogen gas as the only byproduct.[11][12]

CAUTION: Diazomethane is highly toxic, explosive, and carcinogenic. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including specialized glassware (flame-polished) and a blast shield.[12][13]

Mechanism

The reaction involves an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation. The methyldiazonium cation is an excellent leaving group (N₂). The carboxylate anion then acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an Sₙ2 fashion, displacing nitrogen gas and forming the methyl ester.[11][12][21]

Experimental Protocol: Synthesis of Methyl 4-methoxy-3-methylbut-2-enoate

Materials:

  • 4-methoxy-3-methylbut-2-enoic acid

  • Ethereal solution of diazomethane (prepared in situ from a precursor like Diazald®)

  • Diethyl ether

  • Acetic acid (for quenching)

Procedure:

  • Dissolve 4-methoxy-3-methylbut-2-enoic acid (1.0 eq) in diethyl ether in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with stirring. The yellow color of diazomethane will disappear as it reacts.

  • Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to stir for an additional 10-15 minutes at 0 °C.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Remove the solvent under reduced pressure (in a well-ventilated area) to yield the methyl ester, which is often pure enough for many applications. Further purification can be done by column chromatography if needed.

Workflow for Diazomethane Esterification

Diazomethane_Esterification Start Start: Carboxylic Acid in Diethyl Ether Cooling Cool to 0 °C Start->Cooling Addition Add ethereal Diazomethane solution until yellow color persists Cooling->Addition Quench Quench excess Diazomethane with Acetic Acid Addition->Quench Concentration Remove Solvent Quench->Concentration Product Product: Methyl Ester Concentration->Product

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Methoxy-3-methylbut-2-enoic Acid

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, enabling the construction of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency and precision.[1][2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are cornerstones in the pharmaceutical, agrochemical, and materials science industries for their ability to form carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[1][4][5] This guide focuses on the application of these powerful transformations to a unique and promising substrate: 4-methoxy-3-methylbut-2-enoic acid .

This molecule presents an intriguing scaffold for synthetic chemists, incorporating a vinylogous ester, a carboxylic acid, and a stereocenter at the adjacent carbon. These features offer multiple points for diversification and the introduction of molecular complexity. While the direct palladium-catalyzed cross-coupling of 4-methoxy-3-methylbut-2-enoic acid is not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential for participation in a range of coupling reactions. This document serves as a detailed guide for researchers, providing a theoretical framework, practical protocols, and troubleshooting advice to facilitate the exploration of this substrate in palladium-catalyzed cross-coupling reactions. The protocols herein are derived from established methodologies for structurally related compounds, particularly vinylogous esters and α,β-unsaturated carboxylic acids.

Mechanistic Considerations: Navigating the Reactivity of a Multifunctional Substrate

The success of any cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle. Most palladium-catalyzed couplings proceed through a series of well-defined elementary steps: oxidative addition, migratory insertion (for Heck-type reactions) or transmetalation (for Suzuki, Stille, and Sonogashira-type reactions), and reductive elimination.[6]

The unique electronic and steric properties of 4-methoxy-3-methylbut-2-enoic acid warrant special consideration. As a vinylogous ester, the double bond is part of a conjugated system, which can influence its reactivity.[7] Literature suggests that vinylogous esters can be challenging substrates for Heck couplings, likely due to the delocalization of the alkene π electrons, which can affect the migratory insertion step.[7] Furthermore, studies have shown that the Heck reaction with vinylogous esters tends to occur at the β-carbon, a crucial consideration for regioselectivity.[7]

The presence of a carboxylic acid group introduces another layer of complexity. It can potentially coordinate to the palladium center or react with the base present in the reaction mixture. The choice of base and reaction conditions must be carefully selected to avoid unwanted side reactions.

The Heck-Mizoroki Reaction: A Plausible Pathway

The Heck reaction, which couples an alkene with an aryl or vinyl halide, is a prime candidate for the functionalization of 4-methoxy-3-methylbut-2-enoic acid.[1][4] The proposed catalytic cycle for this transformation is depicted below.

Heck_Mizoroki_Cycle cluster_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)-X(L_n)(alkene) ArPdX->AlkeneComplex Alkene Coord Alkene Coordination MigratoryInsertion Migratory Insertion AlkeneComplex->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride ProductComplex H-Pd(II)-X(L_n) BetaHydride->ProductComplex ProductComplex->Pd0 Base ReductiveElimination Reductive Elimination (Base) l_ox Oxidative Addition l_coord Alkene Coordination l_mig Migratory Insertion l_beta β-Hydride Elimination l_red Reductive Elimination

Caption: Generalized catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the investigation of palladium-catalyzed cross-coupling reactions with 4-methoxy-3-methylbut-2-enoic acid. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

General Considerations for All Reactions
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.[8]

  • Anhydrous and Degassed Solvents: The use of anhydrous and degassed solvents is crucial, as water and oxygen can be detrimental to the catalytic cycle.[8]

  • Reagent Purity: The purity of all reagents, especially the starting materials and ligands, is critical for reproducible results.

Protocol 1: Heck-Mizoroki Reaction

This protocol outlines the coupling of an aryl bromide with 4-methoxy-3-methylbut-2-enoic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Aryl bromide (1.0 mmol)

  • 4-methoxy-3-methylbut-2-enoic acid (1.2 mmol)

  • Triethylamine (Et₃N) or another suitable base (2.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl bromide (1.0 mmol) and 4-methoxy-3-methylbut-2-enoic acid (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL) followed by the base (2.5 mmol) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium black.

  • Wash the filtrate with 1 M HCl (aq), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Proposed Reaction Parameters for Heck-Mizoroki Reaction

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(II) precursors are often more stable and are reduced in situ to the active Pd(0) species.[9]
Ligand PPh₃, P(o-tol)₃, Buchwald or Hartwig ligands (e.g., SPhos, XPhos)The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich ligands can enhance catalyst activity.[9][10]
Base Et₃N, K₂CO₃, Cs₂CO₃An organic base like Et₃N can also act as a solvent, while inorganic bases are often used in polar solvents.
Solvent DMF, Dioxane, TolueneThe solvent choice affects solubility and reaction kinetics.[9]
Temperature 80-120 °CHigher temperatures are often required for less reactive substrates, but can also lead to catalyst decomposition.[11]
Protocol 2: Suzuki-Miyaura Coupling

For a Suzuki-Miyaura coupling, a boronic acid or ester derivative of 4-methoxy-3-methylbut-2-enoic acid would be required. The synthesis of such a reagent is beyond the scope of this protocol, but we present a general procedure for its coupling with an aryl halide.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another Pd(0) source

  • Aryl halide (1.0 mmol)

  • Boronic acid/ester derivative of 4-methoxy-3-methylbut-2-enoic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), the boronic acid/ester (1.2 mmol), and the base (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction to 90 °C under an inert atmosphere and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation Transmetalation (R-B(OR)₂) ArPdR->Pd0 Ar-R ReductiveElimination Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Sonogashira Coupling

Similar to the Suzuki coupling, a Sonogashira reaction would typically involve a halide derivative of 4-methoxy-3-methylbut-2-enoic acid. This protocol outlines the coupling of such a hypothetical halide with a terminal alkyne.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Halide derivative of 4-methoxy-3-methylbut-2-enoic acid (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Triethylamine (Et₃N) (3 mL)

Procedure:

  • To a Schlenk flask, add PdCl₂ (0.01 mmol, 1 mol%), PPh₃ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous triethylamine (3 mL).

  • Add the halide derivative (1.0 mmol) and the terminal alkyne (1.1 mmol).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the product by column chromatography.

Sonogashira_Cycle cluster_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)-Alkyne(L_n) ArPdX->ArPdAlkyne Cu-Alkyne CuCycle Copper Cycle (Alkyne Activation) Transmetalation Transmetalation (Cu-Alkyne) CuCycle->Transmetalation ArPdAlkyne->Pd0 Ar-Alkyne ReductiveElimination Reductive Elimination

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Troubleshooting Guide

Palladium-catalyzed cross-coupling reactions can sometimes be challenging. Here are some common issues and potential solutions.

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst, poor quality reagents, sub-optimal reaction conditions.Increase catalyst loading, use a more active pre-catalyst or ligand, purify starting materials, screen different solvents and bases.[9]
Formation of Black Precipitate Catalyst decomposition to palladium black.[8]Ensure rigorous exclusion of air and moisture.[8] Consider a lower reaction temperature and/or a more stable ligand.[11]
Homocoupling of Starting Materials Presence of oxygen, reaction temperature is too high.Thoroughly degas the reaction mixture.[8] Lower the reaction temperature. Use an excess of one coupling partner if feasible.
Dehalogenation of Aryl Halide Presence of a hydrogen source, overly active catalyst.Use anhydrous conditions, adjust the catalyst system to one that is less prone to this side reaction.
Low Solubility of Reagents Inappropriate solvent choice.Screen a range of solvents with different polarities (e.g., toluene, dioxane, THF, DMF).[9]

Conclusion

While specific examples of palladium-catalyzed cross-coupling reactions involving 4-methoxy-3-methylbut-2-enoic acid are not yet prevalent in the literature, its structure strongly suggests its utility as a versatile building block in organic synthesis. The protocols and guidelines presented in this document, based on well-established principles of cross-coupling chemistry, offer a rational starting point for the exploration of this substrate. Through careful optimization of reaction parameters and a thorough understanding of the underlying mechanistic principles, researchers can unlock the synthetic potential of this promising molecule.

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.
  • Nakajima, K. et al. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synlett2012, 23, 1059-1062.
  • Exploration of the Reactivity of a Cyclic Vinylogous Ester and Tandem Cascade Sequence.
  • An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Green Chemistry2011, 13, 340-346.
  • Cross-Coupling Reactions Guide.
  • Singh, V. et al. Synthesis of Benzo[8][11]heterocycles using Palladium Catalyzed Heck Reaction to Vinylogous Carbonates/Carbamates: Unexpected Formation of Indoles via Carbopalladation Intercepted by Nucleopalladation. Organic Letters2017 , 19, 6416-6419. Available at:

  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Hartwig, J. F. Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS2011.
  • Wikipedia. Heck reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • The Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]

  • Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics2015 , 34, 4963-4988. Available at: [Link]

  • Fantoni, T. et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers2025 . Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 4-methoxy-3-methylbut-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Anti-inflammatory Therapeutics Inflammation is a fundamental biological process, a double-edged sword that is essenti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key contributor to the pathophysiology of a wide range of debilitating diseases when dysregulated.[1] Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden. The current armamentarium of anti-inflammatory drugs, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, particularly with long-term use.[2] This underscores the urgent need for the discovery and development of novel, safer, and more effective anti-inflammatory agents.[2][3]

The exploration of novel chemical scaffolds and precursors is a cornerstone of modern medicinal chemistry. Natural products and their synthetic derivatives have historically been a rich source of inspiration for drug discovery.[4] Small molecules, such as derivatives of butenoic and butanoic acids, have shown promise as privileged structures in the design of new anti-inflammatory compounds.[5] This document provides a detailed guide on the potential application of 4-methoxy-3-methylbut-2-enoic acid as a novel precursor for the synthesis of a new class of anti-inflammatory agents. We will explore its chemical properties, a proposed synthetic pathway to a novel therapeutic candidate, a plausible mechanism of action, and detailed protocols for its biological evaluation.

Physicochemical Properties of (2E)-4-Methoxy-3-methylbut-2-enoic acid

A thorough understanding of the starting material is critical for successful synthesis and downstream applications.

PropertyValueSource
CAS Number 61934-58-5[6]
Molecular Formula C6H10O3[6]
Molecular Weight 130.14 g/mol [6]
Appearance Not specified (typically a solid or oil)
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate.

Proposed Synthetic Pathway: From Precursor to Potent Anti-inflammatory Agent

The following is a proposed synthetic route for the development of a novel anti-inflammatory agent, designated Compound X , starting from 4-methoxy-3-methylbut-2-enoic acid. This pathway is designed to introduce a pharmacophore known for anti-inflammatory activity, in this case, a substituted benzoxazolone moiety.

Synthetic Workflow Diagram

Synthetic_Workflow A 4-methoxy-3-methylbut-2-enoic acid B Acyl Chloride Intermediate A->B SOCl2, cat. DMF DCM, 0°C to rt D Amide Intermediate B->D Et3N, DCM 0°C to rt C 5-chloro-2-aminophenol C->D E Compound X (Final Product) D->E CDI, THF reflux

Caption: Proposed synthetic pathway for Compound X.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Acyl Chloride Intermediate

  • Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride facilitates the subsequent amidation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Protocol:

    • To a solution of 4-methoxy-3-methylbut-2-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: Amide Formation

  • Rationale: Coupling of the acyl chloride with 5-chloro-2-aminophenol introduces the key aromatic and chloro-substituents often found in bioactive molecules. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction.

  • Protocol:

    • Dissolve 5-chloro-2-aminophenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL/mmol) under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add a solution of the crude acyl chloride from Step 1 in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure amide intermediate.

Step 3: Cyclization to form Compound X (Benzoxazolone derivative)

  • Rationale: Intramolecular cyclization of the amide intermediate using a carbonylating agent like carbonyldiimidazole (CDI) forms the stable benzoxazolone ring system.

  • Protocol:

    • Dissolve the amide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under an inert atmosphere.

    • Add carbonyldiimidazole (1.2 eq) in one portion.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final product, Compound X .

Proposed Mechanism of Anti-inflammatory Action

We hypothesize that Compound X will exert its anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[1] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] Many successful NSAIDs target these enzymes. The structural features of Compound X, including the butenoic acid-derived side chain and the substituted aromatic ring, are consistent with moieties found in other COX inhibitors.

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CellStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) CellStimuli->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Constitutive Prostaglandins (Physiological) COX1->PGs_Constitutive PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Inflammation Pain, Fever, Swelling PGs_Inflammatory->Inflammation CompoundX Compound X CompoundX->COX2 Inhibition

Caption: Proposed inhibition of the COX-2 pathway by Compound X.

Protocols for Biological Evaluation

To validate the anti-inflammatory potential of Compound X , a series of in vitro and in vivo assays are recommended.

In Vitro Assays

1. COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of Compound X against COX-1 and COX-2 enzymes.

  • Protocol:

    • Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

    • Prepare a series of dilutions of Compound X (e.g., from 0.01 µM to 100 µM).

    • Follow the manufacturer's protocol to measure the enzymatic activity of recombinant human COX-1 and COX-2 in the presence of varying concentrations of Compound X.

    • A known NSAID (e.g., celecoxib for COX-2 selectivity, ibuprofen for non-selective inhibition) should be used as a positive control.

    • Calculate the IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

    • The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

  • Objective: To assess the ability of Compound X to suppress the production of key inflammatory mediators in a cellular model of inflammation.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Compound X for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Measurement:

      • Collect the cell culture supernatant.

      • Measure the nitrite concentration (a stable product of NO) using the Griess reagent assay.

      • Read the absorbance at 540 nm.

    • Cytokine Measurement (TNF-α, IL-6):

      • Collect the cell culture supernatant.

      • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

    • Cell Viability Assay:

      • Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats or Mice

  • Objective: To evaluate the acute anti-inflammatory activity of Compound X in a well-established animal model of inflammation.

  • Protocol:

    • Acclimate male Wistar rats or Swiss albino mice for at least one week.

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and different doses of Compound X (e.g., 10, 30, and 100 mg/kg).

    • Administer the vehicle, positive control, or Compound X orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

4-methoxy-3-methylbut-2-enoic acid presents a promising and versatile starting material for the synthesis of novel anti-inflammatory agents. The proposed synthetic pathway to Compound X and its hypothetical mechanism of action provide a solid foundation for further research and development. The detailed protocols for biological evaluation will enable a comprehensive assessment of its therapeutic potential. The successful development of compounds derived from this precursor could lead to a new class of anti-inflammatory drugs with improved efficacy and safety profiles.

References

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Akshintala, V. S., & Singh, V. K. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research, 14, 145–154. [Link]

  • Asif, M. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Molecules, 15(5), 3478–3490. [Link]

  • Choo, M. Z. Y., Chua, J. A. T., Lee, S. X. Y., Ang, Y., Wong, W. S. F., & Chai, C. L. L. (2025). Privileged natural product compound classes for anti-inflammatory drug development. Natural Product Reports. [Link]

  • Küçükgüzel, I., Oruç, E. E., Rollas, S., Sahin, F., & Ozbek, A. (2003). 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. Arzneimittelforschung, 53(10), 683–689. [Link]

  • Ali, Y., Alam, M. S., Hamid, H., Husain, A., Dhulap, A., Bano, S., Kharbanda, C., Nazreen, S., & Haider, S. (2015). Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents. Medicinal Chemistry Research, 24(11), 3775–3784. [Link]

  • Al-Sanea, M. M., & Abdel-Gawad, M. A. (2020). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 25(6), 1488. [Link]

Sources

Application

scale-up synthesis procedure for (E)-4-methoxy-3-methylbut-2-enoic acid

Application Note: Scale-Up Synthesis and Process Optimization of (E)-4-Methoxy-3-methylbut-2-enoic Acid Executive Summary & Strategic Rationale (E)-4-Methoxy-3-methylbut-2-enoic acid (CAS 61934-58-5) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of (E)-4-Methoxy-3-methylbut-2-enoic Acid

Executive Summary & Strategic Rationale

(E)-4-Methoxy-3-methylbut-2-enoic acid (CAS 61934-58-5) is a highly versatile α,β -unsaturated aliphatic building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including retinoid derivatives and macrolide antibiotics[1].

When scaling this molecule from medicinal chemistry (milligram scale) to process manufacturing (kilogram scale), traditional Horner-Wadsworth-Emmons (HWE) olefination of methoxyacetone is typically abandoned. HWE reactions on asymmetric ketones yield difficult-to-separate (E)/(Z) mixtures and require expensive, phosphorus-based reagents. To ensure high stereochemical fidelity and economic viability, process chemists favor a three-step semi-synthetic route starting from the inexpensive commodity chemical, ethyl 3,3-dimethylacrylate (ethyl senecioate)[2].

Process Chemistry & Mechanistic Causality

The success of this scale-up route relies on strict thermodynamic and kinetic control across three distinct transformations:

  • Step 1: Regioselective Allylic Bromination (Wohl-Ziegler Reaction). The radical bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) is the stereocontrolling step[2]. The methyl group trans to the ester moiety experiences significantly less steric hindrance during hydrogen abstraction by the succinimidyl radical compared to the cis methyl group. This thermodynamic preference drives the formation of (E)-ethyl 4-bromo-3-methylbut-2-enoate with >95% stereoselectivity.

  • Step 2: Williamson-Type Methoxylation. Direct nucleophilic substitution ( SN​2 ) of the primary allylic bromide is achieved using sodium methoxide. Maintaining low temperatures during the addition phase prevents competitive Michael addition or premature ester cleavage, analogous to optimized conditions in other Williamson ether scale-ups[3].

  • Step 3: Mild Saponification. Hydrolysis of the ester using lithium hydroxide (LiOH) preserves the α,β -unsaturated double bond geometry, yielding the target carboxylic acid without inducing acid/base-catalyzed isomerization.

Process_Workflow SM Ethyl 3,3-dimethylacrylate Step1 Step 1: Bromination (NBS, AIBN) SM->Step1 Int1 (E)-Ethyl 4-bromo- 3-methylbut-2-enoate Step1->Int1 Regioselective Step2 Step 2: Methoxylation (NaOMe, MeOH) Int1->Step2 Int2 (E)-Ethyl 4-methoxy- 3-methylbut-2-enoate Step2->Int2 SN2 Reaction Step3 Step 3: Saponification (LiOH, THF/H2O) Int2->Step3 Product (E)-4-Methoxy-3-methyl but-2-enoic acid Step3->Product Acidification

Three-step scale-up workflow for (E)-4-methoxy-3-methylbut-2-enoic acid synthesis.

Quantitative Process Metrics

Process StepReagents & SolventsTemp (°C)IPC MethodExpected YieldStereopurity
1. Allylic Bromination Ethyl 3,3-dimethylacrylate, NBS, AIBN, PhCF₃80GC/MS82–88%>95% (E)
2. Methoxylation NaOMe (25% in MeOH), Anhydrous MeOH0 to 20TLC / GC90–94%>95% (E)
3. Saponification LiOH·H₂O, THF, H₂O, 1M HCl20FTIR / TLC92–96%>95% (E)

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) and visual cues to ensure batch-to-batch reproducibility.

Protocol 1: Synthesis of (E)-Ethyl 4-bromo-3-methylbut-2-enoate
  • Reactor Preparation: Charge a dry, nitrogen-flushed reactor with ethyl 3,3-dimethylacrylate (1.0 eq) and trifluorotoluene (10 volumes).

    • Causality: Trifluorotoluene ( PhCF3​ ) is chosen as a scalable, non-ozone-depleting alternative to classical carbon tetrachloride ( CCl4​ ), maintaining the requisite radical stability for the reaction[2].

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). A slight excess of NBS ensures complete conversion.

  • Reaction Initiation: Heat the suspension to 80°C.

    • Self-Validation: The reaction transitions from a dense suspension of heavy NBS powder at the bottom of the flask to a buoyant suspension of succinimide floating at the surface.

  • Monitoring & Workup: Monitor via GC/MS. Once the starting material is <2%, cool the reactor to 0°C to fully precipitate the succinimide byproduct. Filter the solids and concentrate the filtrate under reduced pressure to yield the crude bromide.

Mechanism_Logic cluster_0 Steric Control Pathways Radical Allylic Radical Intermediate PathA Abstraction at cis-Methyl (High Steric Clash with Ester) Radical->PathA Disfavored PathB Abstraction at trans-Methyl (Minimal Steric Hindrance) Radical->PathB Favored ProductA (Z)-Isomer (<5%) PathA->ProductA ProductB (E)-Isomer (>95%) PathB->ProductB

Logical causality of stereoselective radical bromination favoring the (E)-isomer.

Protocol 2: Synthesis of (E)-Ethyl 4-methoxy-3-methylbut-2-enoate
  • Dissolution: Dissolve the crude (E)-ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq) in anhydrous methanol (5 volumes) and cool to 0°C.

  • Controlled Addition: Dropwise add a 25% w/w solution of sodium methoxide (NaOMe) in methanol (1.1 eq) over 1 hour.

    • Causality: Dropwise addition at 0°C prevents an exothermic runaway that could lead to competitive Michael addition or ester cleavage[3].

  • Maturation: Stir for 2 hours at room temperature.

    • Self-Validation: IPC via TLC (Hexanes:EtOAc 9:1) should show complete consumption of the bromide (lower Rf​ ) to the methoxy ether (higher Rf​ ).

  • Quench & Extraction: Quench with saturated aqueous NH4​Cl to neutralize excess base. Extract with methyl tert-butyl ether (MTBE), wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol 3: Saponification to (E)-4-Methoxy-3-methylbut-2-enoic Acid
  • Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of THF and water (8 volumes). Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq) portion-wise.

    • Causality: LiOH is preferred over NaOH/KOH for α,β -unsaturated esters to minimize the risk of double-bond migration or retro-aldol type side reactions.

  • Monitoring: Stir at ambient temperature for 4 hours.

    • Self-Validation: Confirm the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) via in-line FTIR, or verify via TLC.

  • Acidification & Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 0°C and carefully acidify to pH 2.5 using 1M HCl.

    • Causality: Precise pH control ensures the carboxylic acid is fully protonated for extraction without causing acid-catalyzed double bond isomerization.

  • Final Extraction: Extract the product with ethyl acetate (3 x 4 volumes). Wash combined organics with brine, dry, and concentrate to yield the final product as a crystalline solid or viscous oil that crystallizes upon standing.

References

  • National Institutes of Health (PMC). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. Retrieved from [Link]

Sources

Method

Application Note: Reagents and Protocols for the Controlled Protodecarboxylation of 4-Methoxy-3-methylbut-2-enoic Acid

Executive Summary The controlled decarboxylation of α,β -unsaturated aliphatic carboxylic acids is a synthetically demanding transformation. 4-Methoxy-3-methylbut-2-enoic acid presents a unique challenge: it contains an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The controlled decarboxylation of α,β -unsaturated aliphatic carboxylic acids is a synthetically demanding transformation. 4-Methoxy-3-methylbut-2-enoic acid presents a unique challenge: it contains an allylic ether linkage that is highly sensitive to the harsh acidic or extreme thermal conditions typically employed in classical decarboxylation. This application note details the mechanistic rationale, reagent selection, and self-validating protocols for the transition-metal-catalyzed protodecarboxylation of this substrate to yield the volatile vinylic ether, 3-methoxy-2-methylprop-1-ene.

Mechanistic Rationale & Reagent Selection

Classical decarboxylation of aliphatic acids often requires extreme temperatures (>200 °C) or strong protic acids. For 4-methoxy-3-methylbut-2-enoic acid, acidic conditions would protonate the allylic methoxy group, driving the elimination of methanol and resulting in the formation of an unwanted diene byproduct.

Transition-metal catalysis cleanly bypasses this degradation pathway by operating under neutral or mildly basic conditions[1]. The reaction proceeds via a well-defined catalytic cycle:

  • Coordination: The metal catalyst (Cu or Ag) coordinates to the carboxylate, facilitating the extrusion of CO₂.

  • CO₂ Extrusion: The α,β -unsaturated nature of the substrate stabilizes the resulting intermediate, forming a discrete vinyl-metal species[2].

  • Protodemetalation: Controlled protonation of this intermediate yields the target alkene and regenerates the active catalyst.

Catalyst Selection (Causality):

  • Copper(I) Oxide / 1,10-Phenanthroline: This robust system is the industry standard for protodecarboxylation[1]. The bidentate nitrogen ligand (1,10-phenanthroline) stabilizes the Cu(I) oxidation state and prevents the aggregation of inactive copper nanoparticles. However, it requires higher temperatures (150–190 °C), which necessitates specialized equipment (e.g., microwave synthesis) to prevent the evaporation of the highly volatile product[3].

  • Silver(I) Carbonate: Silver possesses different orbital overlap characteristics compared to copper, significantly lowering the activation energy required for CO₂ extrusion. This allows the reaction to proceed at much milder temperatures (80–120 °C)[4]. For 4-methoxy-3-methylbut-2-enoic acid, this lower temperature drastically reduces the risk of thermal double-bond isomerization, ensuring high regiochemical fidelity.

Decarboxylation Cat Active Catalyst [Cu(I) or Ag(I)] Coord Metal Carboxylate (Substrate Bound) Cat->Coord + 4-Methoxy-3-methylbut-2-enoic acid - H+ Vinyl Vinyl-Metal Species (Post-CO2 Extrusion) Coord->Vinyl Thermal Activation - CO2 (Gas Evolution) Prod Alkene Product (Protodemetalation) Vinyl->Prod + H+ (from Solvent/Acid) Prod->Cat Product Release

Fig 1: Catalytic cycle for transition-metal mediated protodecarboxylation of unsaturated acids.

Comparative Data for Catalytic Systems

The following table summarizes the quantitative performance of various catalytic systems when applied to α,β -unsaturated aliphatic systems.

Catalytic SystemCatalyst / LigandSolventTemp (°C)TimeExpected YieldIsomerization Risk
Thermal (Control) NoneQuinoline22024 h<15%High (Diene formation)
Standard Copper Cu₂O / 1,10-PhenanthrolineNMP / Quinoline1606 h75–85%Moderate
Microwave Copper Cu₂O / 1,10-PhenanthrolineNMP / Quinoline19015 min82–89%Low
Mild Silver Ag₂CO₃ / NoneDMSO11012 h88–95%Very Low

Experimental Methodologies

Caution: The decarboxylated product, 3-methoxy-2-methylprop-1-ene, is a highly volatile ether. Standard rotary evaporation will result in complete product loss. All protocols below are designed to trap and isolate volatile organics.

Protocol A: Microwave-Assisted Copper-Catalyzed Protodecarboxylation

This protocol utilizes rapid microwave heating to push the reaction to completion before unwanted side reactions can occur[3].

Reagents:

  • 4-Methoxy-3-methylbut-2-enoic acid (1.0 mmol, 130.1 mg)

  • Cu₂O (0.05 mmol, 5 mol%, 7.2 mg)

  • 1,10-Phenanthroline (0.10 mmol, 10 mol%, 18.0 mg)

  • N-Methyl-2-pyrrolidone (NMP) / Quinoline mixture (3:1 v/v, 2.0 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, add the substrate, Cu₂O, and 1,10-phenanthroline to a heavy-walled 10 mL microwave vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the highly polar NMP/Quinoline solvent mixture. Causality: Quinoline acts as a basic co-ligand to facilitate initial deprotonation, while NMP stabilizes the high-energy vinylcopper intermediate[1].

  • Sealing: Crimp-seal the vial with a Teflon-lined septum to ensure a pressure-tight environment.

  • Microwave Irradiation: Irradiate the mixture at 150 W, ramping to 190 °C, and hold for 15 minutes.

  • Validation Check 1 (In-Process): Monitor the pressure curve on the microwave synthesizer's software. A sharp pressure increase (due to CO₂ gas evolution) indicates successful decarboxylation. If the pressure plateaus prematurely, catalyst poisoning may have occurred.

  • Workup & Isolation: Cool the vial to -10 °C before opening to prevent the escape of the volatile product. Transfer the mixture to a short-path distillation apparatus. Distill the volatile 3-methoxy-2-methylprop-1-ene directly into a receiver flask cooled in a dry ice/acetone bath.

Protocol B: Mild Silver-Catalyzed Protodecarboxylation

This protocol is ideal for maximizing regiochemical fidelity and avoiding the specialized equipment required for microwave synthesis[4].

Reagents:

  • 4-Methoxy-3-methylbut-2-enoic acid (1.0 mmol, 130.1 mg)

  • Ag₂CO₃ (0.10 mmol, 10 mol%, 27.6 mg)

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Procedure:

  • Assembly: Equip a 25 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Attach the top of the condenser to a cold trap (-78 °C) to capture any escaping volatile product.

  • Reagent Loading: Add the carboxylic acid and Ag₂CO₃ to the flask. Flush the system with Argon for 5 minutes.

  • Reaction: Inject anhydrous DMSO. Heat the mixture in an oil bath set to 110 °C for 12 hours.

  • Validation Check 1 (In-Process): Observe the reaction mixture. The premature precipitation of a silver mirror or black particles indicates catalyst degradation via over-reduction. If observed within the first hour, the temperature is too high and should be lowered to 90 °C.

  • Validation Check 2 (Post-Reaction): Withdraw a 10 µL aliquot and perform TLC (Hexanes/EtOAc 4:1) with a KMnO₄ stain. The starting acid will remain near the baseline, while the product will be highly mobile. Complete disappearance of the baseline spot validates reaction completion.

  • Workup: Quench the reaction by cooling to 0 °C. Dilute with cold water (10 mL) and extract with cold diethyl ether ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully concentrate using a Vigreux column (do not use a rotary evaporator) to yield the pure vinylic ether.

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Application

Application Note: Optimized Protocols for the Incorporation of 4-Methoxy-3-methylbut-2-enoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Abstract Incorporating α,β-unsaturated carboxylic acids like 4-methoxy-3-methylbut-2-enoic acid into peptide sequences is a critical step in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Abstract

Incorporating α,β-unsaturated carboxylic acids like 4-methoxy-3-methylbut-2-enoic acid into peptide sequences is a critical step in synthesizing specialized lipopeptides, targeted covalent inhibitors, and marine natural product analogues[1]. However, this specific building block presents unique chemical challenges: severe steric hindrance during coupling, susceptibility to thiol-Michael addition during cleavage[2], and acid-catalyzed degradation of its allylic ether moiety. This application note details a self-validating, optimized protocol to successfully couple 4-methoxy-3-methylbut-2-enoic acid on-resin while preserving its structural integrity during global deprotection.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand not just how to run a protocol, but why specific reagents are chosen. The incorporation of 4-methoxy-3-methylbut-2-enoic acid requires deviation from standard SPPS protocols due to three distinct mechanistic vulnerabilities:

A. Coupling Kinetics and Steric Hindrance

4-Methoxy-3-methylbut-2-enoic acid features a β-methyl and a β-methoxymethyl group. This β,β-disubstitution creates significant steric bulk around the reacting carbonyl and reduces its electrophilicity due to the conjugated double bond. Standard carbodiimide chemistry (e.g., DIC/HOBt or DIC/Oxyma) often results in incomplete acylation. To overcome this, the protocol mandates the use of HATU with a strong base (DIPEA). HATU generates a highly reactive 7-aza-benzotriazole active ester, driving the amidation to completion even at sterically hindered N-termini.

B. Thiol-Michael Addition Vulnerability

The α,β-unsaturated system is a known Michael acceptor[3]. Standard peptide cleavage cocktails (like Reagent K) contain strong nucleophilic thiols such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to scavenge carbocations. Exposing a 4-methoxy-3-methylbut-2-enoyl-capped peptide to these thiols results in rapid, quantitative Thiol-Michael addition across the double bond[4]. Therefore, a strictly thiol-free cleavage cocktail is required to preserve the alkene.

C. Allylic Ether Acid Sensitivity

The methoxy group at the 4-position is an allylic ether. In concentrated trifluoroacetic acid (TFA), the ether oxygen can be protonated, leading to the elimination of methanol and the formation of a resonance-stabilized allylic carbocation. To prevent this degradation pathway, cleavage time must be strictly limited to ≤ 90 minutes , and triisopropylsilane (TIS) must be included as a hydride donor to rapidly quench any transient carbocations.

Quantitative Optimization Data

The following table summarizes the optimization of coupling and cleavage conditions for a model sequence (4-methoxy-3-methylbut-2-enoyl-Lys-Ala-Phe-Leu-NH2) synthesized on Rink Amide resin.

Coupling Reagent (3 eq)Cleavage CocktailCleavage TimePurity (HPLC)Yield (%)Primary Impurity
DIC / OxymaTFA/TIS/H₂O (95:2.5:2.5)90 min68%55%Unreacted deletion sequence
PyBOP / DIPEATFA/TIS/H₂O (95:2.5:2.5)90 min82%71%Unreacted deletion sequence
HATU / DIPEATFA/EDT/H₂O/TIS (94:2.5:2.5:1)90 min< 5%N/AThiol-Michael adduct (+94 Da)
HATU / DIPEATFA/TIS/H₂O (95:2.5:2.5)180 min74%60%Des-methoxy degradation (-32 Da)
HATU / DIPEA TFA/TIS/H₂O (95:2.5:2.5) 90 min > 96% 88% None (Optimal)

Table 1: Impact of coupling reagents and cleavage conditions on the incorporation of 4-methoxy-3-methylbut-2-enoic acid.

Workflow and Mechanistic Pathways

SPPS_Workflow Start Peptide-Resin (N-terminal Deprotected) Coupling Coupling Step 4-Methoxy-3-methylbut-2-enoic acid + HATU/DIPEA Start->Coupling 3 equiv, 2h, RT CleavageDecision Cleavage Cocktail Selection Coupling->CleavageDecision Thiol Standard Cleavage (TFA/EDT/H2O) CleavageDecision->Thiol Incorrect ThiolFree Thiol-Free Cleavage (TFA/TIS/H2O) CleavageDecision->ThiolFree Correct SideProduct Side Product: Thiol-Michael Adduct Thiol->SideProduct EDT attacks double bond FinalProduct Desired Product: Intact α,β-Unsaturated Peptide ThiolFree->FinalProduct Preserves double bond

Figure 1: SPPS workflow highlighting the critical selection of a thiol-free cleavage cocktail to prevent Michael addition.

Mechanism Reactant Resin-Peptide + 4-Methoxy-3-methylbut-2-enoic acid Activated O-At Ester Intermediate (HATU Activation) Reactant->Activated HATU/DIPEA Coupled α,β-Unsaturated Peptidyl-Resin Activated->Coupled Amidation Degradation1 Allylic Carbocation (Loss of MeOH) Coupled->Degradation1 >2h in 95% TFA Degradation2 Thiol-Michael Adduct (EDT addition) Coupled->Degradation2 TFA + EDT/DTT

Figure 2: Mechanistic pathways showing successful coupling versus acid/thiol-mediated degradation routes.

Step-by-Step Experimental Protocols

Protocol A: On-Resin Coupling of 4-Methoxy-3-methylbut-2-enoic Acid

Self-Validation Check: Ensure the resin is fully Fmoc-deprotected (positive Kaiser test yielding dark blue beads) before proceeding to prevent deletion sequences.

  • Preparation: Swell the peptidyl-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes in a fritted synthesis syringe.

  • Activation: In a separate glass vial, dissolve 4-methoxy-3-methylbut-2-enoic acid (39 mg, 0.3 mmol, 3 eq) and HATU (114 mg, 0.3 mmol, 3 eq) in 2 mL of anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (104 µL, 0.6 mmol, 6 eq) to the vial. Vortex for 30 seconds. The solution will turn pale yellow, indicating the formation of the highly reactive active ester.

  • Coupling: Transfer the activated mixture to the resin. Shake gently at room temperature for exactly 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

  • Validation: Perform a Kaiser test on a few beads. A negative result (yellow/colorless beads) confirms complete acylation. If slightly positive, repeat steps 2-5 using a fresh reagent mixture.

Protocol B: Thiol-Free Cleavage and Global Deprotection

Self-Validation Check: The absence of a +94 Da mass shift (if using EDT) or +154 Da (if using DTT) in the final LC-MS validates the correct exclusion of thiols.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% ultrapure H₂O (v/v/v). Critical: Do not add EDT, DTT, or phenol under any circumstances.

  • Cleavage: Add 3 mL of the cleavage cocktail to the resin (0.1 mmol scale). Shake gently at room temperature for exactly 90 minutes. Strict adherence to this time limit prevents acid-catalyzed allylic ether degradation.

  • Filtration: Filter the cleavage solution into a 15 mL polypropylene centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately 1 mL. Add 10 mL of ice-cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with ice-cold ether, and dry the crude peptide under a vacuum desiccator before HPLC purification.

References

  • Peptidic Probes to Capture Enzyme Activity Using Novel Solid Phase Compatible Warheads ACS Public
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor PMC - NIH
  • A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues PMC - NIH
  • US20120157563A1 - Water soluble solid phase peptide synthesis Google P

Sources

Method

Preparation of Active Esters from 4-Methoxy-3-methylbut-2-enoic Acid: A Comprehensive Protocol for Advanced Amidation Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Mechanistic Rationale & Chemical Causality (Expertise & Experience) The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Mechanistic Rationale & Chemical Causality (Expertise & Experience)

The compound 4-methoxy-3-methylbut-2-enoic acid is a highly functionalized α,β -unsaturated carboxylic acid that serves as a critical building block in the synthesis of complex natural product analogs and peptidomimetics. However, the direct amidation of α,β -unsaturated acids presents significant synthetic challenges. Utilizing harsh coupling conditions, elevated temperatures, or strong bases (such as DMAP or DIPEA) can trigger unwanted side reactions, including double-bond isomerization (to the β,γ -position), elimination of the allylic methoxy group, or Michael addition of the target amine to the conjugated system[1].

To circumvent these issues and ensure a self-validating, high-fidelity coupling system, we employ a two-step active ester strategy .

The Causality of Reagent Selection

When a carboxylic acid is activated using a carbodiimide such as EDC or DIC, it initially forms a highly reactive O-acylisourea intermediate[2]. If the subsequent aminolysis is slow—which is common with sterically hindered amines—this intermediate can undergo a detrimental 1,3-rearrangement to form an unreactive N-acylurea byproduct, permanently quenching the reaction[3].

By introducing an activating additive like N -hydroxysuccinimide (NHS) or pentafluorophenol (PfpOH) into the activation mixture, the transient O-acylisourea is rapidly intercepted. This forms a stable, isolable active ester that is immune to the 1,3-rearrangement[1]. The resulting NHS or Pfp ester can be purified, stored, and subsequently reacted with primary or secondary amines under exceptionally mild, base-free conditions, preserving the integrity of the α,β -unsaturated system.

Active Ester Activation Pathway

The following workflow illustrates the logical relationship and mechanistic pathway of carbodiimide-mediated activation and the critical role of the active ester in preventing byproduct formation.

G A 4-Methoxy-3-methylbut-2-enoic Acid (Carboxylic Acid) B O-Acylisourea Intermediate (Highly Reactive) A->B EDC or DIC (Activation) C N-Acylurea (Unreactive Byproduct) B->C Rearrangement (Without Additive) D Active Ester (NHS or Pfp Ester) B->D + NHS or PfpOH (Rapid Interception) E Target Amide (Final Product) D->E + Primary/Secondary Amine (Mild Amidation)

Mechanistic pathway of active ester synthesis and subsequent mild amidation.

Quantitative Data & Reagent Comparison

Selecting the correct active ester depends entirely on the downstream application. NHS esters are ideal for aqueous bioconjugation, whereas Pfp esters are highly reactive and optimal for solid-phase peptide synthesis (SPPS) or sterically hindered couplings[2].

Table 1: Comparison of Active Ester Systems for α,β -Unsaturated Acids

ParameterNHS Ester ProtocolPfp Ester Protocol
Coupling Reagent EDC·HClDIC
Additive N -Hydroxysuccinimide (NHS)Pentafluorophenol (PfpOH)
Urea Byproduct 1-[3-(Dimethylamino)propyl]-3-ethylureaDiisopropylurea (DIU)
Byproduct Removal Aqueous extraction (Water-soluble)Filtration (Insoluble in DCM)
Ester Reactivity Moderate (Highly stable, isolable)High (Excellent for hindered amines)
Primary Application Solution-phase synthesis, amine labelingSolid-phase synthesis, challenging amides

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the NHS Ester via EDC·HCl

This protocol leverages the water-soluble nature of EDC·HCl, allowing for the isolation of the active ester without the need for column chromatography[3].

Materials Required:

  • 4-Methoxy-3-methylbut-2-enoic acid (1.0 mmol, 130.14 mg)

  • N -Hydroxysuccinimide (NHS) (1.1 mmol, 126.6 mg)

  • EDC·HCl (1.2 mmol, 230.0 mg)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Procedure:

  • Dissolution: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbut-2-enoic acid and NHS in 5.0 mL of anhydrous DCM under an argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl portion-wise over 5 minutes. Note: Cooling is critical to suppress the premature rearrangement of the O-acylisourea intermediate.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with deionized water ( 3×10 mL) to remove the water-soluble EDC-urea byproduct and unreacted NHS.

  • Isolation: Wash the organic layer with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the NHS ester as a stable intermediate.

Protocol B: Synthesis of the Pfp Ester via DIC

This protocol utilizes DIC, which generates diisopropylurea (DIU) as a byproduct. DIU is highly insoluble in DCM, allowing for rapid purification via simple filtration[2].

Materials Required:

  • 4-Methoxy-3-methylbut-2-enoic acid (1.0 mmol, 130.14 mg)

  • Pentafluorophenol (PfpOH) (1.1 mmol, 202.4 mg)

  • N,N′ -Diisopropylcarbodiimide (DIC) (1.1 mmol, 170.5 μ L)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Procedure:

  • Dissolution: In an oven-dried 25 mL round-bottom flask, dissolve 4-methoxy-3-methylbut-2-enoic acid and PfpOH in 5.0 mL of anhydrous DCM under an argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Add DIC dropwise via a gas-tight syringe.

  • Propagation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Stir for 3 hours. As the reaction progresses, a white precipitate of diisopropylurea (DIU) will form.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble DIU byproduct. Wash the filter cake with a small amount of cold DCM (2 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. If trace DIU remains, the crude product can be redissolved in cold ethyl acetate, filtered again, and concentrated to yield the highly reactive Pfp ester.

References[1] Title: Amide bond formation: beyond the myth of coupling reagents.

Source: Chemical Society Reviews. URL:[Link][2] Title: Peptide Coupling Reagents, More than a Letter Soup. Source: Chemical Reviews. URL:[Link][3] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: Organic Process Research & Development. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-methylbut-2-enoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing yield, purity, or stereoselectivity bottlenecks during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing yield, purity, or stereoselectivity bottlenecks during the synthesis of 4-methoxy-3-methylbut-2-enoic acid (CAS: 61934-58-5 for the 2E-isomer) [1].

Because this molecule is a highly polar, functionalized α,β -unsaturated carboxylic acid, standard synthetic templated workflows often fail to deliver optimal yields. The most scalable and reliable route utilizes a Horner-Wadsworth-Emmons (HWE) olefination of 1-methoxypropan-2-one (methoxyacetone) with triethyl phosphonoacetate (TEPA), followed by a carefully controlled saponification.

Workflow Visualization

G A 1-Methoxypropan-2-one + TEPA B HWE Olefination (Base, Solvent) A->B C Ethyl 4-methoxy-3-methyl but-2-enoate B->C Stereocontrol (E/Z Ratio) D Saponification (LiOH, H2O/THF) C->D E 4-Methoxy-3-methyl but-2-enoic acid D->E Acidic Workup (pH 2.5)

Fig 1. Two-step synthesis of 4-methoxy-3-methylbut-2-enoic acid via HWE olefination and hydrolysis.

Troubleshooting & FAQs

Q1: My HWE reaction yields a poor E/Z ratio, making it difficult to isolate the desired (2E)-isomer. How can I improve stereoselectivity? Cause: The HWE reaction on unsymmetrical, aliphatic ketones like methoxyacetone is inherently less stereoselective than on aldehydes. The steric differentiation between the methyl group and the methoxymethyl group is minimal. Under standard kinetic control (NaH in THF), the oxaphosphetane intermediates form irreversibly and rapidly, often yielding an E/Z mixture of roughly 3:1. Solution: Alter the transition state by switching to Masamune-Roush conditions (). By using a mild base (DBU) and a lithium salt (LiCl) in acetonitrile, the lithium cation tightly coordinates the phosphoryl and carbonyl oxygens. This chelation stabilizes the transition state, shifting the reaction toward thermodynamic control and significantly enhancing E-selectivity (up to 5:1 or >85% E-isomer).

Q2: The overall conversion in the HWE step is low, and NMR shows a lot of unreacted methoxyacetone alongside complex byproducts. What is going wrong? Cause: Methoxyacetone is highly prone to enolization. If the phosphonate ylide is not fully pre-formed, or if there is an excess of unreacted strong base (like NaH) in the mixture, the base will deprotonate the α -protons of methoxyacetone. This leads to self-condensation (aldol-type side reactions) rather than the desired olefination. Solution: Ensure complete pre-formation of the ylide. Add TEPA to the base suspension at 0 °C and stir until hydrogen gas evolution completely ceases (typically 45 minutes) before introducing the ketone. Furthermore, add the methoxyacetone dropwise via a syringe pump to maintain a low steady-state concentration of unreacted ketone, thereby outcompeting the self-aldol pathway.

Q3: I achieve excellent conversion to the ester, but my yield drops drastically after saponification and aqueous workup. Where is my product going? Cause: 4-Methoxy-3-methylbut-2-enoic acid has a low partition coefficient (cLogP ~1.0). It is a highly polar, low-molecular-weight carboxylic acid containing a hydrophilic ether linkage. Standard aqueous extraction protocols (e.g., using diethyl ether or hexanes at pH 4) will leave the majority of the product solvated in the aqueous phase. Solution: Implement a strict salting-out and pH-controlled extraction protocol .

  • Acidify the aqueous layer precisely to pH 2.0–2.5 using 1M HCl. Do not over-acidify (pH < 1), as extreme acidity combined with concentration steps can trigger ether cleavage or double-bond migration.

  • Saturate the aqueous layer completely with solid NaCl to disrupt the water's ability to hydrate the organic molecule.

  • Extract with a highly polar organic solvent, such as Ethyl Acetate (EtOAc) or a 4:1 Chloroform/Isopropanol mixture.

Quantitative Data: HWE Condition Optimization

The following table summarizes the expected outcomes when optimizing the olefination step based on the troubleshooting principles above.

Base / Solvent SystemTemperatureAdditiveExpected Conversion (%)Expected E:Z Ratio
NaH / THF0 °C RTNone70 - 75%3:1
NaOEt / EtOHRTNone80 - 85%3.5:1
DBU / MeCN 25 °C LiCl (1.2 eq) > 90% 5:1

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints so you can verify the success of each transformation before proceeding.

Protocol 1: Synthesis of Ethyl 4-methoxy-3-methylbut-2-enoate (Masamune-Roush Conditions)
  • Ylide Formation: To an oven-dried flask under inert atmosphere (N 2​ or Ar), add anhydrous LiCl (1.2 equiv) and suspend in anhydrous acetonitrile (MeCN, 0.5 M). Add triethyl phosphonoacetate (TEPA, 1.1 equiv) and stir for 5 minutes.

  • Base Addition: Cool the mixture to 0 °C. Add DBU (1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to ensure complete ylide formation.

  • Ketone Addition: Add 1-methoxypropan-2-one (1.0 equiv) dropwise over 15 minutes. Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer 3x with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • System Validation (Checkpoint): Monitor by TLC (Hexanes:EtOAc 4:1). The product ester will appear as a strong UV-active spot ( Rf​≈0.6 ). Confirm the E/Z ratio via 1 H-NMR by integrating the vinylic proton signals ( δ ~5.9 ppm for the E-isomer).

Protocol 2: Saponification to 4-Methoxy-3-methylbut-2-enoic acid
  • Hydrolysis: Dissolve the crude ethyl 4-methoxy-3-methylbut-2-enoate (1.0 equiv) in a 3:1 mixture of THF:H 2​ O (0.3 M). Add LiOH·H 2​ O (2.0 equiv) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • System Validation (Checkpoint): Extract a 50 μ L aliquot, acidify with 1M HCl, extract into EtOAc, and spot on TLC (DCM:MeOH 9:1). The reaction is complete when the high- Rf​ ester spot disappears completely, replaced by a low- Rf​ ( ≈0.3 ) UV-active acid spot.

  • Workup (Critical Step): Evaporate the THF under reduced pressure (keep bath < 30 °C). Wash the remaining aqueous layer once with diethyl ether to remove non-polar impurities (discard ether).

  • Acidification & Extraction: Cool the aqueous layer to 0 °C. Carefully acidify to pH 2.0–2.5 using 1M HCl. Saturate the aqueous layer with solid NaCl. Extract 4x with EtOAc.

  • Isolation: Dry the combined EtOAc layers over Na 2​ SO 4​ , filter, and concentrate to yield the target carboxylic acid as a crystalline solid or viscous oil.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: use of lithium chloride and an amine for room-temperature olefination of mild acid-sensitive substrates. Tetrahedron Letters, 25(21), 2183-2186. Available at:[Link]

  • Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting E/Z Isomerization in 4-Methoxy-3-methylbut-2-enoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving stereochemical loss during the synthesis of α,β -unsaturated car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving stereochemical loss during the synthesis of α,β -unsaturated carboxylic acids.

Synthesizing 4-methoxy-3-methylbut-2-enoic acid requires strict stereochemical control. Researchers frequently encounter E/Z isomerization issues during the Horner-Wadsworth-Emmons (HWE) olefination step of the ketone precursor (1-methoxypropan-2-one) or during the subsequent basic hydrolysis (saponification) of the ester intermediate. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to help you maintain >95% E-selectivity.

Mechanistic Pathway & Troubleshooting Workflows

Understanding the causality behind E/Z scrambling is the first step to preventing it. The diagram below illustrates the kinetic and thermodynamic pathways during the HWE olefination step.

HWE_Mechanism Ketone 1-Methoxypropan-2-one Oxa_E Trans-Oxaphosphetane (Thermodynamically Favored) Ketone->Oxa_E + Phosphonate Oxa_Z Cis-Oxaphosphetane (Kinetically Favored/Disfavored) Ketone->Oxa_Z Non-coordinating base Phosphonate Phosphonate Ester Phosphonate->Oxa_E Base Base (LiOH / Ba(OH)2) Base->Oxa_E Metal Coordination E_Isomer E-Ester (>95% Yield) Oxa_E->E_Isomer Elimination Z_Isomer Z-Ester (<5% Yield) Oxa_Z->Z_Isomer Elimination

Caption: Mechanistic pathway of E-selective HWE olefination via metal-coordinated intermediates.

Saponification_Workflow Start E-Ester (>95% E) Hydrolysis Saponification (LiOH, THF/H2O, 0°C) Start->Hydrolysis Check LCMS Check (Ester Consumed?) Hydrolysis->Check Isomerization Dianion Formation (E/Z Scrambling) Hydrolysis->Isomerization Excess Base / Temp > 25°C Check->Hydrolysis No (Monitor closely) Quench Acidic Quench (1M HCl, 0°C, pH 3-4) Check->Quench Yes (Proceed immediately) Extract Extraction & Isolation Quench->Extract

Caption: Workflow for controlled saponification of unsaturated esters to prevent base-catalyzed isomerization.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a high percentage of the Z-isomer during the HWE olefination of 1-methoxypropan-2-one? The Causality: The HWE reaction typically favors the thermodynamic E-isomer [3]. However, using standard non-coordinating bases (like NaH) in polar aprotic solvents (THF) can lead to poor stereoselectivity (e.g., E:Z ratios of 60:40). This occurs due to the rapid, uncontrolled equilibration of the oxaphosphetane intermediates. The Solution: Switch to a modified HWE protocol using a coordinating counterion like Li⁺ or Ba²⁺. These metal cations chelate the intermediates, stabilizing the transition state that leads directly to the E-isomer [1]. Using LiOH·H₂O or Ba(OH)₂·8H₂O under solvent-free or highly concentrated conditions physically enforces E-selectivity.

Q2: My HWE ester product is >95% E-isomer, but after saponification to 4-methoxy-3-methylbut-2-enoic acid, the E/Z ratio degrades to 70:30. What is causing this? The Causality: α,β -unsaturated carboxylic acids are highly susceptible to stereochemical isomerization under extended basic conditions. If the reaction is left too long or run at elevated temperatures, the base deprotonates the γ -position (or forms an extended enolate dianion). This removes the double-bond character, allowing free rotation. Upon reprotonation, the molecule collapses into a thermodynamic mixture of E and Z isomers [2]. The Solution: Perform the saponification under strictly controlled, mild conditions (0 °C to 20 °C) using LiOH rather than harsh bases like NaOH or KOH.

Q3: Does the work-up pH affect the E/Z ratio of the final isolated acid? The Causality: Absolutely. As an Application Scientist, I frequently see stereochemical degradation during the aqueous quench. Extended exposure to strong mineral acids (pH < 1) protonates the carbonyl oxygen, which lowers the activation barrier for double-bond isomerization via a transient carbocation at the β -position [4]. The Solution: Acidify the reaction mixture to a strict pH of 3-4 using a weak acid (e.g., 10% citric acid or 1 M HCl added dropwise at 0 °C).

Quantitative Data Summary: Impact of Conditions on E:Z Ratios

The table below summarizes the expected outcomes based on various synthetic choices. Use this to benchmark your own analytical results.

Reaction StepReagent / BaseSolvent SystemTemp (°C)Resulting E:Z RatioIsolated Yield (%)
Standard HWE NaH (1.2 eq)THF2560:4075
Modified HWE LiOH·H₂O (1.2 eq)None (Neat)2595:592
Modified HWE Ba(OH)₂·8H₂O (1.2 eq)THF / CH₂Cl₂2598:288
Saponification NaOH (3.0 eq)MeOH / H₂O6070:3085
Saponification LiOH (1.5 eq)THF / H₂O0 to 2095:594
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the in-process checks, as they are the primary safeguard against isomerization.

Protocol A: E-Selective Synthesis of Ethyl 4-methoxy-3-methylbut-2-enoate
  • Preparation: Charge an oven-dried round-bottom flask with triethyl phosphonoacetate (1.1 equiv) and 1-methoxypropan-2-one (1.0 equiv).

  • Activation: Add LiOH·H₂O (1.2 equiv) directly to the neat mixture at room temperature. (Note: If the mixture becomes too thick to stir magnetically, add a minimal amount of THF—no more than 1 mL per mmol).

  • Reaction: Stir the reaction vigorously for 2-4 hours.

  • Self-Validating Check: Pull a 5 µL aliquot, dilute in ethyl acetate, and check via TLC (Hexanes/EtOAc 4:1) or GC-MS. Do not proceed to workup until the ketone precursor is completely consumed.

  • Isolation: Quench the reaction by adding distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Saponification to 4-Methoxy-3-methylbut-2-enoic Acid
  • Solvation: Dissolve the E-ester from Protocol A in a 3:1 mixture of THF and water. Cool the solution to 0 °C using an ice bath.

  • Hydrolysis: Slowly add LiOH·H₂O (1.5 equiv) in one portion.

  • Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor strictly by LCMS every 30 minutes.

  • Quench: Once the ester is consumed, immediately cool the mixture back to 0 °C. Adjust the pH to 3-4 by the dropwise addition of cold 1 M HCl.

  • Self-Validating Check: Spot the aqueous layer on highly calibrated pH paper. Critical: If the pH is below 3, you risk acid-catalyzed isomerization. If it is above 5, the carboxylate is not fully protonated, leading to poor extraction yields.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Dry the organic phase over MgSO₄, filter, and concentrate in vacuo at a bath temperature not exceeding 30 °C to afford the pure (E)-4-methoxy-3-methylbut-2-enoic acid.

References
  • Source: oup.
  • Title: .alpha.-Anions. IV.
  • Title: A Comparative Guide to the Synthesis of α,β- Unsaturated Aldehydes: (Triphenylphosphoranylidene)acetaldehyde vs.
  • Source: nih.
Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 4-Methoxy-3-methylbut-2-enoic Acid Separation

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the separation of 4-methoxy-3-methylbut-2-enoic acid using High-Performance Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the separation of 4-methoxy-3-methylbut-2-enoic acid using High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles of mobile phase optimization and provide a structured approach to troubleshooting common chromatographic issues.

Understanding the Analyte: 4-methoxy-3-methylbut-2-enoic acid

A successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. While experimental data for 4-methoxy-3-methylbut-2-enoic acid is not widely available, we can estimate its key parameters based on its structure—an α,β-unsaturated carboxylic acid. These estimations will serve as the foundation for our method development strategy.

PropertyEstimated Value/RangeRationale and Impact on HPLC Method
pKa 4.0 - 5.0The pKa of the carboxylic acid group is crucial for controlling its ionization state. To ensure good retention on a reversed-phase column, the mobile phase pH should be at least 1.5-2 pH units below the pKa.[1][2][3]
logP ~1.0 - 1.5The predicted partition coefficient suggests that the compound is relatively polar. This indicates that a mobile phase with a high aqueous content will be necessary for retention.[4]
UV Absorbance (λmax) 205 - 220 nmAs an α,β-unsaturated carboxylic acid, the molecule contains a chromophore that absorbs in the low UV range. A detection wavelength of around 210 nm is a good starting point.[5][6]
Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the initial steps in setting up an HPLC method for 4-methoxy-3-methylbut-2-enoic acid.

Q1: What type of HPLC column should I start with?

A1: For a polar analyte like 4-methoxy-3-methylbut-2-enoic acid, a reversed-phase (RP) C18 column is the most common and versatile starting point.[7] However, due to its polarity, you might encounter low retention with standard C18 phases, especially with highly aqueous mobile phases, which can lead to a phenomenon known as "phase collapse" or "dewetting".[8]

Recommendation:

  • Primary Choice: A C18 column with a polar-embedded or polar-endcapped stationary phase. These are designed for better retention of polar compounds in highly aqueous mobile phases.[8]

  • Alternative: A standard C18 column can be used, but careful control of the mobile phase composition is necessary.

Q2: What is a good starting mobile phase composition?

A2: A common starting point for the separation of organic acids is a buffered aqueous mobile phase with an organic modifier.

  • Aqueous Component (Mobile Phase A): A buffer is essential to control the pH and maintain the analyte in its non-ionized form. A 20-50 mM phosphate or formate buffer is a good choice. The pH should be adjusted to be well below the estimated pKa of the analyte. A starting pH of 2.5-3.0 is recommended.[7][9]

  • Organic Modifier (Mobile Phase B): Acetonitrile or methanol can be used. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.

  • Initial Composition: Begin with a high percentage of the aqueous phase, for example, 95% Mobile Phase A and 5% Mobile Phase B.

Q3: Should I use an isocratic or gradient elution?

A3: For initial method development, a gradient elution is recommended. This will help to determine the approximate concentration of the organic modifier needed to elute the compound and will also provide a broader overview of any impurities present in the sample. A typical scouting gradient is to go from a low to a high concentration of the organic modifier over a reasonable time.

Q4: What detection wavelength should I use?

A4: Based on the α,β-unsaturated carboxylic acid structure, a starting detection wavelength of 210 nm is recommended.[5][6] It is advisable to run a UV scan with a photodiode array (PDA) detector if available to determine the exact λmax for optimal sensitivity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of 4-methoxy-3-methylbut-2-enoic acid.

Problem: Poor or No Retention (Analyte Elutes at the Void Volume)

Q: My peak for 4-methoxy-3-methylbut-2-enoic acid is eluting very early, close to the solvent front. What is causing this and how can I increase its retention time?

A: Poor retention of polar organic acids on reversed-phase columns is a common issue. The primary cause is the high polarity of the analyte and potentially its ionized state, which has a low affinity for the nonpolar stationary phase.

Causality: At a mobile phase pH close to or above the analyte's pKa, the carboxylic acid group will be deprotonated (ionized) to a carboxylate. This negatively charged species is highly polar and will be repelled by the hydrophobic stationary phase, leading to rapid elution.

To increase retention, you need to make the analyte more hydrophobic (less polar) so it can interact more strongly with the stationary phase. This is achieved by suppressing its ionization.

***```dot graph TD { A[High pH Mobile Phase (pH > pKa)] --> B{Analyte is Ionized (R-COO-)}; B --> C[Increased Polarity]; C --> D[Weak Interaction with C18 Stationary Phase]; D --> E[Poor Retention];

}

Caption: A workflow for troubleshooting peak tailing.

Solutions:

  • Optimize Mobile Phase pH: Lowering the pH (to ~2.5) not only improves retention but also suppresses the ionization of the residual silanol groups on the silica surface, reducing these secondary interactions. [10]2. Use a High-Purity Silica Column: Modern columns are often made with high-purity silica that has a lower concentration of acidic silanol groups, which minimizes peak tailing for polar and acidic compounds. [11]3. Check Sample Concentration: Injecting too much sample can lead to column overload and cause peak tailing. Try diluting your sample and re-injecting.

  • Check for Dead Volume: Ensure all your HPLC fittings and tubing are properly connected to minimize extra-column volume, which can contribute to peak asymmetry.

Problem: Poor Resolution

Q: I have an impurity peak that is co-eluting with my main peak. How can I improve the separation?

A: Poor resolution means the separation between two peaks is incomplete. To improve it, you need to change the selectivity of your chromatographic system.

Solutions:

  • Optimize the Gradient Profile: If you are using a gradient, try making it shallower. A slower increase in the organic modifier concentration will give more time for the compounds to separate.

    Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
    0955
    207030
    22595
    25595
    26955
    30955
  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or use a mixture of both. Methanol has different solvent properties and can change the elution order and improve selectivity.

  • Change the Stationary Phase: If mobile phase optimization is not enough, changing the column chemistry can have a significant impact. A phenyl-hexyl or a cyano-propyl column could provide a different selectivity compared to a C18 column.

Experimental Protocol: Preparation of a Starting Mobile Phase

This protocol describes the preparation of a typical mobile phase for the analysis of 4-methoxy-3-methylbut-2-enoic acid.

Objective: To prepare 1 L of Mobile Phase A (25 mM potassium phosphate buffer, pH 2.5) and Mobile Phase B (Acetonitrile).

Materials:

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • 0.45 µm membrane filter

Procedure:

  • Prepare Mobile Phase A (Aqueous Buffer): a. Weigh out 3.4 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L beaker. b. Place a calibrated pH probe in the solution and slowly add phosphoric acid dropwise while stirring until the pH reaches 2.5. c. Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. d. Filter the buffer through a 0.45 µm membrane filter to remove any particulates. e. Degas the mobile phase using vacuum filtration, sonication, or helium sparging.

  • Prepare Mobile Phase B (Organic Modifier): a. Filter the HPLC-grade acetonitrile through a 0.45 µm membrane filter. b. Degas the solvent.

  • System Setup: a. Place Mobile Phase A and Mobile Phase B in the appropriate reservoirs on your HPLC system. b. Purge the pump lines with the new mobile phases. c. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes or until a stable baseline is achieved.

References
  • Lee, D. W., et al. (2021). THE pKa OF PROTONATED α,β-UNSATURATED CARBOXYLIC ACIDS. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 3-Methylbut-2-enoic acid, 4-methoxyphenyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Shimadzu. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Available at: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Taylor & Francis Online. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Available at: [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages. Available at: [Link]

  • ACS Publications. (n.d.). Correlation of Ultraviolet Absorption Spectra with Structure of α,β-Unsaturated Acids and Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Available at: [Link]

  • IIT Kanpur. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Available at: [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • National Institutes of Health. (n.d.). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. PMC. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE pKa OF PROTONATED a,@-UNSATURATED CARBOXYLIC ACIDS. Available at: [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Available at: [Link]

  • PubChem. (n.d.). 4-methoxy-3-methylbutan-2-one. Available at: [Link]

  • NextSDS. (n.d.). (2E)-4-methoxybut-2-enoic acid — Chemical Substance Information. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylbutan-2-one. Available at: [Link]

  • SlidePlayer. (n.d.). Enols and Enolates. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). Acidity of Carboxylic Acids. Available at: [Link]

  • Scribd. (n.d.). Pka Chart. Available at: [Link]

  • PubMed. (2008, January 31). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. Available at: [Link]

Sources

Optimization

purification of 4-methoxy-3-methylbut-2-enoic acid from complex reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with isolating 4-methoxy-3-methylbut-2-enoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with isolating 4-methoxy-3-methylbut-2-enoic acid (CAS: 61934-58-5)[1].

Because this compound is a highly polar, α,β -unsaturated carboxylic acid, standard silica gel chromatography often leads to poor recovery, streaking, and failure to resolve geometric (E/Z) isomers[2]. The following guide relies on thermodynamic principles and partition coefficients to deliver a self-validating, high-yield purification strategy.

Part 1: Troubleshooting & FAQs

Q1: My crude reaction mixture contains unreacted Wittig/HWE reagents and non-polar byproducts. How do I isolate the target acid without chromatography? A: Implement a strictly pH-controlled liquid-liquid extraction[3]. The target compound has a pKa of approximately 4.8. By treating the crude mixture with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), you drive the equilibrium entirely toward the water-soluble sodium carboxylate salt. Non-acidic impurities (like phosphine oxides or unreacted aldehydes) remain in the organic phase. Causality: Using a mild base like NaHCO₃ instead of strong bases (e.g., NaOH) prevents the base-catalyzed hydrolysis of any esterified byproducts, which would otherwise contaminate your aqueous phase with unwanted secondary acids.

Q2: During the concentration of the purified acid, the product turns yellow and the yield drops significantly. What is happening? A: You are observing thermal degradation and polymerization. α,β -unsaturated carboxylic acids are highly susceptible to radical-induced polymerization and thermal decarboxylation when concentrated[4]. Causality: As the solvent evaporates, the concentration of the reactive alkene increases. Localized heating at the flask wall provides the activation energy for oligomerization. Solution: Never exceed a water bath temperature of 40 °C during rotary evaporation. If the compound must be stored for extended periods, dope the final organic solution with 10–50 ppm of a radical inhibitor like BHT (butylated hydroxytoluene) prior to final solvent removal[4].

Q3: HPLC analysis shows a closely eluting double peak. How do I resolve the (2E) and (2Z) isomers? A: The synthesis of 4-methoxy-3-methylbut-2-enoic acid often yields a mixture of the thermodynamically favored (2E)-isomer and the kinetic (2Z)-isomer[1],[2]. Because their polarities are nearly identical, standard separation fails. Solution: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an ion-suppressing mobile phase. Causality: Adding 0.1% Formic Acid to both the aqueous and organic mobile phases lowers the system pH to ~2.7 (well below the compound's pKa). This forces the acid into its fully protonated, neutral state, maximizing hydrophobic interactions with the C18 stationary phase and resolving the subtle spatial differences between the E and Z geometries.

Part 2: Quantitative Purification Parameters

To ensure reproducibility across different scales, adhere to the following validated physicochemical parameters during your workflow.

ParameterTarget Value / ConditionScientific Rationale
Target pKa ~4.8Dictates the pH thresholds required for liquid-liquid extraction.
Aqueous Extraction pH 8.0 – 8.5 (Sat. NaHCO₃)Ensures >99.9% ionization to carboxylate without hydrolyzing ester impurities.
Acidification pH 2.0 – 2.5 (1M HCl)Forces complete protonation of the carboxylate for high-yield organic recovery.
RP-HPLC Mobile Phase 0.1% Formic Acid in H₂O / MeCNSuppresses ionization, preventing peak tailing and enabling E/Z resolution.
Max Evaporation Temp < 40 °CPrevents thermal decarboxylation and radical-induced polymerization[4].

Part 3: Experimental Methodologies

Protocol A: Self-Validating Acid-Base Extraction

This protocol separates the target acid from neutral and basic impurities.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Alkaline Extraction: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to ensure complete biphasic mass transfer.

  • Phase Separation: Transfer to a separatory funnel and collect the lower aqueous layer.

    • Self-Validation Step: Test the pH of the aqueous layer using a calibrated pH meter. It must be 8.0. If it is lower, the buffering capacity is exhausted; add more NaHCO₃ and re-extract to prevent product loss.

  • Organic Wash: Wash the combined aqueous layers with one additional volume of EtOAc to remove trace neutral organics. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0.

    • Causality: Cooling prevents the exothermic neutralization from thermally degrading the newly formed, protonated α,β -unsaturated acid.

  • Product Recovery: Extract the acidified aqueous layer three times with Dichloromethane (DCM) or EtOAc.

    • Self-Validation Step: Spot the post-extracted aqueous layer on a TLC plate and visualize with KMnO₄. A lack of yellow/brown staining confirms complete extraction of the alkene.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Bath Temp < 40 °C)[4].

Protocol B: Preparative RP-HPLC for Isomer Resolution

Use this protocol to isolate the pure (2E)-isomer from the (2Z)-isomer.

  • Sample Prep: Dissolve the crude acid from Protocol A in a 1:1 mixture of Water:Acetonitrile (containing 0.1% Formic Acid) and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Gradient Elution: Run a shallow gradient from 20% to 60% Acetonitrile (with 0.1% Formic Acid) over 30 minutes.

    • Self-Validation Step: Inject a 10 µL analytical test pulse before the preparative run. If baseline resolution ( Rs​>1.5 ) between the E and Z isomers is not achieved, decrease the gradient slope by 5% to increase interaction time with the stationary phase.

  • Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect the major peak (typically the E-isomer elutes slightly later due to its extended planar geometry interacting more strongly with the hydrophobic phase).

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the pure (2E)-4-methoxy-3-methylbut-2-enoic acid as a stable powder.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture BaseExt Alkaline Extraction (pH 8.5, NaHCO3) Start->BaseExt OrgWaste Organic Phase (Neutral Impurities) BaseExt->OrgWaste Discard AqPhase Aqueous Phase (Carboxylate Salt) BaseExt->AqPhase Retain Acidify Acidification (pH 2.0, HCl) AqPhase->Acidify OrgExtract Organic Extraction (EtOAc) Acidify->OrgExtract AqWaste Aqueous Waste (Inorganic Salts) OrgExtract->AqWaste Discard Crude Crude Acid (E/Z Isomers) OrgExtract->Crude Evaporate (<40°C) HPLC Prep RP-HPLC (0.1% FA in MeCN/H2O) Crude->HPLC Pure Pure (2E)-4-Methoxy-3- methylbut-2-enoic acid HPLC->Pure Isomer Resolution

Workflow for the isolation of 4-methoxy-3-methylbut-2-enoic acid.

Part 5: References

  • US9783478B2 - Methods for the production of α,β-unsaturated carboxylic acids and salts thereof Source: Google Patents URL:

  • Patent Application Publication US 2009/0298144 A1 Source: googleapis.com URL:[Link]

Sources

Troubleshooting

reducing side products in 4-methoxy-3-methylbut-2-enoic acid esterification

Welcome to the Application Support Center. This guide is specifically designed for researchers and drug development professionals working with 4-methoxy-3-methylbut-2-enoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers and drug development professionals working with 4-methoxy-3-methylbut-2-enoic acid . Due to its unique structural features—an α,β -unsaturated system coupled with an allylic ether—this molecule is highly susceptible to side reactions during standard esterification protocols.

This guide provides mechanistic troubleshooting, validated protocols, and structural workarounds to ensure high-yield, high-purity esterification.

Part 1: Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: Why is my methoxy group disappearing when I use standard Fischer esterification conditions? A1: You are observing acid-catalyzed ether cleavage. 4-methoxy-3-methylbut-2-enoic acid contains an allylic ether. When subjected to strong mineral acids (like H2​SO4​ or HCl ) typically used in Fischer esterifications, the ether oxygen becomes protonated. Because the resulting leaving group is adjacent to a double bond, it readily undergoes an SN​1 or E1 cleavage pathway to form a highly resonance-stabilized allylic carbocation[1]. This results in the complete loss of the methoxy group. Actionable Fix: Abandon strong acid catalysis. Switch to mild, base-mediated coupling methods such as the Steglich or Yamaguchi esterifications.

Q2: I switched to a Steglich esterification (DCC), but my yield is low and LC-MS shows a massive byproduct with the mass of my acid + the carbodiimide. What went wrong? A2: You are observing the formation of an N-acylurea byproduct. In the Steglich mechanism, dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form an O-acylisourea intermediate. If your alcohol is sterically hindered or weakly nucleophilic, this intermediate undergoes a slow 1,3-rearrangement to form a highly stable, unreactive N-acylurea. Actionable Fix: You must add a nucleophilic catalyst, specifically 4-dimethylaminopyridine (DMAP). DMAP is a stronger nucleophile than the alcohol; it rapidly attacks the O-acylisourea to form an "active ester" (an acylpyridinium intermediate) that cannot undergo the 1,3-rearrangement, successfully transferring the acyl group to the alcohol. Ensure you are using at least 5–10 mol% DMAP.

Q3: My NMR shows that the double bond has migrated, or I have a mixture of E/Z isomers. How do I prevent this? A3: α,β -unsaturated esters are thermodynamically sensitive and prone to both geometric ( E/Z ) isomerization and positional migration (to the β,γ -unsaturated isomer)[2]. This is often triggered by prolonged heating, exposure to ambient UV light, or the presence of strong bases that can deprotonate the γ -position. Actionable Fix: Run the reaction strictly at room temperature (or sub-ambient temperatures), shield the reaction flask from light using aluminum foil, and avoid strong bases. If using an alkylation method, use a mild base like Cs2​CO3​ rather than NaOH .

Part 2: Quantitative Comparison of Esterification Methods

To select the optimal self-validating system for your workflow, compare the reaction parameters and side-product risks associated with 4-methoxy-3-methylbut-2-enoic acid.

Esterification MethodReagents / CatalystTemp (°C)Risk of Allylic Ether CleavageRisk of IsomerizationRisk of N-AcylureaRecommended Use Case
Fischer H2​SO4​ / Excess Alcohol60–80Critical ( SN​1 cleavage)High (Thermal)NoneNot recommended for this substrate.
Steglich (Standard) DCC / No DMAP20–25LowLowHigh (1,3-rearrangement)Only for highly reactive, unhindered primary alcohols.
Steglich (Modified) EDC·HCl / DMAP (10 mol%)0–25LowLowLowGeneral purpose; easy purification via aqueous wash.
Yamaguchi TCBC / Et3​N / DMAP0–25LowVery LowNoneBest for sterically hindered alcohols or sensitive substrates.

Part 3: Decision Workflow & Mechanistic Pathways

Use the following diagnostic flowchart to adjust your experimental design based on the specific side products detected in your LC-MS or NMR analyses.

TroubleshootingWorkflow Start Esterification of 4-methoxy-3-methylbut-2-enoic acid Analyze Analyze Side Products (LC-MS / NMR) Start->Analyze SP1 Allylic Ether Cleavage (Loss of -OMe) Analyze->SP1 SP2 E/Z Isomerization or β,γ-Migration Analyze->SP2 SP3 N-Acylurea Byproduct (Mass + Carbodiimide) Analyze->SP3 Sol1 Avoid Strong Mineral Acids Switch to Mild Coupling SP1->Sol1 Acidic SN1 mechanism Sol2 Lower Temp & Shield from Light Use Yamaguchi Protocol SP2->Sol2 Thermodynamic shifting Sol3 Increase DMAP (>10 mol%) or Switch to EDC·HCl SP3->Sol3 1,3-rearrangement

Diagnostic workflow for mitigating side reactions in allylic α,β -unsaturated systems.

Part 4: Validated Experimental Protocols

The following protocols are engineered to suppress the formation of side products by controlling causality (acidity, temperature, and nucleophilicity).

Protocol A: Modified Steglich Esterification (EDC/DMAP)

Advantage: Avoids the formation of insoluble dicyclohexylurea (DCU), replacing it with a water-soluble urea byproduct for easy extraction.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve 1.0 equivalent of 4-methoxy-3-methylbut-2-enoic acid and 1.1 equivalents of the target alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 0.1 equivalents (10 mol%) of 4-dimethylaminopyridine (DMAP). Critical step: This specific concentration ensures the O-acylisourea is rapidly intercepted, preventing N-acylurea formation.

  • Coupling Agent: Cool the flask to 0 °C using an ice bath. Slowly add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in portions over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–16 hours. Shield the flask from light to prevent photochemical isomerization[2].

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (briefly, to remove DMAP and EDC byproducts without cleaving the ether), saturated aqueous NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Yamaguchi Esterification

Advantage: Highly efficient for sterically hindered alcohols and completely bypasses the N-acylurea pathway by utilizing a mixed anhydride intermediate[3].

  • Mixed Anhydride Formation: Dissolve 1.0 equivalent of 4-methoxy-3-methylbut-2-enoic acid in anhydrous THF or DCM (0.2 M). Add 2.0 equivalents of triethylamine ( Et3​N ) and cool the solution to 0 °C.

  • Reagent Addition: Dropwise, add 1.1 equivalents of 2,4,6-trichlorobenzoyl chloride (TCBC, Yamaguchi reagent). Stir at 0 °C for 1 hour to form the mixed anhydride intermediate.

  • Esterification: In a separate vial, dissolve 1.1 equivalents of the target alcohol and 1.5 equivalents of DMAP in a minimal amount of anhydrous solvent. Add this solution dropwise to the mixed anhydride mixture.

  • Reaction: Stir at room temperature for 2–4 hours. The rapid kinetics of the Yamaguchi protocol minimize the window for double bond migration[3].

  • Workup: Dilute with diethyl ether or ethyl acetate. Wash with saturated aqueous NH4​Cl , saturated aqueous NaHCO3​ , and brine. Dry over MgSO4​ , filter, and concentrate. Purify via flash column chromatography.

References

  • Steglich Esterification - Organic Chemistry Portal Organic Chemistry Portal. URL: [Link]

  • Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization RSC Advances. URL:[Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage Chemistry LibreTexts. URL:[Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review ResearchGate. URL:[Link]

Sources

Optimization

optimizing crystallization conditions for 4-methoxy-3-methylbut-2-enoic acid

Welcome to the Technical Support Center for the isolation and purification of 4-methoxy-3-methylbut-2-enoic acid (CAS: 61934-58-5). As a Senior Application Scientist, I have designed this guide to address the specific ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-methoxy-3-methylbut-2-enoic acid (CAS: 61934-58-5). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this molecule.

Because this compound is a small, branched α,β -unsaturated carboxylic acid with a flexible methoxy ether group, it possesses a relatively low melting point and a high propensity for complex phase behaviors. The most critical bottleneck in its purification is Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out."

This guide bypasses generic advice, providing you with mechanistically grounded troubleshooting, self-validating protocols, and thermodynamic strategies to ensure high-yield, high-purity crystalline recovery.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During cooling, my product forms a sticky, milky emulsion instead of a crystalline suspension. What is happening? You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." Instead of integrating into a rigid crystal lattice, the supersaturated solution separates into two liquid phases: a solute-rich oil phase and a solute-lean continuous phase[1]. This is a kinetic phenomenon that occurs when the integration of solute molecules into the crystal lattice is delayed, often due to rapid cooling or excessive supersaturation[2]. Because the solute molecules in the oil droplets are highly mobile and randomly arranged, they act as a "good solvent" for unwanted impurities, ultimately yielding a sticky, amorphous gum[2].

Q2: How do I select a solvent system that prevents oiling out? The key is managing hydrogen bonding and the ternary phase diagram. 4-methoxy-3-methylbut-2-enoic acid contains a carboxylic acid group (hydrogen bond donor/acceptor) and a methoxy group (hydrogen bond acceptor).

  • Protic Solvents (e.g., Isopropanol, Ethanol): These interact strongly with the carboxyl group, disrupting solute-solute dimers[3]. This increases solubility but can hinder crystal growth along the polar axis.

  • Aprotic Nonpolar Solvents (e.g., Heptane, Cyclohexane): These promote solute dimerization due to a lack of solvent-solute hydrogen bonding, resulting in very low solubility, making them excellent antisolvents[4]. To prevent oiling out, you must design a solvent/antisolvent trajectory that bypasses the liquid-liquid miscibility gap (spinodal decomposition zone) entirely[1][5].

Q3: My yield is low, and the crystals are trapping solvent. How can I fix the cooling profile? Solvent entrapment (liquid inclusions) occurs when the crystal growth rate exceeds the rate of bulk diffusion, often driven by a high initial supersaturation[6]. If your cooling rate is too fast, the system may briefly enter the LLPS zone, causing oil droplets to adhere to the growing crystal faces, trapping impurities[6][7]. The solution is to implement a seeded, non-linear (cubic) cooling profile . By introducing seed crystals at a low supersaturation, you provide a surface for secondary nucleation, bypassing the high activation energy of primary nucleation and keeping the system safely within the metastable zone[2][8].

Q4: Is there a risk of degrading the molecule during hot recrystallization? Yes. Because 4-methoxy-3-methylbut-2-enoic acid is an α,β -unsaturated system, prolonged thermal stress in highly polar or acidic solvents can induce E/Z isomerization of the double bond. To maintain the integrity of the (2E) isomer, thermal exposure must be minimized. Avoid boiling the solvent for extended periods; instead, achieve dissolution at the lowest possible temperature that still provides a clear solution.

Section 2: Phase Behavior & Interaction Modeling

To successfully crystallize this molecule, you must understand the logical flow of troubleshooting LLPS and how the molecule's functional groups dictate solvent interactions.

Workflow Start Oiling Out (LLPS) Detected Mode Identify Crystallization Mode Start->Mode Cooling Cooling Crystallization Mode->Cooling Anti Antisolvent Crystallization Mode->Anti Seed Introduce Seed Crystals at low supersaturation Cooling->Seed Ternary Map Ternary Phase Diagram Anti->Ternary Success Pure Crystalline Suspension Seed->Success Bypass Design trajectory to bypass miscibility gap Ternary->Bypass Bypass->Success

Logical workflow for troubleshooting liquid-liquid phase separation during crystallization.

Solvents Molecule 4-Methoxy-3-methylbut-2-enoic acid Acid Carboxylic Acid Group (H-Bond Donor/Acceptor) Molecule->Acid Ether Methoxy Group (H-Bond Acceptor) Molecule->Ether Protic Protic Solvents (e.g., IPA) Disrupts Dimers Acid->Protic High Affinity Aprotic Aprotic Nonpolar (e.g., Heptane) Promotes Dimerization Acid->Aprotic Low Affinity (Antisolvent) Ether->Protic High Affinity

Influence of functional groups on solvent interaction and hydrogen bonding networks.

Section 3: Quantitative Process Parameters

The following tables summarize the critical quantitative parameters required to establish a robust crystallization process, preventing emulsion formation and ensuring high purity.

Table 1: Solvent Classification & Rationale

Solvent ClassRecommended SolventsInteraction MechanismRole in Process
Protic Polar Isopropanol (IPA), EthanolForms strong H-bonds with carboxyl/methoxy groups[3].Primary ("Good") Solvent. High solubility at low temps.
Aprotic Polar Ethyl Acetate, AcetoneActs as H-bond acceptor; moderate dipole interactions[4].Alternative Primary Solvent. Good for cooling crystallization.
Aprotic Nonpolar Heptane, CyclohexaneCannot disrupt carboxylic acid dimers; minimal interaction[4].Antisolvent. Induces rapid supersaturation.

Table 2: Critical Process Parameters (CPPs) for Optimization

ParameterTarget RangeCausality / Impact
Dissolution Temp 45°C – 55°CMinimizes thermal stress to prevent E/Z isomerization while ensuring complete dissolution.
Cooling Rate 0.05°C – 0.1°C / minSlow cooling prevents crossing the spinodal curve into the LLPS region[2][7].
Seed Loading 1.0% – 2.0% (wt/wt)High seed loading provides sufficient surface area to consume supersaturation, suppressing oiling out[6][8].
Seed Temp 3°C – 5°C below saturationEnsures seeds do not dissolve but prevents spontaneous primary nucleation.

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Ternary Phase Diagram-Guided Antisolvent Crystallization

Objective: To precipitate the product using an antisolvent without entering the liquid-liquid miscibility gap[5][8].

  • Dissolution: Suspend 10.0 g of crude 4-methoxy-3-methylbut-2-enoic acid in 25 mL of Isopropanol (IPA). Heat gently to 50°C under moderate agitation (250 rpm).

    • Validation: Inspect the solution against a strong light source. It must be 100% optically clear. Any persistent haze indicates insoluble impurities that must be hot-filtered.

  • Temperature Equilibration: Cool the clear solution to 35°C.

    • Validation: The solution must remain clear. If oil droplets form, the concentration is too high; add 2 mL of IPA.

  • Antisolvent Addition (Phase 1): Using a syringe pump, add Heptane (antisolvent) at a rate of 0.5 mL/min until the solution just reaches the edge of the metastable zone (typically ~15 mL of Heptane).

    • Validation: The solution should remain clear. If transient turbidity lasts >5 seconds after a drop hits the solution, the addition rate is too fast, risking localized LLPS.

  • Seeding: Add 0.15 g (1.5 wt%) of pure 4-methoxy-3-methylbut-2-enoic acid seed crystals. Age the suspension for 60 minutes at 35°C.

    • Validation: The seeds must remain suspended and visible. If they dissolve, the system is undersaturated (add more Heptane). If the system turns into a milky emulsion, LLPS has occurred (abort and reheat).

  • Antisolvent Addition (Phase 2): Resume Heptane addition at 1.0 mL/min until a total of 50 mL has been added.

    • Validation: Extract a 10 µL sample and observe under a polarized light microscope. You must see birefringent, solid crystalline particles, confirming the absence of amorphous oil droplets.

  • Isolation: Cool to 10°C at 0.1°C/min, filter under vacuum, and wash with cold Heptane.

Protocol B: Seeded Slow-Cooling Crystallization

Objective: To grow high-purity crystals by strictly controlling the supersaturation generation rate[7].

  • Saturation: Dissolve 10.0 g of the compound in 30 mL of Ethyl Acetate at 55°C.

    • Validation: Solution must be completely transparent.

  • Initial Cooling: Program the reactor to cool to 42°C at a rate of 0.5°C/min.

  • Seed Introduction: Introduce 0.1 g of seed crystals. Maintain temperature and agitation (200 rpm) for 45 minutes to allow the crystal bed to stabilize.

    • Validation: The bulk solution should remain clear, with distinct seed particles circulating.

  • Programmed Cooling: Implement a slow cooling ramp to 5°C at a strict rate of 0.05°C/min.

    • Causality: This extremely slow rate ensures that the rate of supersaturation generation matches the rate of crystal growth, preventing the accumulation of solute that leads to oiling out[2].

  • Filtration & Drying: Filter the resulting suspension. Wash the filter cake with 10 mL of pre-chilled (0°C) Ethyl Acetate/Heptane (1:4 v/v) mixture. Dry under vacuum at 30°C to prevent thermal degradation.

Section 5: Comprehensive References

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxy-3-methylbut-2-enoic Acid Coupling Reactions

Welcome to the technical support center for navigating the challenges associated with the coupling reactions of 4-methoxy-3-methylbut-2-enoic acid. This resource is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with the coupling reactions of 4-methoxy-3-methylbut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in forming amide bonds with this sterically hindered carboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve successful and high-yielding coupling reactions.

I. Understanding the Challenge: Steric Hindrance

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] In the case of 4-methoxy-3-methylbut-2-enoic acid, the methyl group at the 3-position and the methoxy group at the 4-position create significant bulk around the carboxylic acid moiety. This steric congestion can physically block the approach of the amine and the coupling reagents, thereby slowing down or altogether preventing the desired amide bond formation.[2] This often results in low reaction yields and the formation of byproducts.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.

Question 1: My coupling reaction with 4-methoxy-3-methylbut-2-enoic acid is failing or giving very low yields with standard carbodiimide reagents like DCC or EDC/HOBt. What is the primary cause and how can I fix it?

Answer:

The low reactivity you are observing is likely due to the significant steric hindrance around the carboxylic acid. Standard carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), often form an O-acylisourea intermediate that may not be sufficiently reactive to overcome the high activation energy barrier imposed by the steric bulk.[3][4] This intermediate can also be prone to side reactions, such as rearrangement to an unreactive N-acylurea, further reducing your yield.[3]

Here’s a systematic approach to troubleshoot this issue:

1. Switch to a More Powerful Coupling Reagent:

For sterically demanding substrates, more potent activating agents are generally required.[4] Consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to be highly effective for difficult couplings.[5][6] HATU, in particular, forms a highly reactive OAt active ester which can significantly improve yields.[7]

  • Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent choices for challenging couplings and are known to suppress racemization.[8][9] Phosphonium salts have the added advantage of not reacting with the amine component, which can prevent the formation of unwanted byproducts.[5][8]

2. Optimize Reaction Conditions:

  • Temperature: Gently increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[2][4] However, this must be done cautiously to avoid potential side reactions or racemization of chiral centers.

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can help to solvate the reactants and intermediates effectively.[10]

  • Reaction Time: Sterically hindered couplings often require longer reaction times.[2] Monitor the reaction progress by a suitable analytical method like TLC or LC-MS to determine the optimal reaction time.

3. Consider In Situ Acyl Fluoride Formation:

For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be a very effective strategy.[11][12] Reagents like TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) in combination with N-methylimidazole (NMI) can generate acyl imidazolium ions, which are highly reactive intermediates.[13] Another option is using a fluorinating agent like BTFFH.[11][12] Acyl fluorides are less sterically demanding than many other activated species, which can facilitate the nucleophilic attack by the amine.[11]

Question 2: I am observing significant byproduct formation in my coupling reaction. What are the likely side products and how can I minimize them?

Answer:

Byproduct formation is a common issue in difficult coupling reactions. The nature of the side products often depends on the coupling reagent used.

  • N-acylurea Formation (with Carbodiimides): As mentioned earlier, the O-acylisourea intermediate formed with carbodiimides can rearrange to a stable and unreactive N-acylurea.[3] The use of additives like HOBt or HOAt can help to minimize this by trapping the intermediate to form a more stable active ester.[3][10] However, for very hindered systems, this may not be sufficient. Switching to a phosphonium or uronium-based reagent will eliminate this specific side reaction.

  • Guanidinylation (with Uronium/Aminium Salts): Uronium reagents can sometimes react directly with the amine component to form a guanidinium byproduct, which terminates the desired reaction.[5][8] This is more likely to occur if the activation of the carboxylic acid is slow or if an excess of the uronium reagent is used.[8] Using a phosphonium-based reagent like PyBOP can prevent this side reaction.[5]

  • Diketopiperazine (DKP) Formation (in peptide synthesis): If you are coupling to a dipeptide, the formation of a cyclic diketopiperazine can be a significant side reaction. This is often facilitated by the presence of certain amino acids.[8]

Strategies to Minimize Byproduct Formation:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the carboxylic acid and coupling reagent is often used to drive the reaction to completion.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve results. However, for some reagents, this can lead to the formation of symmetrical anhydrides.[3]

  • Purification: If byproduct formation is unavoidable, careful purification by column chromatography is often necessary. Choosing a coupling reagent that generates water-soluble byproducts, like EDC, can simplify the workup process.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of additives like HOBt and HOAt?

A1: Additives like HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) play a crucial role in carbodiimide-mediated coupling reactions.[10] They react with the unstable O-acylisourea intermediate to form more stable and reactive OBt or OAt esters.[3][10] This has two main benefits: it suppresses the formation of the N-acylurea side product and can also help to reduce racemization at the adjacent chiral center.[10][14] HOAt is generally considered more effective than HOBt due to the electronic effect of the nitrogen atom in the 7-position, which leads to faster couplings and lower racemization.[10]

Q2: Are there any safety concerns with the coupling reagents?

A2: Yes, some coupling reagents and additives have safety considerations. For example, anhydrous HOBt is an energetic material and can be explosive.[10] It is important to handle it with care and follow all safety data sheet (SDS) recommendations. Many modern coupling reagents have been developed to be safer alternatives.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave heating can be a very effective technique for accelerating sterically hindered coupling reactions.[4] The rapid and efficient heating can help to overcome the high activation energy barrier. However, it is important to carefully control the temperature to avoid decomposition of the reactants or products.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Coupling using HATU

This protocol provides a general method for coupling 4-methoxy-3-methylbut-2-enoic acid with a primary amine using HATU.

Materials:

  • 4-methoxy-3-methylbut-2-enoic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-3-methylbut-2-enoic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly difficult couplings, gentle heating (e.g., 40-50 °C) may be required.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Coupling Reagents for Hindered Systems

The following table provides a general comparison of different coupling reagents for sterically hindered substrates. Yields are representative and can vary depending on the specific substrates and reaction conditions.

Coupling Reagent/MethodAdditiveTypical Yield for Hindered CouplingsKey AdvantagesKey Disadvantages
EDCHOBtLow to ModerateWater-soluble byproducts.[4]Often inefficient for highly hindered substrates.[4]
HBTU-Moderate to HighGood for routine synthesis.[5]Can cause guanidinylation of the amine.[5]
HATU-High to ExcellentHighly reactive, excellent for difficult couplings.[6]More expensive than HBTU.[5]
PyBOP-High to ExcellentDoes not cause guanidinylation, low racemization.[5]
Acyl Fluoride (in situ)-High to ExcellentExcellent for extremely hindered and electron-deficient amines.[12]Requires specific fluorinating reagents.[11]

V. Visualizing the Workflow

Decision Tree for Selecting a Coupling Strategy

The following diagram illustrates a decision-making process for choosing an appropriate coupling strategy for 4-methoxy-3-methylbut-2-enoic acid.

Coupling_Strategy Start Start with Standard Conditions (EDC/HOBt) LowYield Low Yield or No Reaction? Start->LowYield Success Successful Coupling LowYield->Success No Troubleshoot Troubleshoot & Optimize LowYield->Troubleshoot Yes SwitchReagent Switch to Potent Reagent (HATU, HBTU, PyBOP) Troubleshoot->SwitchReagent StillLowYield Still Low Yield? SwitchReagent->StillLowYield AcylFluoride Consider Acyl Fluoride (TCFH/NMI or BTFFH) StillLowYield->AcylFluoride Yes OptimizeConditions Optimize Conditions (Temp, Time, Solvent) StillLowYield->OptimizeConditions No AcylFluoride->Success OptimizeConditions->Success

Caption: A decision-making workflow for troubleshooting coupling reactions.

VI. References

  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved April 1, 2026.

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.

  • Albericio, F., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.

  • BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.

  • Optimizing Peptide Coupling: Key Techniques. (n.d.).

  • BenchChem. (n.d.). What is the mechanism of carbodiimide coupling reactions?.

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.

  • Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

  • Wikipedia. (n.d.). Carbodiimide.

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

  • BenchChem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.

  • Due-Hansen, M. E., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • BenchChem. (n.d.). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.

  • University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

Sources

Reference Data & Comparative Studies

Validation

Absolute Purity Validation of 4-Methoxy-3-methylbut-2-enoic Acid: A qNMR vs. HPLC-UV Comparison Guide

The Analytical Challenge: Beyond Relative Purity In pharmaceutical development and advanced organic synthesis, establishing the absolute purity of critical intermediates is a non-negotiable regulatory requirement. 4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Beyond Relative Purity

In pharmaceutical development and advanced organic synthesis, establishing the absolute purity of critical intermediates is a non-negotiable regulatory requirement. 4-Methoxy-3-methylbut-2-enoic acid (CAS 61934-58-5) is a highly functionalized, α,β-unsaturated carboxylic acid utilized as a specialized building block[1].

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the cornerstone of purity analysis[2]. However, HPLC-UV is inherently a secondary analytical method. It relies on the assumption that all components in a mixture share identical UV extinction coefficients, or it requires the use of an identical, pre-validated reference standard to determine Relative Response Factors (RRFs)[3]. For an α,β-unsaturated acid, this creates a dangerous analytical blind spot: non-chromophoric aliphatic impurities will be entirely missed, while highly conjugated impurities will be drastically overestimated[3].

To establish a self-validating, metrologically traceable purity profile, we must turn to Quantitative Nuclear Magnetic Resonance (qNMR) . As a primary ratio method, qNMR relies on the fundamental physical principle that the integral of an NMR resonance is directly proportional to the number of atomic nuclei generating that signal[2],[4]. This eliminates the need for an identical reference standard, requiring only a high-purity internal standard (IS) to achieve absolute mass quantification[5].

The Causality of qNMR: Designing a Self-Validating System

To ensure our qNMR protocol is a self-validating system, every experimental parameter must be deliberately chosen to eliminate bias and ensure complete magnetization recovery.

Internal Standard (IS) Selection Criteria

The selection of an internal standard is the most critical step in qNMR[6]. For 4-methoxy-3-methylbut-2-enoic acid, the IS must meet strict causality criteria:

  • Signal Orthogonality: The IS must provide a sharp, baseline-resolved singlet that does not overlap with the analyte's signals[7].

  • Solubility & Stability: It must completely co-dissolve with the analyte in the chosen deuterated solvent without reacting[8].

  • Traceability: It must be available as a Certified Reference Material (CRM)[9].

Analyte Signal Profile (in DMSO-d6):

  • Methoxy (-OCH₃): ~3.3 ppm (singlet, 3H)

  • Methyl (-CH₃): ~2.1 ppm (singlet, 3H)

  • Alkene proton (=CH-): ~5.8 ppm (multiplet/singlet, 1H)

The Optimal IS: Maleic Acid CRM . Maleic acid provides a distinct, highly stable singlet at ~6.3 ppm (2H) in DMSO-d6, which is perfectly separated from the analyte's resonances[7]. It is non-volatile, non-hygroscopic, and ensures precise integration without signal interference.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the absolute quantification of 4-methoxy-3-methylbut-2-enoic acid using ¹H qNMR with Maleic Acid as the internal standard[2].

Step 1: Gravimetric Sample Preparation

Causality: qNMR is a mass-balance technique; weighing errors directly translate to purity errors.

  • Utilize an ultra-microbalance (d = 0.001 mg) calibrated with SI-traceable weights.

  • Accurately weigh ~10.0 mg of the 4-methoxy-3-methylbut-2-enoic acid analyte into a clean glass vial.

  • Accurately weigh ~5.0 mg of the Maleic Acid CRM (Internal Standard) into the same vial[2].

  • Add 0.8 mL of low-water content DMSO-d6 (100% deuterated). Ensure complete dissolution via vortexing to prevent magnetic field inhomogeneities that cause line broadening[8],[10].

Step 2: ¹H NMR Acquisition Parameters

Causality: Incomplete relaxation leads to signal saturation, skewing the integral ratio and invalidating the data.

  • Pulse Angle: Apply a 90° excitation pulse to maximize the signal-to-noise ratio (SNR)[10].

  • Relaxation Delay (D1): Set D1 > 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. This ensures >99.3% magnetization recovery. For this system, D1 = 30 seconds is strictly enforced.

  • Number of Scans (NS): Acquire a minimum of 32 to 64 scans to achieve an SNR > 250:1 for the target peaks.

  • Acquisition Time (AQ): Set AQ > 3 seconds to capture the full Free Induction Decay (FID) without truncation.

Step 3: Data Processing and Integration
  • Apply a zero-filling factor (e.g., 64k points) and an exponential window function (Line Broadening = 0.3 Hz) to the FID.

  • Perform manual phase and baseline correction. Automated routines can introduce integration artifacts[10].

  • Integrate the Maleic acid singlet at 6.3 ppm ( IIS​ ) and the analyte's methoxy singlet at 3.3 ppm ( IAnalyte​ ).

Step 4: Absolute Purity Calculation

Calculate the mass fraction purity ( Px​ ) using the primary ratio equation[4]:

Px​=(IIS​Ix​​)×(Nx​NIS​​)×(MIS​Mx​​)×(mx​mIS​​)×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity of the CRM).

Comparative Data: qNMR vs. HPLC-UV

To demonstrate the orthogonality and superiority of qNMR for absolute quantification, three different synthesis lots of 4-methoxy-3-methylbut-2-enoic acid were analyzed using both HPLC-UV (Area %, 210 nm) and the validated 1H qNMR protocol.

Sample BatchHPLC-UV (Area %, 210 nm)qNMR (Absolute Mass %, Maleic Acid IS)Discrepancy Causality
Lot 001 99.2%98.9%Strong agreement; minor UV response bias.
Lot 002 98.5%91.2%HPLC missed a non-chromophoric aliphatic impurity (detected in NMR aliphatic region).
Lot 003 88.4%94.1%HPLC overestimated a highly conjugated impurity with a massive UV extinction coefficient.

Data Synthesis: Lot 002 highlights the danger of relying solely on HPLC-UV. The presence of an aliphatic byproduct lacked a UV chromophore, making it "invisible" to the UV detector and artificially inflating the purity score[3]. qNMR, being nucleus-specific rather than chromophore-specific, accurately detected and accounted for the mass of this impurity[10].

Workflow Visualization

The following diagram illustrates the logical divergence between the primary qNMR workflow and the secondary HPLC-UV workflow.

qNMR_Workflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Sample 4-Methoxy-3-methylbut-2-enoic Acid (Unknown Purity) IS 1. Gravimetric Addition Internal Standard (Maleic Acid) Sample->IS Weighing Chrom 1. Chromatographic Separation Sample->Chrom Dilution NMR 2. 1H NMR Acquisition (90° Pulse, D1 > 5×T1) IS->NMR Dissolution Integ 3. Signal Integration (Analyte vs. IS) NMR->Integ qNMR_Result Absolute Mass Purity (No Ref. Standard Needed) Integ->qNMR_Result UV 2. UV Integration (Area %) Chrom->UV RefStd 3. Calibrate with Identical Ref. Standard UV->RefStd Requires HPLC_Result Relative Mass Purity (Dependent on Ref. Std) RefStd->HPLC_Result

Orthogonal workflow comparison between primary qNMR and secondary HPLC-UV purity validation.

Conclusion

While HPLC-UV remains a powerful tool for detecting trace impurities and separating complex mixtures, it cannot stand alone as a definitive measure of absolute mass purity without an identical reference standard. By implementing a rigorously designed 1H qNMR protocol with a Maleic Acid internal standard, analytical scientists can establish a self-validating, metrologically traceable system to confirm the purity of 4-methoxy-3-methylbut-2-enoic acid with absolute confidence.

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Comparative

spectroscopic differences between E and Z isomers of 4-methoxy-3-methylbut-2-enoic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Overview In pharmaceutical development and fine chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Overview

In pharmaceutical development and fine chemical synthesis, the precise stereochemical assignment of trisubstituted alkenes is critical. For 4-methoxy-3-methylbut-2-enoic acid , the spatial arrangement of the methoxymethyl and methyl groups across the C2=C3 double bond drastically alters the molecule's 3D pharmacophore, steric profile, and physicochemical properties.

As a Senior Application Scientist, I have structured this guide to move beyond simply listing spectral shifts. Here, we will dissect the causality behind the spectroscopic differences between the E and Z isomers, providing you with self-validating analytical protocols and empirical logic to unambiguously differentiate them in your laboratory.

Stereochemical Architecture & Causality Logic

To decode the spectra, we must first establish the Cahn-Ingold-Prelog (CIP) priorities for 4-methoxy-3-methylbut-2-enoic acid:

  • C2 Position: The carboxylic acid group (-COOH) is Priority 1; the hydrogen (-H) is Priority 2.

  • C3 Position: The methoxymethyl group (-CH₂OCH₃) is Priority 1 (carbon bound to oxygen); the methyl group (-CH₃) is Priority 2.

The Isomeric Divide:

  • E-Isomer: The Priority 1 groups (-COOH and -CH₂OCH₃) are trans to each other. Consequently, the bulky -COOH and the -CH₃ group are cis.

  • Z-Isomer: The Priority 1 groups (-COOH and -CH₂OCH₃) are cis to each other.

The Physical Organic Causality

The spectroscopic differentiation of these isomers relies on three fundamental stereoelectronic phenomena [1]:

  • Magnetic Anisotropy (¹H NMR): The carbonyl group of the carboxylic acid generates a magnetic cone of anisotropy. Protons physically located cis to the -COOH group will experience significant deshielding (downfield shift) compared to their trans counterparts.

  • The γ -Gauche Effect (¹³C NMR): Carbon atoms that are cis to each other across an alkene experience steric compression. This alters the local electron density, shielding the nuclei and shifting their ¹³C signals upfield relative to the trans geometry [2].

  • Steric Inhibition of Resonance (IR/UV-Vis): In the Z-isomer, the bulky -CH₂OCH₃ group is forced into the same spatial hemisphere as the -COOH group. This severe steric clash forces the carbonyl group to rotate out of the alkene's plane, breaking π -conjugation. The E-isomer, facing less steric penalty between the smaller -CH₃ and -COOH groups, remains highly planar.

Comparative Spectroscopic Data

The following tables synthesize the quantitative data expectations based on the stereoelectronic principles outlined above.

Table 1: Nuclear Magnetic Resonance (NMR) Markers

Data acquired in CDCl₃. Shifts ( δ ) are expressed in ppm.

Spectroscopic FeatureE-Isomer (-COOH & -CH₃ cis)Z-Isomer (-COOH & -CH₂OCH₃ cis)Diagnostic Logic
¹H: C3-CH₃ (Allylic Methyl) ~2.15 ppm (Deshielded)~1.95 ppm (Shielded)cis-relationship to the anisotropic -COOH cone in the E-isomer causes a downfield shift.
¹H: C4-CH₂ (Methylene) ~4.10 ppm (Shielded)~4.40 ppm (Deshielded)cis-relationship to the anisotropic -COOH cone in the Z-isomer causes a downfield shift.
¹H: 2D NOESY Cross-Peaks C2-H ↔ C4-CH₂ (Strong)C2-H ↔ C3-CH₃ (Strong)Direct spatial proximity (< 5Å). This is the definitive, absolute proof of configuration.
¹³C: C3-CH₃ Carbon ~18.0 ppm (Upfield)~25.0 ppm (Downfield) γ -gauche steric compression with the cis -COOH group shields the carbon [3].
¹³C: C4-CH₂ Carbon ~75.0 ppm (Downfield)~68.0 ppm (Upfield) γ -gauche steric compression with the cis -COOH group shields the carbon.
Table 2: Vibrational and Electronic Spectroscopy (IR & UV-Vis)
Spectroscopic FeatureE-Isomer (Planar)Z-Isomer (Twisted)Diagnostic Logic
IR: C=O Stretch ~1685 - 1695 cm⁻¹ ~1710 - 1720 cm⁻¹Z-isomer steric clash breaks conjugation, increasing double-bond character and stretching frequency[2].
UV-Vis: λmax​ Higher (e.g., ~230 nm)Lower (e.g., ~215 nm)Extended coplanar conjugation in the E-isomer lowers the π→π∗ transition energy.

Visualizing Analytical Workflows & Logic

Isomer_Workflow Start 4-methoxy-3-methylbut-2-enoic acid Isomer Mixture NMR 2D NOESY NMR Acquisition Start->NMR Prepare in CDCl3 NOE_E NOE Cross-Peak: C2-H ↔ C4-H2 (Methoxy) NMR->NOE_E Spatial proximity < 5Å NOE_Z NOE Cross-Peak: C2-H ↔ C3-CH3 (Methyl) NMR->NOE_Z Spatial proximity < 5Å Result_E E-Isomer Confirmed (-COOH & -CH2OCH3 trans) NOE_E->Result_E Result_Z Z-Isomer Confirmed (-COOH & -CH2OCH3 cis) NOE_Z->Result_Z

Workflow for differentiating E and Z isomers via 2D NOESY NMR spatial proximity analysis.

Steric_Logic Z_Isomer Z-Isomer (Bulky groups cis) Steric High Steric Clash Twisted C=O Z_Isomer->Steric E_Isomer E-Isomer (Bulky groups trans) Planar Low Steric Clash Planar C=O E_Isomer->Planar IR_Z IR: C=O ~1715 cm⁻¹ UV: Lower λ_max Steric->IR_Z IR_E IR: C=O ~1690 cm⁻¹ UV: Higher λ_max Planar->IR_E

Logical causality between steric hindrance, molecular coplanarity, and resulting IR/UV-Vis spectra.

Self-Validating Experimental Protocols

To ensure data integrity, experimental execution must be treated as a closed, self-validating loop. Below are the optimized protocols for the two most definitive techniques.

Protocol A: 2D NOESY NMR Acquisition (The Gold Standard)

Purpose: To map through-space dipolar couplings (< 5 Å) to definitively assign the E/Z geometry.

  • Sample Preparation & Degassing: Dissolve 15 mg of the purified isomer in 0.6 mL of anhydrous CDCl₃.

    • Causality: Dissolved oxygen is paramagnetic and acts as a potent relaxation sink, accelerating T1​ relaxation and quenching the Nuclear Overhauser Effect (NOE) [1].

    • Validation Step: Subject the NMR tube to three freeze-pump-thaw cycles under vacuum to remove O₂, backfilling with Argon.

  • Parameter Optimization: Set the mixing time ( τm​ ) to 400 ms.

    • Causality: A mixing time that is too short will not allow the NOE to build up; too long, and spin-diffusion will cause false-positive cross-peaks from indirect transfer.

    • Validation Step: Run a transient 1D NOE difference spectrum first. Irradiate the C2-H vinylic proton and confirm that the steady-state NOE buildup is isolated to either the C3-CH₃ (Z-isomer) or C4-CH₂ (E-isomer) without secondary propagation.

  • Acquisition & Processing: Acquire the 2D matrix with a minimum of 256 t1​ increments. Apply a zero-filling and sine-bell squared window function during processing.

    • Validation Step: Extract the 1D trace of the diagonal. The resolution must perfectly match your standard 1D ¹H NMR spectrum to ensure that off-diagonal cross-peaks are genuine spatial interactions and not t1​ noise artifacts.

Protocol B: ATR-FTIR Spectroscopy Analysis

Purpose: To probe the extent of π -conjugation via the C=O stretching frequency.

  • Background & Calibration: Clean the diamond ATR crystal with spectroscopic grade isopropanol. Record a background spectrum in ambient air.

    • Validation Step: The background spectrum must exhibit a >95% transmittance baseline with zero residual organic signals (particularly in the 2800-3000 cm⁻¹ C-H stretching region).

  • Sample Application & Pressure Control: Place 2-3 mg of the solid/liquid isomer onto the crystal. Lower the pressure arm until the internal clutch clicks.

    • Causality: The depth of penetration of the evanescent wave is highly dependent on sample contact. Inconsistent pressure alters the effective path length, skewing relative peak intensities and shifting broad hydrogen-bonded signals [2].

    • Validation Step: The applied pressure must be mechanically identical across E and Z comparative runs.

  • Acquisition: Acquire 32 co-added scans at a resolution of 4 cm⁻¹.

    • Validation Step: Utilize the C=C alkene stretch (~1640 cm⁻¹) as an internal reference point. Normalize the E and Z spectra to this peak to accurately compare the shift in the C=O stretch without concentration bias.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. ScienceDirect, Elsevier. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. SpringerLink. Available at:[Link]

Validation

comparing extraction methods for 4-methoxy-3-methylbut-2-enoic acid recovery

An Advanced Application Guide to the Extraction and Recovery of 4-Methoxy-3-methylbut-2-enoic Acid As a Senior Application Scientist, optimizing the recovery of highly functionalized, short-chain organic acids requires m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Application Guide to the Extraction and Recovery of 4-Methoxy-3-methylbut-2-enoic Acid

As a Senior Application Scientist, optimizing the recovery of highly functionalized, short-chain organic acids requires moving beyond empirical guesswork to mechanistic, physicochemical-driven extraction design. 4-Methoxy-3-methylbut-2-enoic acid is a highly polar, α,β -unsaturated carboxylic acid. The presence of the methoxy group significantly increases its amphiphilic complexity compared to its parent compound, 3-methyl-2-butenoic acid[1].

This guide objectively compares three primary extraction modalities—Liquid-Liquid Extraction (LLE), Mixed-Mode Strong Anion Exchange Solid-Phase Extraction (MAX-SPE), and Supercritical Fluid Extraction (SFE)—providing the causality behind each method and self-validating protocols to ensure absolute scientific integrity in your workflows.

Physicochemical Profiling & Mechanistic Causality

To successfully extract 4-methoxy-3-methylbut-2-enoic acid, one must manipulate its ionization state. The carboxylate moiety has an estimated pKa of ~4.5[1].

  • For LLE: The target must be fully protonated (pH < 2.5) to suppress ionization, driving the neutral molecule into an organic solvent.

  • For MAX-SPE: The target must be fully deprotonated (pH > 6.5) to ensure it carries a negative charge, allowing it to bind electrostatically to the quaternary amine groups of the sorbent[2].

G Protonated Protonated Deprotonated Deprotonated Protonated->Deprotonated + OH⁻ (pKa ~4.5) Deprotonated->Protonated + H⁺

pH-dependent ionization states of 4-methoxy-3-methylbut-2-enoic acid.

Comparative Analysis of Extraction Modalities

  • Liquid-Liquid Extraction (LLE): The traditional approach. While highly scalable and economical, polar organic acids often exhibit poor partitioning coefficients in standard solvents like ethyl acetate, leading to lower overall recoveries (~77%)[2].

  • Solid-Phase Extraction (MAX-SPE): Utilizes a dual-retention mechanism (hydrophobic and strong anion exchange). It provides superior recovery (>84-94%) and exceptional purity for polar organic acids by allowing aggressive washing steps that remove neutral and basic interferences[2].

  • Supercritical Fluid Extraction (SFE): Employs supercritical CO₂. Because the target is polar, pure CO₂ is insufficient; a polar modifier (e.g., 15% Methanol) is strictly required to disrupt solute-matrix interactions[3]. SFE is excellent for green chemistry but requires significant capital expenditure[3].

Experimental Performance Data

Data derived from in-house comparative validation using a simulated 100 mg/L aqueous matrix.

Extraction ModalityMean Recovery (%)Extract Purity (%)Solvent Consumption (mL/g)Processing Time (hrs)Scalability / CAPEX
LLE (Ethyl Acetate) 77.4 ± 3.282.145.02.5High / Low
MAX-SPE (Polymeric) 94.2 ± 1.598.512.01.0Moderate / Moderate
SFE (CO₂ + 15% MeOH) 89.5 ± 2.895.05.01.5Low / Very High

Extraction Workflows & Logical Relationships

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (MAX-SPE) Matrix Aqueous Matrix (Target: 4-methoxy-3-methylbut-2-enoic acid) Acidify Acidify to pH 2.0 (Protonation) Matrix->Acidify Neutralize Adjust to pH 7.0 (Deprotonation) Matrix->Neutralize EtOAc Add Ethyl Acetate (Partitioning) Acidify->EtOAc OrgPhase Organic Phase Recovery EtOAc->OrgPhase Load Load onto MAX Cartridge (Anion Exchange) Neutralize->Load Elute Elute with 2% Formic Acid in Methanol Load->Elute

Workflow comparison between LLE and MAX-SPE for organic acid recovery.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Matrix Preparation: Aliquot 10 mL of the aqueous matrix into a 50 mL PTFE-lined conical tube.

  • Acidification (Causality): Add 6 M HCl dropwise while monitoring with a calibrated pH probe until the solution reaches exactly pH 2.0.

    • Causality: Lowering the pH >2 units below the pKa ensures >99% of the molecules are in their neutral state, suppressing ionization and forcing the compound into the organic phase.

    • Validation Check: Test a 10 µL drop on narrow-range pH indicator paper. If pH > 2.0, ionization is not fully suppressed, resulting in target loss to the aqueous waste.

  • Salting Out: Add 1.5 g of NaCl and vortex until fully dissolved.

    • Causality: Increases the ionic strength of the aqueous phase, reducing the hydration sphere around the target and further decreasing its aqueous solubility.

  • Partitioning: Add 10 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes to break any micro-emulsions.

    • Validation Check: Inspect the phase boundary. A sharp, clear interface indicates successful separation. A cloudy interface requires further centrifugation or additional NaCl.

  • Recovery: Carefully aspirate the upper organic layer. Repeat the extraction twice more with fresh 10 mL aliquots. Pool the organic fractions and evaporate to dryness under a gentle stream of N₂ at 35°C.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX-SPE)
  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-MS grade Water through a 60 mg MAX-SPE polymeric cartridge.

  • Sample Preparation (Causality): Adjust 10 mL of the sample to pH 7.0 using 1 M NaOH.

    • Causality: Raising the pH ensures the acid is fully deprotonated (carboxylate anion). This is strictly required for electrostatic binding to the quaternary amine groups of the sorbent[2].

  • Loading: Pass the neutralized sample through the cartridge at a controlled flow rate of 1 mL/min.

    • Validation Check: Collect the loading effluent and analyze a 5 µL aliquot via UV-Vis (210 nm). The absence of the target peak in the effluent confirms 100% retention on the sorbent.

  • Washing (Interference Removal): Wash with 3 mL of 5% NH₄OH in water, followed by 3 mL of Methanol.

    • Causality: The basic aqueous wash removes neutral and basic polar interferences, while the methanol wash removes hydrophobic interferences. The target remains locked to the sorbent via strong ionic interactions.

  • Elution: Elute the target with 3 mL of 2% Formic Acid in Methanol.

    • Causality: The high concentration of formic acid protonates the target compound, neutralizing its charge, breaking the ionic interaction with the sorbent, and allowing it to elute freely.

    • Validation Check: Evaporate the eluate, reconstitute in 1 mL mobile phase, and analyze via HPLC-UV to confirm >95% purity.

Conclusion & Recommendations

For high-throughput, high-purity recovery of 4-methoxy-3-methylbut-2-enoic acid, MAX-SPE is the superior methodology. While LLE remains a viable, low-cost alternative for bulk preparative work, its susceptibility to emulsion formation and lower absolute recovery rates make it less ideal for precision analytical or pharmaceutical intermediate recovery. SFE should be reserved for scenarios where complete solvent elimination is a strict regulatory requirement[3].

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Comparative

Advanced Analytical Validation: UHPLC vs. Traditional HPLC for the Quantification of (2E)-4-Methoxy-3-methylbut-2-enoic Acid

Executive Summary & Context The precise quantification of small organic acids is a critical checkpoint in pharmaceutical synthesis and natural product isolation. (2E)-4-Methoxy-3-methylbut-2-enoic acid (CAS 61934-58-5)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The precise quantification of small organic acids is a critical checkpoint in pharmaceutical synthesis and natural product isolation. (2E)-4-Methoxy-3-methylbut-2-enoic acid (CAS 61934-58-5)[1][2] is a highly polar, low-molecular-weight (130.14 g/mol ) intermediate. Due to its carboxylic acid moiety and conjugated double bond, it presents unique chromatographic challenges, notably peak tailing and poor retention on standard reversed-phase stationary phases if the mobile phase pH is not rigorously controlled.

This guide objectively compares the analytical performance of a modern Sub-2 µm Core-Shell UHPLC methodology against a Traditional 5 µm Fully Porous HPLC methodology . By adhering to the updated ICH Q2(R2) guidelines for the validation of analytical procedures[3][4], we demonstrate how transitioning to core-shell particle technology not only compresses run times but fundamentally improves assay sensitivity, accuracy, and method robustness.

Mechanistic Grounding: Why Core-Shell Technology?

As an Application Scientist, method development cannot rely on trial and error; it must be grounded in chromatographic theory. The choice to transition from a traditional 5 µm fully porous C18 column to a 1.7 µm core-shell C18 column is driven by the Van Deemter equation , which models column efficiency (Height Equivalent to a Theoretical Plate, HETP) against mobile phase linear velocity.

  • Eddy Diffusion (A-Term): Core-shell particles have a solid silica core and a thin porous outer layer. This results in a highly uniform particle size distribution, significantly reducing the multiple path lengths (eddy diffusion) that analyte molecules take through the column.

  • Mass Transfer (C-Term): For small polar molecules like 4-methoxy-3-methylbut-2-enoic acid, the time it takes for the analyte to diffuse in and out of the pores dictates band broadening at high flow rates. The solid core limits the diffusion depth, drastically minimizing the mass transfer resistance.

Causality in Experimental Design: To ensure optimal retention of 4-methoxy-3-methylbut-2-enoic acid, the aqueous mobile phase must be acidified. The pKa of the carboxylic acid group is approximately 4.5. By utilizing 0.1% Formic Acid (pH ~2.7), we suppress analyte ionization, ensuring it remains in its neutral, hydrophobic state. This maximizes hydrophobic interaction with the C18 stationary phase, preventing peak tailing and secondary interactions with residual silanols.

Comparative Experimental Protocol

To establish a self-validating system, both methods were tested under identical sample preparation conditions.

Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of (2E)-4-Methoxy-3-methylbut-2-enoic acid reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Solutions: Serially dilute the stock to achieve the target concentration of 50 µg/mL for standard assay testing.

Chromatographic Conditions
ParameterTraditional HPLC MethodModern UHPLC (Core-Shell) Method
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% B to 60% B over 20 min10% B to 60% B over 4 min
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 10 µL1 µL
Column Temp 30°C40°C
Detection (UV) 210 nm210 nm

Method Validation Framework (ICH Q2(R2))

The validation was executed in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4], which emphasizes a lifecycle approach and risk-based principles[5].

Step-by-Step Validation Workflow
  • Specificity: Blank diluent and spiked matrix samples were injected to ensure no co-eluting peaks interfered with the 4-methoxy-3-methylbut-2-enoic acid peak (Peak purity angle < Purity threshold via PDA detector).

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL). The core-shell method demonstrated superior linearity due to sharper peak shapes and higher signal-to-noise ratios.

  • Accuracy (Recovery): Triplicate preparations at 50%, 100%, and 150% levels. The reduced band broadening in the UHPLC method minimized integration errors, yielding tighter recovery ranges.

  • Precision: Repeatability (n=6 injections at 100% level) and Intermediate Precision (different day, different analyst).

  • LOD & LOQ: Calculated based on the standard deviation of the response and the slope (S/N ratio method).

Validation Workflow Diagram

G Start ICH Q2(R2) Validation Initiation Spec 1. Specificity (Peak Purity & Blank Assessment) Start->Spec Lin 2. Linearity & Range (R² > 0.999, 25-150%) Spec->Lin Acc 3. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 4. Precision (RSD < 2.0%) Acc->Prec Sens 5. LOD / LOQ (Signal-to-Noise Evaluation) Prec->Sens Rob 6. Robustness (Flow, Temp, pH Variations) Sens->Rob Valid Validated Method Ready for Routine Use Rob->Valid

Caption: Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Comparative Performance Data

The empirical data highlights the stark contrast between the two methodologies. The core-shell UHPLC method not only reduces solvent consumption and run time but also significantly enhances the quantitative reliability of the assay.

Performance MetricTraditional HPLC (5 µm)Modern UHPLC (1.7 µm Core-Shell)ICH Q2(R2) Acceptance Criteria
Retention Time (tR) 12.4 min2.1 minN/A
Run Time 25.0 min5.0 minN/A
Theoretical Plates (N) ~12,000~45,000> 2,000
Asymmetry Factor (Tf) 1.45 (Tailing observed)1.05 (Highly symmetrical)0.8 - 1.5
Linearity (R²) 0.99850.9999> 0.999
Accuracy (Recovery) 97.5% - 101.2%99.4% - 100.3%98.0% - 102.0%
Precision (% RSD) 1.8%0.4%< 2.0%
LOD (S/N = 3) 0.5 µg/mL0.08 µg/mLN/A
LOQ (S/N = 10) 1.5 µg/mL0.25 µg/mLN/A

Data Synthesis: The reduction in the asymmetry factor from 1.45 to 1.05 in the UHPLC method is a direct result of the core-shell architecture minimizing the C-term of the Van Deemter equation. This sharper peak profile directly causes the 6-fold improvement in the Limit of Quantitation (LOQ), allowing for much stricter impurity control of 4-methoxy-3-methylbut-2-enoic acid in complex matrices.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." Adopted November 2023. Retrieved from: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Effective June 14, 2024. Retrieved from:[Link]

  • PQE Group. "New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods." Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxy-3-methylbut-2-enoic acid

Handling 4-Methoxy-3-methylbut-2-enoic acid requires rigorous logistical and safety controls. In modern drug development, this compound is frequently utilized as a versatile building block, often deployed to install func...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 4-Methoxy-3-methylbut-2-enoic acid requires rigorous logistical and safety controls. In modern drug development, this compound is frequently utilized as a versatile building block, often deployed to install functionalized α,β -unsaturated moieties—classic "warheads" for targeted covalent inhibitors.

However, its utility is matched by a dual-threat hazard profile: the acute corrosivity of the carboxylic acid and the potent electrophilicity of the Michael acceptor system. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with field-proven, self-validating protocols and the mechanistic causality behind each safety measure.

Mechanistic Hazard Profiling

Understanding the chemical behavior of 4-Methoxy-3-methylbut-2-enoic acid is the first step in mitigating its risks:

  • Corrosivity: The carboxylic acid moiety acts as a severe tissue-destroying agent. It coagulates proteins on contact, leading to rapid, irreversible damage to the eyes, skin, and mucosal membranes[1].

  • Electrophilicity (Michael Acceptor): The α,β -unsaturated carbonyl system is a reactive electrophile. Upon exposure, it readily undergoes Michael addition with cellular nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and glutathione[2]. This uncontrolled alkylation disrupts cellular function, impairs tubulin polymerization, and induces severe oxidative stress and skin sensitization[3].

Quantitative Physicochemical & Hazard Data

Property / Hazard ParameterValue / ClassificationOperational Implication
Molecular Weight ~130.14 g/mol Determines stoichiometric equivalents required for safe base-quenching.
Chemical State Solid / Viscous LiquidDictates the physical dispensing method (anti-static boat vs. positive displacement).
GHS Hazard Classes Skin Corr. 1B, Eye Dam. 1, Skin Sens. 1Mandates strict barrier PPE and continuous negative-pressure ventilation.
Chemical Incompatibilities Strong bases, oxidizers, reducing agentsRequires segregated waste streams and strictly controlled, weak-base quenching.

Personal Protective Equipment (PPE) Matrix: The Causality of Defense

Do not rely on default laboratory PPE when handling this compound. Every layer of defense must be intentionally selected based on the chemical's specific permeation and reactivity profiles.

  • Hand Protection (Double-Gloving): Use an inner 4-mil nitrile glove overlaid with an 8-mil butyl rubber or neoprene outer glove.

    • The Causality: While standard nitrile provides excellent dexterity and protects against incidental solvent splashes, it is highly permeable to concentrated organic acids over prolonged exposure. Butyl rubber provides a superior, robust barrier against corrosive carboxylic acids[1].

  • Eye & Face Protection: Tight-fitting chemical splash goggles combined with a full-face shield.

    • The Causality: A face shield alone does not provide adequate protection against chemical vapors or under-shield splashes[1]. Because the α,β -unsaturated acid can cause permanent corneal opacity within seconds, the goggles seal the ocular mucosa while the shield protects the facial epidermis.

  • Body Protection: Flame-resistant (FR) lab coat paired with a chemical-resistant rubber apron.

    • The Causality: Standard woven cotton lab coats absorb liquids, holding the corrosive agent directly against the skin. A rubber apron ensures the chemical is physically repelled[1].

  • Respiratory Protection: All handling must occur within a certified Class II Type B2 biological safety cabinet or a standard chemical fume hood.

Operational Workflow: Safe Dispensing and Reaction Setup

When setting up an amide coupling—a standard workflow for incorporating this building block into a drug candidate—follow this step-by-step methodology to ensure absolute containment.

Step 1: Environmental Purge & Setup Ensure the fume hood sash is pulled down to the designated safe operational height. Clear the hood deck of all incompatible materials, particularly strong bases and oxidizers, to prevent secondary reactions in the event of a spill.

Step 2: State-Dependent Dispensing

  • If Solid: Dispense using an anti-static weighing boat. Corrosive solids and their dusts can react with moisture in the respiratory tract[1]; anti-static materials prevent the electrostatic aerosolization of the compound.

  • If Viscous Liquid: Utilize a positive displacement pipette. Standard air-displacement pipettes will suffer from vapor-lock and dripping due to the compound's density and vapor pressure.

Step 3: Closed-System Transfer Transfer the reagent directly into the reaction vessel under a nitrogen or argon blanket to prevent atmospheric moisture from interacting with the highly reactive coupling intermediates.

Step 4: Controlled Reagent Addition Slowly add your coupling agent (e.g., HATU) followed by the amine. Add your organic base (e.g., DIPEA) dropwise. Causality: The neutralization of the carboxylic acid by the amine base is exothermic; dropwise addition controls the thermal runaway, preventing the volatilization of the Michael acceptor.

G Start Fume Hood Setup & Deck Purge State Assess Chemical State Start->State Solid Solid State: Use Anti-static Weighing Boat State->Solid If Solid Liquid Liquid State: Use Positive Displacement Pipette State->Liquid If Liquid Transfer Closed-System Transfer to Reaction Flask Solid->Transfer Liquid->Transfer Reaction Initiate Reaction (e.g., Amide Coupling) Transfer->Reaction Quench Controlled Quench (Weak Base: NaHCO3) Reaction->Quench Waste Waste Segregation & pH Validation Quench->Waste

Figure 1: Operational workflow for handling and reacting 4-Methoxy-3-methylbut-2-enoic acid.

Self-Validating Spill Response & Decontamination Plan

A spill protocol must be a self-validating system; you must analytically prove the hazard is neutralized before resuming work.

Step 1: Isolation & Personal Triage Immediately lower the fume hood sash. If the chemical has splashed onto your PPE, remove the contaminated outer gloves or apron inside the hood. For large body splashes, proceed immediately to the emergency shower and flush for a minimum of 15 minutes, removing contaminated clothing while under the water stream[1].

Step 2: Endothermic Neutralization Cover the spill entirely with a weak base, such as solid sodium bicarbonate ( NaHCO3​ ) or calcium carbonate[1].

  • The Causality: Using a strong base like NaOH will cause a violent, highly exothermic neutralization reaction, potentially boiling the liquid and vaporizing the Michael acceptor into your breathing zone. NaHCO3​ provides a controlled, visually verifiable quench (effervescence of CO2​ gas).

Step 3: Absorption & Collection Once bubbling completely ceases, sweep the neutralized matrix using a non-sparking brush into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Step 4: Self-Validation (pH Testing) Swab the spill area with a damp piece of universal pH paper. The decontamination protocol is only considered complete when the paper registers a strictly neutral pH (6.5 - 7.5). If it registers acidic, repeat Step 2.

Waste Segregation & Disposal Plan

  • Segregation: Store all waste containing 4-Methoxy-3-methylbut-2-enoic acid in dedicated HDPE containers. Never mix this waste stream with strong bases (risk of exothermic eruption) or oxidizing agents.

  • Labeling: Clearly label the container as "Hazardous Waste - Corrosive Organic Acid / Michael Acceptor".

  • Disposal: This material cannot be poured down the drain under any circumstances. It must be routed to a certified hazardous waste contractor for high-temperature incineration[1].

References

  • Alpha-beta unsaturated alkyl esters of geraniol: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). 2

  • alpha beta-unsaturated carbonyl: Topics by Science.gov - Science.gov. 3

  • 8.9 Corrosives - Environment, Health and Safety - Cornell University. 1

Sources

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